molecular formula C5H13NO B1360188 2-Propoxyethylamine CAS No. 42185-03-5

2-Propoxyethylamine

Cat. No.: B1360188
CAS No.: 42185-03-5
M. Wt: 103.16 g/mol
InChI Key: HMWXCSCBUXKXSA-UHFFFAOYSA-N
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Description

2-Propoxyethylamine is a useful research compound. Its molecular formula is C5H13NO and its molecular weight is 103.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propoxyethanamine
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InChI

InChI=1S/C5H13NO/c1-2-4-7-5-3-6/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWXCSCBUXKXSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195003
Record name 2-Propoxyethylamine
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Molecular Weight

103.16 g/mol
Source PubChem
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CAS No.

42185-03-5
Record name 2-Propoxyethylamine
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Record name 2-Propoxyethylamine
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Record name 2-Propoxyethylamine
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Record name 2-propoxyethylamine
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Foundational & Exploratory

An In-depth Technical Guide to 2-Propoxyethylamine: Properties, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Building Block

In the landscape of modern synthetic chemistry and drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and biologically active molecules. Among the myriad of available intermediates, 2-Propoxyethylamine emerges as a compound of significant interest.[1][2] Characterized by the presence of a primary amine and an ether linkage, this molecule offers a unique combination of nucleophilicity, hydrogen bonding capability, and lipophilicity.[1] This guide provides an in-depth technical overview of this compound, from its fundamental chemical and physical properties to its synthesis and critical role as an intermediate in the development of active pharmaceutical ingredients (APIs).[2][] For researchers, scientists, and drug development professionals, a thorough understanding of this versatile amine is essential for leveraging its full potential in the synthesis of novel chemical entities.

Molecular Structure and Physicochemical Properties

This compound, also known by synonyms such as 2-Aminoethyl propyl ether and O-Propylethanolamine, is a primary amine with the molecular formula C₅H₁₃NO.[1][4] Its structure consists of a propoxy group (-OCH₂CH₂CH₃) connected via an ether linkage to an ethylamine moiety (-CH₂CH₂NH₂). This bifunctional nature is the cornerstone of its chemical reactivity and utility in synthesis.[1]

The primary amine group serves as a potent nucleophile and a site for the introduction of various functional groups, while the propoxy ether component imparts a degree of lipophilicity, which can be advantageous for modulating the pharmacokinetic properties of a final drug candidate.

Caption: Chemical structure of this compound (CAS: 42185-03-5).

The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, reaction setup, and purification.

PropertyValueSource
CAS Number 42185-03-5
Molecular Formula C₅H₁₃NO[1][4]
Molecular Weight 103.16 g/mol
Appearance Colorless to pale yellow liquid[1]
Boiling Point 125-126 °C at 750 Torr
Density 0.85 g/cm³
Flash Point 31 °C
Solubility Soluble in water and organic solvents[1]

Strategic Synthesis of this compound

The synthesis of this compound is a critical aspect for its application, and an efficient and scalable route is paramount for its use in drug development. A common and industrially viable approach is a two-step process commencing from readily available starting materials.

Step 1: Synthesis of the Precursor, 2-Propoxy-chloroethane

The first step involves the synthesis of the key intermediate, 2-propoxy-chloroethane, from ethylene glycol mono-n-propyl ether (also known as 2-propoxyethanol). This transformation is typically achieved through a chlorination reaction, with thionyl chloride (SOCl₂) being a common and effective chlorinating agent.

A patented industrial process details the dropwise addition of excess thionyl chloride to a mixture of ethylene glycol mono-n-propyl ether and a catalyst system, such as a combination of pyridine and N,N-dimethylformamide.[5][6] The reaction temperature is carefully controlled during the addition to manage the exothermic release of sulfur dioxide and hydrogen chloride gas.[5] Upon completion of the addition, the reaction mixture is heated to drive the reaction to completion, followed by a workup procedure to neutralize excess thionyl chloride and isolate the crude product.[5][6] The final product, 2-propoxy-chloroethane, is obtained in high yield and purity after filtration.[5]

Caption: Workflow for the synthesis of 2-propoxy-chloroethane.

Step 2: Amination to Yield this compound

The second step is the conversion of 2-propoxy-chloroethane to the final product, this compound. This is a nucleophilic substitution reaction where the chlorine atom is displaced by an amino group. There are several established methods to achieve this transformation:

  • Reaction with Ammonia: A straightforward approach involves the reaction of 2-propoxy-chloroethane with an excess of ammonia. This is typically carried out in a sealed vessel under pressure to maintain ammonia in the liquid phase and drive the reaction. The excess ammonia also serves to neutralize the hydrogen chloride formed during the reaction. While direct, this method can sometimes lead to the formation of secondary and tertiary amine byproducts due to the reactivity of the initial product.

  • Gabriel Synthesis: For a more controlled synthesis that avoids over-alkylation, the Gabriel synthesis is a highly effective method.[7] This process involves the reaction of 2-propoxy-chloroethane with potassium phthalimide to form an N-alkylated phthalimide intermediate. The phthalimide group acts as a protected form of a primary amine. Subsequent cleavage of the phthalimide, typically with hydrazine, liberates the desired this compound as a pure primary amine. This method is particularly valuable in a laboratory setting where high purity is essential.

Experimental Protocol: Amination of 2-Propoxy-chloroethane with Ammonia (Illustrative)

The following is an illustrative protocol based on standard amination procedures for alkyl halides.

  • Reaction Setup: A high-pressure autoclave reactor is charged with a solution of 2-propoxy-chloroethane in a suitable solvent, such as ethanol, to ensure miscibility.

  • Addition of Ammonia: The reactor is cooled, and a significant molar excess of liquid ammonia is carefully introduced. The excess is crucial to act as both the nucleophile and the base to neutralize the HCl byproduct, minimizing the formation of the hydrochloride salt of the product and preventing side reactions.

  • Reaction Conditions: The reactor is sealed and heated to a temperature typically in the range of 100-150 °C. The reaction is maintained at this temperature with stirring for several hours until completion, which can be monitored by techniques such as gas chromatography (GC) by analyzing aliquots of the reaction mixture.

  • Work-up and Isolation: After cooling and carefully venting the excess ammonia, the reaction mixture is filtered to remove any ammonium chloride precipitate. The solvent is removed under reduced pressure.

  • Purification: The crude this compound is then purified by fractional distillation under atmospheric or reduced pressure to yield the final product with high purity.

Spectroscopic Characterization: A Fingerprint of the Molecule

The structural elucidation and confirmation of this compound rely on standard spectroscopic techniques. As a primary amine, it exhibits characteristic signals in IR, NMR, and Mass Spectrometry.

  • Infrared (IR) Spectroscopy: Primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹. These correspond to the symmetric and asymmetric stretching vibrations of the NH₂ group. The presence of the ether linkage will also be evident from a C-O stretching band around 1100 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show characteristic signals for the propyl group (a triplet for the terminal methyl, a sextet for the adjacent methylene, and a triplet for the methylene attached to the oxygen). The two methylene groups of the ethylamine portion will appear as distinct signals, likely triplets, deshielded by the adjacent oxygen and nitrogen atoms. The NH₂ protons typically appear as a broad singlet, and their chemical shift can be variable and dependent on concentration and solvent.

    • ¹³C NMR: The spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts will be indicative of their local electronic environment (i.e., carbons adjacent to oxygen and nitrogen will be downfield).

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 103.16. A key fragmentation pattern for primary amines is the alpha-cleavage, which would result in a prominent base peak at m/z = 30, corresponding to the [CH₂=NH₂]⁺ fragment.

Applications in Drug Development and Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its primary amine functionality allows for its incorporation into a wide range of molecular scaffolds through reactions such as N-alkylation, acylation, and reductive amination.

While specific examples in publicly available literature for blockbuster drugs are not always readily disclosed, the utility of such alkoxy-alkylamines is well-established in medicinal chemistry for the synthesis of analogues of known drug classes. For instance, in the development of novel beta-blockers or alpha-blockers, the amine functionality can be reacted with an appropriate epoxide or heterocyclic system, respectively. The propoxyethyl side chain can influence the compound's lipophilicity and interaction with the target receptor.

One area where such building blocks are explored is in the synthesis of derivatives of existing drugs to improve their pharmacological profile. For example, in the synthesis of analogues of prazosin, a quinazoline-based alpha-1 blocker, various amine side chains are often investigated to modulate selectivity and potency. The this compound moiety could be incorporated to explore the impact of a flexible, lipophilic side chain on the drug-receptor interaction.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling this compound. It is classified as harmful if swallowed and causes serious eye damage.[4] It is also a flammable liquid and vapor. Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. All ignition sources should be eliminated from the work area. For detailed safety information, the Safety Data Sheet (SDS) should be consulted before use.

Conclusion

This compound is a versatile and valuable chemical intermediate with a unique combination of structural features. Its straightforward synthesis from readily available precursors and its bifunctional nature make it an attractive building block for the synthesis of a wide array of more complex molecules. For professionals in drug discovery and development, a comprehensive understanding of the properties, synthesis, and reactivity of this compound is crucial for its effective application in the design and synthesis of novel therapeutic agents. As the demand for new and improved pharmaceuticals continues to grow, the strategic use of such well-characterized building blocks will remain a cornerstone of successful research and development endeavors.

References

A Technical Guide to the Spectral Analysis of 2-Propoxyethylamine (CAS 42185-03-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 2-Propoxyethylamine (CAS 42185-03-5), a versatile primary amine with applications in the synthesis of pharmaceuticals and agrochemicals. This document, intended for researchers, scientists, and drug development professionals, offers a detailed analysis of its mass spectrum, ¹³C Nuclear Magnetic Resonance (NMR) spectrum, and Infrared (IR) spectrum. Each section includes an interpretation of the spectral data, detailed experimental protocols for data acquisition, and visualizations to aid in understanding the molecular structure and fragmentation patterns.

Chemical Structure and Properties

This compound is an organic compound featuring a propoxy group attached to an ethylamine backbone.[1] This structure, containing both an ether and an amine functional group, imparts unique chemical properties that make it a valuable intermediate in various chemical syntheses.[1]

Molecular Formula: C₅H₁₃NO[2][3]

Molecular Weight: 103.17 g/mol [4]

Synonyms: 2-Aminoethyl Propyl Ether, O-Propylethanolamine[4][5]

G cluster_0 This compound CH3 CH3 CH2_1 CH2_1 CH3->CH2_1 CH2_2 CH2_2 CH2_1->CH2_2 O O CH2_2->O CH2_3 CH2_3 O->CH2_3 CH2_4 CH2_4 CH2_3->CH2_4 NH2 NH2 CH2_4->NH2

Caption: Molecular Structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns. The mass spectrum of this compound was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[2]

Mass Spectrum Data
m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Relative Intensity (%)
103[C₅H₁₃NO]⁺• (Molecular Ion)Moderate
86[C₄H₁₀NO]⁺Low
73[C₃H₇NO]⁺•Low
58[C₃H₈N]⁺Moderate
44[C₂H₆N]⁺High
30[CH₄N]⁺100 (Base Peak)

Note: The relative intensities are estimations based on typical fragmentation patterns of similar amines and may vary depending on the experimental conditions.

Interpretation of the Mass Spectrum

The mass spectrum of this compound exhibits a molecular ion peak [M]⁺• at m/z 103, consistent with its molecular weight. The fragmentation pattern is characteristic of a primary amine with an ether linkage.

The base peak at m/z 30 is attributed to the cleavage of the C-C bond alpha to the nitrogen atom, resulting in the stable [CH₂NH₂]⁺ ion. This is a very common fragmentation pathway for primary amines.

Other significant fragments include:

  • m/z 44: This fragment likely arises from the cleavage of the C-C bond beta to the nitrogen, with the charge retained on the [CH₂CH₂NH₂]⁺ fragment.

  • m/z 58: This peak could be due to the loss of an ethyl group from the propoxy chain, followed by rearrangement.

  • m/z 73: This fragment may result from the loss of an ethyl group from the molecular ion.

  • m/z 86: This peak likely corresponds to the loss of a methyl radical from the propoxy group.

G M [CH3CH2CH2OCH2CH2NH2]+• m/z = 103 Molecular Ion F30 [CH2NH2]+ m/z = 30 Base Peak M->F30 α-cleavage F44 [CH2CH2NH2]+ m/z = 44 M->F44 β-cleavage F58 [C3H8N]+ m/z = 58 M->F58 F73 [C3H7NO]+• m/z = 73 M->F73 - C2H5 F86 [C4H10NO]+ m/z = 86 M->F86 - CH3

Caption: Proposed Mass Spectrometry Fragmentation Pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To obtain the mass spectrum of this compound and identify its fragmentation pattern.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Capillary column suitable for amine analysis (e.g., DB-5ms, HP-5ms).

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as methanol or dichloromethane.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/min.

      • Final hold: 250 °C for 5 minutes.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 20-200.

    • Scan Speed: 1000 amu/s.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak and major fragment ions.

    • Propose fragmentation pathways consistent with the observed spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum.

¹³C NMR Spectral Data
Chemical Shift (δ, ppm) Carbon Assignment
~72-O-C H₂-CH₂-NH₂
~70CH₃-CH₂-C H₂-O-
~42-O-CH₂-C H₂-NH₂
~23CH₃-C H₂-CH₂-O-
~11C H₃-CH₂-CH₂-O-

Note: These are predicted chemical shifts based on the structure and typical values for similar functional groups. The actual experimental values can be found in databases such as the Spectral Database for Organic Compounds (SDBS).[6]

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound is expected to show five distinct signals, corresponding to the five unique carbon environments in the molecule.

  • The carbon atoms attached to the electronegative oxygen and nitrogen atoms are deshielded and appear at higher chemical shifts (downfield).

  • The signal around 72 ppm is assigned to the carbon of the ethyl group bonded to the oxygen atom.

  • The peak at approximately 70 ppm corresponds to the methylene carbon of the propyl group attached to the oxygen.

  • The carbon atom bonded to the nitrogen of the amine group is expected to resonate around 42 ppm .

  • The remaining two signals in the upfield region, around 23 ppm and 11 ppm , are assigned to the other methylene and the methyl carbons of the propyl group, respectively.

G cluster_0 13C NMR Assignments C1 C1 ~11 ppm C2 C2 ~23 ppm C1->C2 C3 C3 ~70 ppm C2->C3 O O C3->O C4 C4 ~72 ppm O->C4 C5 C5 ~42 ppm C4->C5 N NH2 C5->N

Caption: Predicted ¹³C NMR Chemical Shift Assignments for this compound.

Experimental Protocol: ¹³C NMR Spectroscopy

Objective: To obtain a proton-decoupled ¹³C NMR spectrum of this compound to identify the number of unique carbon environments and their chemical shifts.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tube.

Procedure:

  • Sample Preparation: Dissolve approximately 20-50 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the ¹³C probe.

  • Data Acquisition:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 128 or more to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate the peaks (note: integration in ¹³C NMR is not always quantitative).

    • Assign the peaks to the corresponding carbon atoms in the molecule.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

IR Spectral Data
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3380-3250 (two bands)N-H symmetric and asymmetric stretchingPrimary Amine (-NH₂)
2960-2850C-H stretchingAlkane (CH₃, CH₂)
1650-1580N-H bending (scissoring)Primary Amine (-NH₂)
1470-1450C-H bendingAlkane (CH₂, CH₃)
1120-1085C-O stretchingEther (C-O-C)

Note: These are characteristic absorption ranges. The exact peak positions can be found on the vapor phase IR spectrum available from sources like SpectraBase.[2]

Interpretation of the IR Spectrum

The IR spectrum of this compound provides clear evidence for its key functional groups:

  • Primary Amine (-NH₂): The presence of two distinct bands in the region of 3380-3250 cm⁻¹ is a hallmark of the symmetric and asymmetric N-H stretching vibrations of a primary amine. The N-H bending vibration is also expected to appear around 1650-1580 cm⁻¹.

  • Alkane (C-H): Strong absorptions in the 2960-2850 cm⁻¹ range are due to the C-H stretching vibrations of the methyl and methylene groups in the propyl and ethyl chains. C-H bending vibrations are also visible around 1470-1450 cm⁻¹.

  • Ether (C-O-C): A strong, characteristic absorption band for the C-O stretching vibration of the ether linkage is expected in the 1120-1085 cm⁻¹ region.

G cluster_amine Primary Amine cluster_alkane Alkane cluster_ether Ether N-H Stretch\n(3380-3250 cm-1) N-H Stretch (3380-3250 cm-1) N-H Bend\n(1650-1580 cm-1) N-H Bend (1650-1580 cm-1) C-H Stretch\n(2960-2850 cm-1) C-H Stretch (2960-2850 cm-1) C-H Bend\n(1470-1450 cm-1) C-H Bend (1470-1450 cm-1) C-O Stretch\n(1120-1085 cm-1) C-O Stretch (1120-1085 cm-1)

Caption: Key Functional Group Regions in the IR Spectrum of this compound.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound to identify its characteristic functional groups.

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer.

  • Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory.

Procedure (Neat Liquid Film):

  • Sample Preparation: Place one to two drops of neat this compound onto one salt plate.

  • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.

  • Background Spectrum: Place the empty, clean salt plates in the spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Spectrum: Place the salt plates with the sample film into the spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis:

    • The software will automatically subtract the background spectrum.

    • Identify the major absorption bands and assign them to the corresponding functional group vibrations.

Conclusion

The combined application of mass spectrometry, ¹³C NMR, and IR spectroscopy provides a comprehensive and unambiguous characterization of this compound. The mass spectrum confirms the molecular weight and reveals a fragmentation pattern dominated by alpha-cleavage characteristic of a primary amine. The ¹³C NMR spectrum indicates the presence of five unique carbon environments, consistent with the molecular structure. The IR spectrum clearly identifies the key functional groups: a primary amine, alkyl chains, and an ether linkage. This detailed spectral analysis serves as a valuable reference for researchers and scientists working with this compound in various synthetic and developmental applications.

References

An In-Depth Technical Guide to the Nomenclature of 2-Propoxyethylamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of chemical research and pharmaceutical development, precise and unambiguous communication is paramount. This guide provides a comprehensive overview of the synonyms, identifiers, and nomenclature associated with the chemical compound 2-propoxyethylamine. Understanding these variations is crucial for conducting thorough literature reviews, ensuring accurate sourcing of materials, and maintaining clarity in scientific documentation.

Core Identity and Structure

This compound is an organic compound featuring a propoxy group attached to an ethylamine backbone.[1] This structure, containing both an ether and a primary amine functional group, imparts unique chemical properties that make it a versatile building block in organic synthesis.[1]

The canonical representation of its structure is fundamental to understanding its reactivity and interactions.

Caption: Chemical structure of this compound.

IUPAC Nomenclature and Systematic Naming

The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized naming system to avoid ambiguity. The official IUPAC name for this compound is 2-propoxyethan-1-amine .[1][2] This name systematically describes the molecule's structure: a two-carbon (ethan) chain with a propoxy group at the second carbon and an amine group at the first. Variations such as "2-propoxyethanamine" are also commonly used and understood.[1][2][3]

Common Synonyms and Trade Names

In practice, a variety of synonyms and trade names for this compound are encountered in chemical literature, supplier catalogs, and patents. These names often arise from different naming conventions, historical usage, or commercial branding. Recognizing these alternatives is essential for comprehensive information retrieval.

Synonym/Trade Name Context/Origin Reference
2-Aminoethyl Propyl EtherDescriptive name emphasizing the ether linkage.[2][4][5][6]
O-PropylethanolamineHighlights the ethanolamine core with a propyl ether.[2][4][5][6]
2-n-PropoxyethylamineSpecifies the "normal" or straight-chain propyl group.[2][4][5]
Ethanamine, 2-propoxy-An indexing name used in some chemical databases.[1][2][3][7]
Ethylamine, 2-propoxy-A slight variation of the above indexing name.[1][3]
[2-(Propyloxy)ethyl]amineA systematic name enclosed in brackets.[1][2][3]
3-oxa-hexylamineA less common name based on a different numbering system.[7]

This diversity in nomenclature underscores the importance of using a universal identifier, such as the CAS number, to ensure the correct compound is being referenced.

Synonyms This compound This compound 2-Propoxyethan-1-amine 2-Propoxyethan-1-amine This compound->2-Propoxyethan-1-amine IUPAC 2-Propoxyethanamine 2-Propoxyethanamine This compound->2-Propoxyethanamine IUPAC Variant 2-Aminoethyl Propyl Ether 2-Aminoethyl Propyl Ether This compound->2-Aminoethyl Propyl Ether Descriptive O-Propylethanolamine O-Propylethanolamine This compound->O-Propylethanolamine Structural Class 2-n-Propoxyethylamine 2-n-Propoxyethylamine This compound->2-n-Propoxyethylamine Isomer Specific Ethanamine, 2-propoxy- Ethanamine, 2-propoxy- This compound->Ethanamine, 2-propoxy- Indexing Ethylamine, 2-propoxy- Ethylamine, 2-propoxy- This compound->Ethylamine, 2-propoxy- Indexing Variant [2-(Propyloxy)ethyl]amine [2-(Propyloxy)ethyl]amine This compound->[2-(Propyloxy)ethyl]amine Systematic

Caption: Relationship between core name and its synonyms.

Key Chemical Identifiers

To eliminate any ambiguity arising from the multitude of names, researchers should rely on standardized chemical identifiers.

Identifier Value Source
CAS Number 42185-03-5[1][2][3][4][5][6][7]
Molecular Formula C5H13NO[1][2][3][4][5][7][8]
IUPAC Name 2-propoxyethanamine[2]
InChI InChI=1S/C5H13NO/c1-2-4-7-5-3-6/h2-6H2,1H3[1][2][8]
InChIKey HMWXCSCBUXKXSA-UHFFFAOYSA-N[1][2][8]
SMILES CCCOCCN[1][2][8]
EC Number 255-699-7[2][3][4]

The CAS (Chemical Abstracts Service) number is a unique numerical identifier assigned to every chemical substance and is the most reliable way to identify this compound across different databases and publications.

Physicochemical Properties and Safety Considerations

This compound is typically a colorless to pale yellow liquid.[1] It is soluble in water and organic solvents, making it a versatile reagent in various chemical reactions.[1] The presence of the primary amine group imparts basicity to the molecule.

Safety Information: It is important to handle this compound with appropriate safety precautions. It is known to cause severe skin burns and eye damage. It is also a flammable liquid and vapor. Always consult the Safety Data Sheet (SDS) before handling this chemical.

Applications in Research and Drug Development

The dual functionality of an ether and a primary amine makes this compound a valuable intermediate in the synthesis of more complex molecules. Primary amines are common functionalities in pharmacologically active compounds, and the propoxy group can be used to modulate properties such as lipophilicity and metabolic stability.[9][10] While direct applications in final drug products are not extensively documented in the public domain, its role as a building block is significant in the synthesis of pharmaceuticals and agrochemicals.[1] For instance, it can be used in the synthesis of various heterocyclic compounds and as a precursor for more elaborate amine derivatives.[11][12][13]

Experimental Protocol: Purity Assessment by Gas Chromatography (GC)

Objective: To determine the purity of a this compound sample.

Materials:

  • This compound sample

  • High-purity solvent (e.g., dichloromethane or ethanol)

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID)

  • Capillary column suitable for amine analysis (e.g., a DB-5 or equivalent)

  • Microsyringe

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1% v/v) in the chosen high-purity solvent.

  • GC Instrument Setup:

    • Set the injector temperature to 250°C.

    • Set the detector temperature to 280°C.

    • Program the oven temperature as follows: initial temperature of 60°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/minute, and hold for 5 minutes.

    • Use helium as the carrier gas with a constant flow rate.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Acquisition: Record the chromatogram.

  • Analysis: The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Trustworthiness: This method is self-validating as the presence of multiple peaks would indicate impurities, and the relative peak areas provide a quantitative measure of purity.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample This compound Sample Dilution Prepare Dilute Solution Sample->Dilution Solvent High-Purity Solvent Solvent->Dilution Injection Inject Sample (1 µL) Dilution->Injection Setup Set GC Parameters (Injector, Detector, Oven) Setup->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Chromatogram Record Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Area % Purity Integration->Calculation Result Purity Report Calculation->Result

Caption: Workflow for purity assessment by Gas Chromatography.

Conclusion

A thorough understanding of the various synonyms and identifiers for this compound is indispensable for researchers and professionals in the chemical and pharmaceutical industries. This guide provides a consolidated reference to facilitate accurate and efficient scientific communication and research. By consistently using precise identifiers like the CAS number, the scientific community can avoid ambiguity and ensure the integrity of their work.

References

O-Propylethanolamine safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of N-Propylethanolamine

Section 1: Introduction and Scope

This guide provides comprehensive safety and handling protocols for N-Propylethanolamine (also known as 2-(Propylamino)ethanol, CAS No. 16369-21-4).[1] While often referred to by the synonym O-Propylethanolamine in some contexts, the scientifically accepted nomenclature is N-Propylethanolamine, which will be used throughout this document. This compound is a substituted ethanolamine, a class of chemicals that are bifunctional, containing both an amine and an alcohol group.[2] Such structures are common intermediates in organic synthesis and drug development.

The reactive nature of this molecule necessitates a thorough understanding of its potential hazards to mitigate risks in a research and development setting. This document is intended for researchers, scientists, and drug development professionals who may handle this substance. The protocols herein are designed to establish a self-validating system of safety, where procedural steps are directly linked to the chemical's known and predicted hazardous properties. This guide is a supplement to, not a replacement for, the official Safety Data Sheet (SDS), institutional chemical hygiene plans, and a comprehensive, experiment-specific risk assessment.[3][4]

Section 2: Hazard Identification and Comprehensive Risk Assessment

N-Propylethanolamine is classified as a hazardous substance. The primary dangers are its corrosive nature and its potential for acute toxicity through multiple exposure routes.[1] A thorough risk assessment must precede any laboratory work.[5]

GHS Hazard Classification Summary:

Hazard ClassCategoryHazard StatementGHS Pictogram
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.[1]GHS07 (Exclamation Mark)
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage.[1]GHS05 (Corrosion)
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[1]GHS07 (Exclamation Mark)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]GHS07 (Exclamation Mark)

Data sourced from PubChem GHS Classification for CAS 16369-21-4.[1]

Causality of Hazards:

  • Corrosivity (H314): The basicity of the amine group combined with the hydroxyl group makes the molecule highly corrosive to tissues upon contact.[2][6] This can lead to irreversible damage to the skin and eyes. The primary risk is direct contact with the liquid.

  • Acute Toxicity (H302, H312, H332): The "Harmful" classification indicates that significant adverse health effects can occur following a single exposure via ingestion, skin contact, or inhalation.[1] While less severe than "Fatal" or "Toxic," this hazard requires stringent controls to prevent any direct exposure. For related ethanolamines, target organs can include the liver, kidneys, and central nervous system.[7][8]

Section 3: Engineering and Administrative Controls

Personal protective equipment (PPE) is the final line of defense.[9][10] The primary methods for exposure mitigation are robust engineering and administrative controls.

  • Engineering Controls:

    • Chemical Fume Hood: All work involving the transfer, weighing, or reaction of N-Propylethanolamine must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[5] The hood sash should be kept as low as possible.

    • Emergency Equipment: Safety showers and eyewash stations must be located within a 10-second travel distance and be unobstructed.[11] Regular testing of this equipment is mandatory.

  • Administrative Controls:

    • Designated Work Area: Clearly demarcate the area where N-Propylethanolamine is handled to alert other lab personnel.

    • Standard Operating Procedures (SOPs): A detailed, experiment-specific SOP must be written and approved before work begins.

    • Working Alone: Avoid working alone when handling this chemical, especially during hazardous procedures.[3]

    • Training: All personnel must receive documented training on the hazards of this chemical and the specific procedures outlined in this guide and the relevant SOPs.[12]

Section 4: Personal Protective Equipment (PPE)

A comprehensive PPE program is mandatory.[12] The selection of PPE is directly dictated by the H314 hazard ("Causes severe skin burns and eye damage").

Mandatory PPE Ensemble:

Body PartSpecificationRationale
Eyes/Face Chemical splash goggles and a full-face shield.[13]Protects against splashes that can cause severe, irreversible eye damage (H314). Goggles provide a seal around the eyes; the face shield protects the rest of the face.
Hands Compatible chemical-resistant gloves (e.g., Nitrile or Neoprene).[5]Prevents skin contact, which can cause severe burns and is a route of toxic exposure (H312, H314). Always check glove manufacturer's compatibility charts and double-glove if necessary.
Body Flame-retardant lab coat and a chemical-resistant apron.[5][10]Protects against splashes on the torso and prevents contamination of personal clothing.
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills.

Experimental Protocol: PPE Donning and Doffing Sequence

Adherence to a strict donning and doffing protocol is critical to prevent cross-contamination.

PPE_Workflow cluster_donning PPE Donning (Clean Area) cluster_doffing PPE Doffing (At Exit of Work Area) Don1 1. Lab Coat / Apron Don2 2. Face Mask / Respirator (if required by risk assessment) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Gloves (turn inside out) Doff2 2. Apron Doff1->Doff2 Doff3 3. Goggles & Face Shield Doff2->Doff3 Doff4 4. Lab Coat (turn inside out) Doff3->Doff4 Exit Wash Hands Doff4->Exit Enter Enter Lab Enter->Don1 Spill_Response Spill Spill Occurs Alert Alert others in the immediate area Spill->Alert Assess Assess Spill: - Size & Location - Immediate Danger? (Fire, Vapors) SmallSpill Small & Contained (e.g., <100 mL in fume hood) Assess->SmallSpill No LargeSpill Large or Uncontained OR Immediate Danger Assess->LargeSpill Yes Cleanup Trained personnel with spill kit and full PPE may clean up SmallSpill->Cleanup Evacuate EVACUATE AREA LargeSpill->Evacuate Alert->Assess Alarm Activate fire alarm if necessary Evacuate->Alarm Call911 Call 911 / Emergency Services from a safe location Alarm->Call911 Absorb Cover with absorbent material (e.g., vermiculite, sand) Cleanup->Absorb Collect Collect residue into a labeled hazardous waste container Absorb->Collect Decon Decontaminate the area Collect->Decon

References

Introduction: A Proactive Approach to the Safety of 2-Propoxyethylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Material Safety Data Sheet for 2-Propoxyethylamine

This compound (CAS: 42185-03-5) is an organic compound featuring both an ether and a primary amine functional group, making it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its bifunctional nature, however, dictates a specific hazard profile that demands a comprehensive understanding beyond a cursory review of a standard safety data sheet (SDS). This guide is designed for researchers, scientists, and drug development professionals, providing a detailed examination of the material's properties and the associated risks. As Senior Application Scientists, our goal is not merely to present safety data but to build a framework for proactive risk management, explaining the causality behind safety protocols and empowering laboratory personnel to work with this chemical safely and effectively.

Section 1: Chemical Identity and Physicochemical Characteristics

A foundational understanding of a chemical's physical properties is the first step in a robust safety assessment. These properties influence its behavior in the laboratory environment, from storage and handling to potential exposure routes and emergency response. This compound is typically a colorless to pale yellow liquid.[1][2]

The flammability of this compound is a key consideration. With a flash point reported at 31°C, it is classified as a flammable liquid.[3] This means that at a temperature common in many laboratory environments, it can produce sufficient vapor to form an ignitable mixture with air. This property necessitates stringent control of ignition sources, a topic further explored in Section 3.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 42185-03-5[1][4]
Molecular Formula C5H13NO[1][3][4]
Molecular Weight 103.17 g/mol [2][4]
Appearance Colorless to Almost Colorless Clear Liquid[2][5][6]
Boiling Point 125-126 °C (at 750 Torr)[3]
Flash Point 31 °C[3]
Density 0.85 g/cm³[3]
Synonyms 2-Aminoethyl Propyl Ether, O-Propylethanolamine[2][5][6]

Section 2: GHS Hazard Profile and Toxicological Insights

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazards.[7] this compound possesses a significant hazard profile that warrants careful attention.

Table 2: GHS Classification for this compound

Hazard ClassHazard StatementPictogramSignal Word
Flammable Liquids (Category 3)H226: Flammable liquid and vaporDanger
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedDanger
Skin Corrosion (Category 1B)H314: Causes severe skin burns and eye damageDanger
Serious Eye Damage (Category 1)H318: Causes serious eye damageDanger

Source: Aggregated GHS information from multiple suppliers.[3][4][5]

The primary toxicological concerns are its severe corrosivity and flammability.

  • H314 - Causes severe skin burns and eye damage: This is the most acute risk during routine handling.[5][8] As an amine, this compound is alkaline and can cause rapid, deep, and painful tissue damage upon contact. The "causality" for this is the chemical's ability to hydrolyze proteins and saponify fats in tissues, leading to cell death. The damage can be irreversible, particularly in the eyes.[8]

  • H226 - Flammable liquid and vapor: As detailed in the previous section, the low flash point means that vapors can readily ignite at room temperature.[5] Vapors are also heavier than air and may travel a considerable distance to an ignition source and "flash back."[9]

  • H302 - Harmful if swallowed: While less common in a laboratory setting, accidental ingestion can cause significant harm, likely leading to severe burns of the mouth, throat, and stomach.[3][4]

Section 3: A Multi-Layered Framework for Risk Management and Safe Handling

Effective safety management relies on a hierarchical approach to controlling hazards. The "Hierarchy of Controls" prioritizes the most effective and reliable control measures, with personal protective equipment (PPE) considered the last line of defense.

cluster_0 cluster_1 Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination_ex Is this compound essential for the synthesis? Elimination->Elimination_ex Engineering Engineering Controls (Isolate people from the hazard) Substitution_ex Can a non-corrosive or less flammable analogue be used? Substitution->Substitution_ex Administrative Administrative Controls (Change the way people work) Engineering_ex Use in a certified chemical fume hood. Store in a flammable safety cabinet. Engineering->Engineering_ex PPE Personal Protective Equipment (Protect the worker with PPE) Administrative_ex Develop a specific SOP. Restrict access to authorized users. Label work areas clearly. Administrative->Administrative_ex PPE_ex Wear chemical goggles, face shield, corrosive-resistant gloves, and a lab coat. PPE->PPE_ex

Caption: The Hierarchy of Controls applied to this compound.

Engineering Controls: The First Line of Physical Defense

Engineering controls are designed to remove the hazard at the source, before it can contact the worker.

  • Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood to prevent the inhalation of vapors and to contain any potential splashes or spills.[10]

  • Storage: Store in a designated flammable liquids cabinet, away from heat, sparks, and open flames.[5][11] The storage area should be cool, dry, and well-ventilated.[5]

  • Ignition Source Control: Use only non-sparking tools and explosion-proof equipment when handling larger quantities.[5][9] Ensure proper grounding and bonding of containers during transfers to prevent the buildup of static electricity.[5]

Administrative Controls: Standardizing Safe Work Practices

Administrative controls are work policies and procedures that reduce exposure.

  • Standard Operating Procedures (SOPs): A detailed, chemical-specific SOP must be written and approved before work begins. This SOP should cover all aspects of handling, from transport and storage to use and disposal.

  • Access Restriction: Only trained and authorized personnel should be permitted to handle this compound.

  • Labeling: All containers must be clearly labeled with the chemical name and primary hazards. It is good practice to also label the date of receipt and the date of opening.

Personal Protective Equipment (PPE): The Essential Final Barrier

PPE is required for all handling operations, even with engineering controls in place. The selection of PPE must be based on a thorough risk assessment of the specific tasks being performed.[12][13]

Table 3: Recommended Personal Protective Equipment for this compound

Protection TypeSpecificationRationale
Eye & Face Chemical safety goggles and a full-face shield.Protects against splashes that can cause immediate, severe, and irreversible eye damage.[10]
Skin (Hands) Chemical-resistant gloves (e.g., nitrile for incidental contact, thicker butyl or neoprene for immersion/spills).Prevents direct contact with the corrosive liquid, which causes severe skin burns.[10] Glove type should be verified against manufacturer compatibility charts.
Skin (Body) Flame-resistant lab coat, closed at the front. Chemical-resistant apron for larger quantities.Protects against splashes and provides a removable barrier in case of contamination.[13][14]
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills.[12][13]
Respiratory Not typically required when used in a fume hood. A NIOSH-approved respirator with an organic vapor cartridge may be necessary for spill cleanup or if engineering controls fail.Protects against inhalation of high concentrations of vapor.[15]

Section 4: Emergency Protocols and Incident Response

Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with these procedures before handling the chemical.

Spill Response Workflow

The immediate actions taken after a spill are critical to minimizing harm and environmental impact.

cluster_minor Minor Spill Protocol cluster_major Major Spill Protocol spill Spill Detected assess Assess Size & Risk (Is it a minor or major spill?) spill->assess minor Minor Spill assess->minor  < 100 mL  Controllable major Major Spill assess->major  > 100 mL  Uncontrolled m_alert Alert others in the immediate area minor->m_alert ma_evacuate EVACUATE the area immediately major->ma_evacuate m_ppe Don appropriate PPE (gloves, goggles, apron) m_alert->m_ppe m_contain Contain with absorbent pads or non-combustible material (e.g., sand, vermiculite) m_ppe->m_contain m_collect Collect residue using non-sparking tools m_contain->m_collect m_clean Decontaminate area m_collect->m_clean m_dispose Package waste for hazardous disposal m_clean->m_dispose ma_alert Alert others, pull fire alarm if necessary ma_evacuate->ma_alert ma_close Close doors to the lab ma_alert->ma_close ma_call Call emergency services and EH&S ma_close->ma_call ma_isolate Isolate the area, prevent re-entry ma_call->ma_isolate

Caption: Emergency response workflow for a this compound spill.

First Aid: Immediate and Critical Interventions

In the event of an exposure, time is of the essence. Immediate and correct first aid can significantly reduce the severity of the injury.[16][17]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][18] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention from an ophthalmologist.[8] The causality for prolonged flushing is to ensure the corrosive agent is completely removed from all surfaces of the eye.

  • Skin Contact: Take off immediately all contaminated clothing.[5][11] Rinse skin with plenty of water for at least 15 minutes.[19] Seek immediate medical attention.[19]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5][11] If breathing is difficult, trained personnel may administer oxygen.[16] Seek immediate medical attention.[5]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting, as this risks perforation of the esophagus.[5][8][11] Seek immediate medical attention.[16]

Firefighting Measures

In case of a fire involving this compound, specific measures should be taken.

  • Suitable Extinguishing Media: Use dry chemical, alcohol-resistant foam, carbon dioxide (CO2), or water spray.[5][9][11]

  • Specific Hazards: The compound is flammable and its vapors can form explosive mixtures with air.[9] Containers may explode when heated.[9] Hazardous combustion products include carbon monoxide, carbon dioxide, and nitrogen oxides.[18]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[20]

Conclusion

This compound is a valuable chemical intermediate whose utility is matched by its significant hazard profile. Its flammability and severe corrosivity are the primary risks that must be managed. A safety-first mindset, grounded in the hierarchy of controls, is non-negotiable. By understanding the reasons behind specific safety protocols—from the necessity of a fume hood to the critical 15-minute flush for eye contact—researchers can create a self-validating system of safety that protects themselves, their colleagues, and their work. This guide serves as a technical resource to build that system, ensuring that scientific advancement and personal safety proceed in tandem.

References

An In-depth Technical Guide on the Basic Reactivity of the Primary Amine in 2-Propoxyethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the fundamental reactivity of the primary amine in 2-propoxyethylamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the electronic and steric factors governing the basicity and nucleophilicity of this versatile building block. We present a detailed analysis of its pKa value, explore its characteristic reactions, namely nucleophilic substitution and acylation, and provide robust, field-proven experimental protocols for both the characterization of its basicity and its synthetic applications. This guide aims to equip the reader with the foundational knowledge and practical methodologies required to effectively utilize this compound in complex synthetic endeavors.

Introduction: The Chemical Persona of this compound

This compound, a bifunctional organic molecule, presents a primary amine and an ether linkage within its structure.[1] This unique combination imparts a set of chemical properties that make it a valuable intermediate in the synthesis of a wide array of target molecules in the pharmaceutical and agrochemical industries.[1] The primary amine serves as a potent nucleophile and a Brønsted-Lowry base, with its reactivity being subtly modulated by the presence of the propoxy group. Understanding the intricate details of this reactivity is paramount for its effective and predictable application in multi-step syntheses.

This guide will systematically dissect the factors influencing the basicity of the amine, provide a quantitative measure of this basicity through its pKa, and detail the procedures for its key reactions.

Unveiling the Basicity: A Quantitative and Qualitative Perspective

The lone pair of electrons on the nitrogen atom of the primary amine in this compound is the cornerstone of its basic and nucleophilic character. The availability of this lone pair for donation to a proton or an electrophile dictates its reactivity.

Structural Influences on Basicity: Electronic and Steric Effects

The basicity of an amine is primarily influenced by the electronic environment surrounding the nitrogen atom. In this compound, the propoxy group exerts a modest electron-withdrawing inductive effect due to the electronegativity of the oxygen atom. This effect tends to decrease the electron density on the nitrogen, thereby slightly reducing its basicity compared to a simple alkylamine like ethylamine. However, this inductive effect is attenuated by the two-carbon ethyl linker separating the oxygen and nitrogen atoms.

Steric hindrance around the nitrogen atom can also impact its ability to act as a base. The propoxy group in this compound is relatively unencumbering, allowing for ready access to the nitrogen's lone pair. Therefore, steric effects are not considered a major determinant of its basicity.

The pKa of this compound: A Quantitative Measure of Basicity
Table 1: Comparison of pKa Values of Related Amines
AmineStructurepKa of Conjugate Acid
AmmoniaNH₃9.25
EthylamineCH₃CH₂NH₂10.63
2-MethoxyethylamineCH₃OCH₂CH₂NH₂9.8
This compound CH₃CH₂CH₂OCH₂CH₂NH₂ ~9.5 - 10.5 (Predicted)

This table highlights that the presence of an alkoxy group at the 2-position generally lowers the basicity compared to a simple alkylamine, consistent with the inductive effect of the oxygen atom.

Core Reactivity: The Amine as a Nucleophile

The primary amine of this compound is a potent nucleophile, readily participating in reactions where it attacks an electron-deficient center.

Nucleophilic Substitution Reactions

This compound can react with alkyl halides in nucleophilic substitution reactions to form secondary amines. The reaction proceeds via an SN2 mechanism, where the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. It is important to note that the initial product, a secondary amine, can itself act as a nucleophile, potentially leading to the formation of tertiary amines and quaternary ammonium salts. To favor the formation of the secondary amine, a large excess of this compound can be used.

Acylation Reactions: Formation of Amides

A cornerstone reaction of primary amines is their acylation to form stable amide bonds. This compound reacts readily with acylating agents such as acyl chlorides and acid anhydrides. This reaction is highly efficient and is a fundamental transformation in the synthesis of many pharmaceutical compounds.

The reaction with an acyl chloride, for instance, acetyl chloride, proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to yield the corresponding N-(2-propoxyethyl)acetamide and hydrochloric acid. A base, such as triethylamine or pyridine, is typically added to the reaction mixture to neutralize the HCl byproduct.[2]

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for the characterization of the basicity of this compound and for its use in a representative acylation reaction.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the pKa of this compound using potentiometric titration.[3][4][5]

Objective: To experimentally determine the pKa of this compound.

Materials:

  • This compound

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (100 mL)

Procedure:

  • Preparation of the Amine Solution: Accurately weigh approximately 1.03 g (10 mmol) of this compound and dissolve it in 50 mL of deionized water in a 100 mL beaker.

  • Acidification: Add a magnetic stir bar to the beaker and place it on a magnetic stirrer. While stirring, add a precise volume of standardized 0.1 M HCl, for example, 110 mL (11 mmol), to ensure the amine is fully protonated.

  • Titration Setup: Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10). Immerse the calibrated pH electrode into the amine solution.

  • Titration: Fill the burette with the standardized 0.1 M NaOH solution. Record the initial pH of the solution. Add the NaOH solution in small increments (e.g., 0.5 mL), recording the pH after each addition. As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL) to accurately capture the equivalence point. Continue the titration until the pH reaches approximately 12.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to obtain the titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve. This can be found by calculating the first derivative of the titration curve (ΔpH/ΔV).

    • The pKa is equal to the pH at the half-equivalence point.

Diagram 1: Workflow for Potentiometric pKa Determination

G cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis prep_amine Dissolve this compound in Deionized Water prep_acid Add Excess Standardized HCl prep_amine->prep_acid titrate Titrate with Standardized NaOH prep_acid->titrate record_pH Record pH vs. Volume of NaOH titrate->record_pH plot_curve Plot Titration Curve record_pH->plot_curve find_ep Determine Equivalence Point plot_curve->find_ep calc_pKa pKa = pH at Half-Equivalence Point find_ep->calc_pKa

Caption: Workflow for pKa determination.

Synthesis of N-(2-propoxyethyl)acetamide via Acylation

This protocol details the synthesis of N-(2-propoxyethyl)acetamide from this compound and acetyl chloride.[2][6]

Objective: To synthesize and purify N-(2-propoxyethyl)acetamide.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC chamber

  • UV lamp

Procedure:

  • Reaction Setup: To a solution of this compound (1.03 g, 10 mmol) and triethylamine (1.52 mL, 11 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Add a solution of acetyl chloride (0.78 g, 10.5 mmol) in anhydrous dichloromethane (5 mL) dropwise to the stirred amine solution via a dropping funnel over 15 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC. Prepare a TLC plate with three lanes: starting material (this compound), co-spot (starting material and reaction mixture), and reaction mixture.[7][8] A suitable eluent system is ethyl acetate/hexanes (e.g., 1:1). The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

  • Work-up:

    • Quench the reaction by adding 20 mL of water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary, eluting with a gradient of ethyl acetate in hexanes.

Diagram 2: Acylation Reaction and Work-up Workflow

G cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis & Purification A This compound + Et3N in DCM B Add Acetyl Chloride at 0 °C A->B C Stir at Room Temperature B->C D Quench with Water C->D I TLC Monitoring C->I E Separate Layers D->E F Wash with HCl, NaHCO3, Brine E->F G Dry over MgSO4 F->G H Concentrate G->H J Purify by Column Chromatography H->J K Characterize Product J->K

Caption: Workflow for acylation and purification.

Spectroscopic Characterization

The starting material and the final product should be characterized by spectroscopic methods to confirm their identity and purity.

This compound:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl and ethyl groups. The protons on the carbon adjacent to the nitrogen will be deshielded and appear at a lower field.[9]

  • ¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five unique carbon atoms in the molecule.[9]

  • IR Spectroscopy: The IR spectrum will exhibit a characteristic N-H stretching absorption in the region of 3300-3500 cm⁻¹.[9]

N-(2-propoxyethyl)acetamide:

  • ¹H NMR: The appearance of a new signal for the acetyl methyl group (a singlet around 2 ppm) and a downfield shift of the protons on the carbon adjacent to the nitrogen are indicative of amide formation. The N-H proton will appear as a broad signal.

  • ¹³C NMR: A new signal for the carbonyl carbon of the amide will appear in the range of 170-180 ppm.

  • IR Spectroscopy: The disappearance of the N-H stretch of the primary amine and the appearance of a strong C=O stretching absorption around 1650 cm⁻¹ confirms the formation of the amide.

Conclusion

This compound is a valuable primary amine whose reactivity is governed by the interplay of the basic and nucleophilic character of the nitrogen's lone pair and the modest electronic influence of the propoxy group. This guide has provided a detailed examination of its basicity, supported by a predicted pKa value, and has outlined its utility in fundamental organic reactions such as acylation. The provided experimental protocols offer a practical framework for the characterization and synthetic application of this important building block. A thorough understanding of the principles and methodologies presented herein will enable researchers and scientists to confidently and effectively incorporate this compound into their synthetic strategies for the development of novel and complex molecules.

References

The Dual Role of the Propoxy Group in Modulating 2-Propoxyethylamine Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Propoxyethylamine is a bifunctional molecule featuring a primary amine and a propoxy group, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] The reactivity of the amine's nucleophilic nitrogen is critically modulated by the adjacent propoxy moiety, which exerts a combination of electronic and steric effects. This technical guide provides an in-depth analysis of these effects, explaining the causality behind the observed reactivity of this compound in key chemical transformations. We will explore the inductive electron-withdrawing nature of the ether oxygen and the steric hindrance imparted by the propyl chain, supported by comparative physicochemical data. Furthermore, this guide details a representative experimental protocol for N-acylation, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this versatile reagent.

Section 1: Introduction to this compound

This compound (C5H13NO) is an organic compound characterized by a primary amine (-NH2) and an ether functional group (-O-).[1] Its structure, consisting of a propoxy group attached to an ethylamine backbone, bestows a unique chemical profile that is highly relevant in synthetic chemistry.[1] The lone pair of electrons on the nitrogen atom makes the amine group a potent nucleophile, capable of attacking electron-deficient centers to form new chemical bonds.[2] This nucleophilicity is the cornerstone of its utility in forming amides, imines (Schiff bases), and substituted amines, which are common linkages in active pharmaceutical ingredients.

However, the reactivity of this amine is not dictated by the nitrogen atom alone. The neighboring propoxy group plays a crucial, dual role, simultaneously influencing the electron density and the spatial accessibility of the nucleophilic center. Understanding this interplay is paramount for predicting reaction outcomes, optimizing conditions, and designing novel synthetic pathways.

Section 2: The Propoxy Group: A Duality of Steric and Electronic Effects

The chemical behavior of the amine in this compound is fundamentally governed by two opposing factors originating from the propoxy group: a negative inductive effect (-I) and steric hindrance.

The Negative Inductive Effect (-I Effect)

The oxygen atom in the propoxy group is highly electronegative. This property causes it to pull electron density away from the adjacent atoms through the sigma (σ) bonds, a phenomenon known as the negative inductive effect or -I effect.[3][4] This electron withdrawal extends down the ethyl chain to the nitrogen atom, reducing the electron density of its lone pair. A lower electron density on the nitrogen makes the lone pair less available for donation to an electrophile, thereby decreasing the amine's intrinsic nucleophilicity and basicity compared to a simple alkylamine.[5]

Steric Hindrance

In contrast to the electronic effect, the physical size of the propoxy group creates steric hindrance.[6][7] The three-carbon propyl chain occupies a significant volume of space near the amine's reactive center.[8][9] This "molecular crowding" can physically obstruct the approach of an electrophile, slowing down the rate of reaction.[7][10] The larger and more complex the electrophile, the more pronounced the steric hindrance becomes, potentially influencing regioselectivity and overall reaction feasibility.

The interplay of these two effects is visually summarized in the diagram below.

G cluster_amine This compound cluster_effects Modulating Factors from Propoxy Group cluster_outcome Impact on Amine Reactivity amine H₂N-CH₂-CH₂-O-CH₂-CH₂-CH₃ inductive Negative Inductive Effect (-I) (Electronic) amine->inductive Oxygen electronegativity pulls e⁻ density steric Steric Hindrance (Spatial) amine->steric Propyl chain bulk hinders approach reactivity Decreased Nucleophilicity & Basicity inductive->reactivity steric->reactivity

Caption: Dual effects of the propoxy group on the amine's reactivity.

Section 3: Impact on Physicochemical Properties

The electronic and steric contributions of the propoxy group are reflected in the molecule's measurable physicochemical properties. While specific experimental pKa and nucleophilicity parameter (Mayr's N) values for this compound are not widely published, we can extrapolate its expected properties by comparing it to structurally related amines.

CompoundStructureKey FeatureExpected pKa (relative)Expected Nucleophilicity (relative)Rationale
EthylamineCH₃CH₂NH₂Simple alkyl group (+I effect)HighestHighestAlkyl group donates electron density, maximizing basicity and nucleophilicity.[11]
This compound CH₃CH₂CH₂OCH₂CH₂NH₂Propoxy group (-I effect, steric bulk)IntermediateIntermediateThe -I effect of oxygen reduces basicity. Steric bulk and the -I effect reduce nucleophilicity.[3][8]
2-MethoxyethylamineCH₃OCH₂CH₂NH₂Methoxy group (-I effect, less bulk)Lower than EthylamineLower than EthylamineThe -I effect is present, but steric hindrance is less than the propoxy group.
AmmoniaNH₃No alkyl groupsLowestLowestLacks electron-donating alkyl groups, making it a weaker base and nucleophile than primary alkylamines.[11]

This table presents expected relative trends based on established principles of physical organic chemistry.

The data clearly suggests that while primary amines are generally potent nucleophiles, the presence of an alkoxy group at the 2-position tempers this reactivity.[12] The correlation between basicity (pKa) and nucleophilicity is not always direct; secondary amines, for instance, are often more basic but can be less nucleophilic than primary amines due to increased steric hindrance.[10][13]

Section 4: Influence on Key Chemical Transformations

The modulated reactivity of this compound directly impacts its behavior in common synthetic reactions.

N-Acylation

N-acylation is a fundamental reaction for forming amide bonds, which are prevalent in over 25% of all marketed pharmaceuticals.[14][15] The reaction involves the nucleophilic attack of the amine on an acylating agent, such as an acyl chloride or anhydride.[16] For this compound, the reaction proceeds readily but may require slightly more forcing conditions (e.g., heating, stronger base) compared to unhindered primary amines like ethylamine. The steric bulk of the propoxy group can slow the rate of attack, and its electron-withdrawing nature makes the nitrogen lone pair less eager to attack the electrophilic carbonyl carbon.[17]

Schiff Base Formation

The condensation of a primary amine with an aldehyde or ketone to form an imine (Schiff base) is another critical transformation.[18] This reaction is common in medicinal chemistry for creating ligands and pharmacologically active compounds.[19][20] The reaction with this compound proceeds effectively, as the steric hindrance is generally not prohibitive for most aldehydes. The reaction is typically reversible and catalyzed by acid. The stability and reactivity of the resulting Schiff base can be influenced by the electronic properties of the propoxy group.

Section 5: Experimental Workflow: A Case Study in N-Acylation

To provide a practical context, this section details a self-validating protocol for the N-acylation of this compound with benzoyl chloride.

Objective

To synthesize N-(2-propoxyethyl)benzamide via N-acylation and to validate the product's identity and purity.

Workflow Diagram

G cluster_prep 1. Reaction Setup cluster_reaction 2. Acylation cluster_workup 3. Workup & Purification cluster_analysis 4. Validation A Dissolve this compound and Triethylamine (base) in Dichloromethane (DCM) B Cool solution to 0°C (ice bath) A->B C Add Benzoyl Chloride dropwise to the cooled solution B->C D Stir at 0°C for 30 min, then warm to RT and stir for 3h C->D E Quench with H₂O Extract with DCM D->E F Wash organic layer with 1M HCl, sat. NaHCO₃, brine E->F G Dry (Na₂SO₄), filter, and concentrate in vacuo F->G H Purify via flash chromatography G->H I Characterize product by ¹H NMR, ¹³C NMR, HRMS H->I

Caption: Experimental workflow for the N-acylation of this compound.

Step-by-Step Methodology

Materials:

  • This compound (1.0 eq)

  • Benzoyl Chloride (1.1 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)[21]

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for chromatography

  • Appropriate solvent system for chromatography (e.g., Hexanes/Ethyl Acetate)

Protocol:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DCM. Add the base (TEA or DIPEA, 1.5 eq).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. Causality Note: Cooling is critical to control the exothermicity of the acylation reaction and minimize side-product formation.

  • Addition of Acylating Agent: Add benzoyl chloride (1.1 eq) dropwise to the cooled solution via a syringe over 5-10 minutes. A precipitate (triethylammonium chloride) will form.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 3-4 hours or until TLC analysis indicates complete consumption of the starting amine.

  • Aqueous Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Washes: Combine the organic layers and wash sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove unreacted benzoyl chloride and HCl), and brine (to begin the drying process). Self-Validation Note: Each wash removes specific impurities, ensuring a cleaner crude product for purification.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system.

  • Validation: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Section 6: Conclusion

The propoxy group in this compound is not a passive spectator but an active modulator of the amine's reactivity. Its dual nature—exerting an electron-withdrawing inductive effect while simultaneously creating steric hindrance—serves to temper the nucleophilicity of the primary amine. This moderation makes this compound a predictable and controllable building block in complex syntheses. For drug development professionals and synthetic chemists, a thorough understanding of these underlying principles is essential for designing robust reaction protocols, anticipating potential challenges, and ultimately, harnessing the full synthetic potential of this versatile molecule.

Section 7: References

  • Fiveable. (n.d.). Nucleophilicity of Amines Definition - Organic Chemistry II Key Term. Retrieved from 10

  • CymitQuimica. (n.d.). CAS 42185-03-5: this compound. Retrieved from 1

  • Chemistry LibreTexts. (2023). Amines as Nucleophiles. Retrieved from 2

  • Mayr, H., Breugst, M., & Ofial, A. R. (2007). Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry, 72(14), 5253–5263. Available at: --INVALID-LINK--

  • BenchChem. (2025). Nucleophilicity of the primary amine in "Pent-1-yn-3-amine". Retrieved from 12

  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. Retrieved from 11

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from --INVALID-LINK--

  • ECHEMI. (n.d.). This compound 42185-03-5. Retrieved from 22

  • BenchChem. (2025). An In-depth Technical Guide on the Reactivity of 2-Bromoethylamine with Nucleophiles. Retrieved from 23

  • Wikipedia. (n.d.). Inductive effect. Retrieved from --INVALID-LINK--

  • Tokyo Chemical Industry UK Ltd. (n.d.). This compound 42185-03-5. Retrieved from --INVALID-LINK--

  • Hama, T., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391. Available at: --INVALID-LINK--

  • Chemistry For Everyone. (2024). How Do Inductive Effects Affect Functional Groups?. YouTube. Retrieved from --INVALID-LINK--

  • Quora. (2016). What produces steric hindrance?. Retrieved from --INVALID-LINK--

  • Oxford Reference. (n.d.). Inductive effect. Retrieved from --INVALID-LINK--

  • iCEN. (2018). Steric hindrance: Significance and symbolism. Retrieved from --INVALID-LINK--

  • Khan, I. A., et al. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 23(11), 2999. Available at: --INVALID-LINK--

  • Chemistry Stack Exchange. (2016). Does the carboxylate group show a positive or a negative inductive effect?. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Mild and Useful Method for N-Acylation of Amines. Retrieved from --INVALID-LINK--

  • Zhang, G., et al. (2001). Synthetic Studies on Optically Active Schiff-base Ligands Derived from Condensation of 2-Hydroxyacetophenone and Chiral Diamines. Molecules, 6(4), 344-349. Available at: --INVALID-LINK--

  • Oxford Reference. (n.d.). Steric hindrance. Retrieved from --INVALID-LINK--

  • ResearchGate. (2017). Steric hindrance of the neighboring groups in opposition to hydrogen bonding.... Retrieved from --INVALID-LINK--

  • Fujisaki, F., Oishi, M., & Sumoto, K. (2007). A Conventional New Procedure for N-acylation of Unprotected Amino Acids. Chemical & Pharmaceutical Bulletin, 55(1), 124-127. Available at: --INVALID-LINK--

  • Bilińska, L. G., et al. (2022). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. International Journal of Molecular Sciences, 23(15), 8632. Available at: --INVALID-LINK--

  • Li, Y., et al. (2014). Effects of structures of bidentate Schiff base type bonded-ligands derived from benzaldehyde on the photoluminescence performance of polymer–rare earth complexes. RSC Advances, 4(94), 52275-52284. Available at: --INVALID-LINK--

  • Ndiaye, A., et al. (2017). Synthesis and biological evaluation of histamine Schiff bases as carbonic anhydrase I, II, IV, VII, and IX activators. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 938-945. Available at: --INVALID-LINK--

  • Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis. Retrieved from --INVALID-LINK--

References

A Comprehensive Technical Guide to the Solubility of 2-Propoxyethylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 2-propoxyethylamine (CAS No. 42185-03-5), a versatile bifunctional molecule incorporating both an amine and an ether moiety.[1][2] Addressed to researchers, scientists, and professionals in drug development and chemical synthesis, this document elucidates the theoretical principles governing its solubility, presents a predicted solubility profile in a range of common organic solvents, and offers a detailed, field-proven experimental protocol for accurate solubility determination. The guide emphasizes the causal relationships between molecular structure, solvent properties, and solubility, aiming to equip the reader with both theoretical understanding and practical methodologies.

Introduction: The Molecular Architecture and Physicochemical Landscape of this compound

This compound, with the molecular formula C5H13NO, is a colorless to pale yellow liquid that possesses a unique combination of functional groups: a primary amine (-NH2) and an ether (-O-).[1][2] This dual functionality imparts a specific set of physicochemical properties that dictate its behavior in various chemical environments. The presence of the amine group allows for hydrogen bonding, contributing to its miscibility with protic solvents, while the propoxy group introduces a degree of hydrophobicity.[1]

Understanding the solubility of this compound is paramount for its effective application in various fields, including pharmaceutical synthesis, agrochemical formulation, and as an intermediate in diverse chemical reactions.[1] The choice of solvent is critical for reaction kinetics, purification processes, and formulation stability. This guide aims to provide a comprehensive understanding of its solubility to aid in solvent selection and experimental design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 42185-03-5[1]
Molecular Formula C5H13NO[1]
Molecular Weight 103.16 g/mol [3]
Appearance Colorless to almost colorless clear liquid[2]
Boiling Point 125-126 °C @ 750 Torr[3]
Density 0.85 g/cm³[3]
Flash Point 31 °C[3]

Theoretical Underpinnings of Solubility: A Mechanistic Perspective

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, its solubility in organic solvents is a nuanced interplay of its structural features:

  • Hydrogen Bonding: The primary amine group is a hydrogen bond donor and acceptor, allowing for strong interactions with protic solvents like alcohols. The ether oxygen can also act as a hydrogen bond acceptor.[1]

  • Dipole-Dipole Interactions: The molecule possesses a permanent dipole moment due to the electronegativity difference between nitrogen, oxygen, and carbon atoms. This facilitates solubility in polar aprotic solvents.

  • Van der Waals Forces: The propyl and ethyl groups contribute to London dispersion forces, which are the primary mode of interaction with non-polar solvents.

The balance of these forces determines the extent to which this compound will be soluble in a given organic solvent. Generally, aliphatic amines exhibit significant solubility in polar organic solvents.[4][5]

Predicted Solubility Profile of this compound in Common Organic Solvents

Table 2: Predicted Solubility of this compound in Various Organic Solvents

Solvent ClassExample SolventPredicted SolubilityRationale for Prediction
Alcohols Methanol, EthanolMiscibleStrong hydrogen bonding between the amine and hydroxyl groups.
Ethers Diethyl ether, Tetrahydrofuran (THF)Soluble to Miscible"Like dissolves like" principle; both are ethers and can engage in dipole-dipole interactions.
Ketones Acetone, Methyl Ethyl Ketone (MEK)SolublePolar aprotic nature of ketones allows for favorable dipole-dipole interactions.
Halogenated Solvents Dichloromethane (DCM)SolubleDCM's polarity is sufficient to dissolve the amine through dipole-dipole interactions.
Aromatic Hydrocarbons Toluene, BenzeneModerately SolubleThe non-polar aromatic ring has limited affinity for the polar amine and ether groups.
Aliphatic Hydrocarbons Hexane, HeptaneSparingly Soluble to InsolubleThe non-polar nature of alkanes makes them poor solvents for the relatively polar this compound.

Experimental Protocol for the Determination of Solubility

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound in an organic solvent at a given temperature.

Materials and Equipment
  • This compound (purity >97%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Temperature-controlled shaker or water bath

  • Calibrated thermometer

  • Glass vials with screw caps

  • Syringes and syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

  • Gas chromatograph (GC) or other suitable analytical instrument

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation A Prepare saturated solution by adding excess this compound to the solvent in a sealed vial. B Equilibrate the mixture at a constant temperature with continuous agitation for 24-48 hours. A->B C Allow the solution to settle. B->C D Withdraw a known volume of the supernatant using a filtered syringe. C->D E Dilute the sample to a known volume. D->E F Analyze the concentration of this compound using a pre-calibrated analytical method (e.g., GC). E->F G Calculate the solubility in desired units (e.g., g/100 mL, mol/L). F->G

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Propoxyethylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: The Strategic Role of 2-Propoxyethylamine in Modern Heterocyclic Chemistry

Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring system. Their prevalence stems from their ability to present a diverse array of atoms in a rigidified three-dimensional space, allowing for precise interactions with biological targets. Within the expansive toolkit of synthetic organic chemistry, the selection of appropriate starting materials is paramount to the efficient construction of these complex scaffolds. This compound, a bifunctional molecule featuring a primary amine and a propoxy group, emerges as a versatile and strategic building block in the synthesis of various nitrogen-containing heterocycles.[1] Its unique combination of nucleophilicity from the amine and the modulating electronic and steric effects of the propoxy group offers a handle for constructing diverse heterocyclic systems, particularly substituted pyridines and pyrimidines.

This comprehensive guide provides detailed application notes and robust protocols for the utilization of this compound in the synthesis of medicinally relevant heterocyclic compounds. Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings of the described transformations, offering insights honed from practical laboratory experience to empower researchers in their synthetic endeavors.

Part 1: Synthesis of Substituted Pyridines via Modified Bohlmann-Rahtz Synthesis

The Bohlmann-Rahtz pyridine synthesis is a powerful method for the preparation of polysubstituted pyridines, which are core structures in numerous pharmaceuticals.[2][3][4][5][6][7] The classical approach involves the condensation of an enamine with an ethynylketone.[6][7] this compound can be effectively employed to generate the requisite enamine intermediate, which then undergoes cyclization to afford the target pyridine.

Mechanistic Rationale: The Bohlmann-Rahtz Pathway

The reaction proceeds through a well-established sequence of events. Initially, the enamine, formed from the condensation of this compound with a β-dicarbonyl compound, undergoes a Michael addition to the ethynylketone. The resulting aminodiene intermediate then undergoes a heat or acid-catalyzed E/Z isomerization, which is a crucial step to bring the reactive functionalities into proximity for the subsequent cyclodehydration, leading to the aromatic pyridine ring.[5][8]

Bohlmann_Rahtz cluster_enamine Enamine Formation cluster_cyclization Bohlmann-Rahtz Cyclization Propoxyethylamine This compound Enamine Enamine Intermediate Propoxyethylamine->Enamine + Dicarbonyl β-Dicarbonyl Compound Dicarbonyl->Enamine Michael_Addition Michael Addition Enamine->Michael_Addition Ethynylketone Ethynylketone Ethynylketone->Michael_Addition + Aminodiene Aminodiene Intermediate Michael_Addition->Aminodiene Isomerization E/Z Isomerization Aminodiene->Isomerization Cyclodehydration Cyclodehydration Isomerization->Cyclodehydration Pyridine Substituted Pyridine Cyclodehydration->Pyridine

Caption: Bohlmann-Rahtz Pyridine Synthesis Workflow.

Experimental Protocol: One-Pot Synthesis of a 2,3,6-Trisubstituted Pyridine

This protocol describes a one-pot synthesis where the enamine is generated in situ from this compound and a β-ketoester, followed by the Bohlmann-Rahtz cyclization.

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • But-3-yn-2-one (1.1 eq)

  • Acetic acid (catalytic amount, ~10 mol%)

  • Ethanol (anhydrous)

  • Toluene

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes/Ethyl acetate solvent system

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and ethyl acetoacetate (1.0 eq) in anhydrous ethanol.

  • Add a catalytic amount of acetic acid (~10 mol%) to the mixture.

  • Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the enamine intermediate. The progress of enamine formation can be monitored by Thin Layer Chromatography (TLC).

  • To the reaction mixture, add but-3-yn-2-one (1.1 eq) dissolved in a minimal amount of ethanol.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the desired 2,3,6-trisubstituted pyridine.

Reactant 1Reactant 2Reactant 3SolventCatalystTemp (°C)Time (h)Typical Yield (%)
This compoundEthyl acetoacetateBut-3-yn-2-oneEthanolAcetic AcidReflux4-665-75
This compoundAcetylacetone1-Phenylprop-2-yn-1-oneTolueneYb(OTf)₃Reflux3-570-80

Table 1: Representative Reaction Conditions for Bohlmann-Rahtz Pyridine Synthesis.

Part 2: Synthesis of Substituted Pyrimidines via Cyclocondensation

Pyrimidines are another class of heterocycles of immense biological significance, forming the core of nucleobases and a multitude of drugs. This compound can be converted into a suitable three-atom component, such as a guanidine or amidine derivative, which can then undergo cyclocondensation with a 1,3-dicarbonyl compound to furnish the pyrimidine ring.

Mechanistic Rationale: The Cyclocondensation Pathway

The synthesis of the pyrimidine ring from a guanidine or amidine and a β-dicarbonyl compound is a classic cyclocondensation reaction. The reaction is typically acid or base-catalyzed and proceeds through a series of nucleophilic additions and dehydrations to form the stable aromatic pyrimidine core.

Pyrimidine_Synthesis cluster_guanidine Guanidine Formation cluster_cyclization Pyrimidine Ring Formation Propoxyethylamine This compound Guanidine N-(2-Propoxyethyl)guanidine Propoxyethylamine->Guanidine + Cyanamide Cyanamide Cyanamide->Guanidine Addition1 Nucleophilic Addition Guanidine->Addition1 Dicarbonyl β-Dicarbonyl Compound Dicarbonyl->Addition1 + Intermediate1 Acyclic Intermediate Addition1->Intermediate1 Dehydration1 Dehydration Intermediate1->Dehydration1 Intermediate2 Dihydropyrimidine Dehydration1->Intermediate2 Dehydration2 Dehydration/ Aromatization Intermediate2->Dehydration2 Pyrimidine Substituted Pyrimidine Dehydration2->Pyrimidine

References

2-Propoxyethylamine as a nucleophile in SN2 reactions

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 2-Propoxyethylamine as a Nucleophile in SN2 Reactions

Introduction: The Strategic Utility of this compound in Nucleophilic Substitution

The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of modern organic synthesis, enabling the precise formation of carbon-heteroatom bonds.[1] The reaction's stereospecificity and predictability make it invaluable in the construction of complex molecular architectures, particularly within the pharmaceutical and materials science sectors. The choice of nucleophile is paramount, dictating not only the reaction's efficiency but also the functionality of the resulting product.

This guide focuses on this compound (CAS: 42185-03-5), a versatile primary amine that serves as an effective N-nucleophile in Sngcontent-ng-c1205671314="" class="ng-star-inserted">N2 reactions. Its structure, featuring a primary amino group and a flexible propoxy tail, imparts unique properties. The primary amine is a potent nucleophile, while the ether linkage enhances solubility in a range of organic solvents and can participate in hydrogen bonding.[2] These characteristics make this compound a valuable building block for synthesizing substituted secondary amines, which are prevalent motifs in agrochemicals, pharmaceuticals, and specialty polymers.

This document provides an in-depth analysis of the mechanistic principles, a detailed experimental protocol, and practical insights for employing this compound in SN2-mediated synthesis.

Mechanistic Framework: Causality in the SN2 Reaction

The SN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at 180° to the leaving group.[1] This "backside attack" leads to an inversion of stereochemistry at the carbon center, a phenomenon known as Walden inversion.[1] The reaction rate is dependent on the concentrations of both the nucleophile (this compound) and the electrophilic substrate (e.g., an alkyl halide), following a second-order rate law: Rate = k[Alkyl Halide][this compound].[3][4]

Caption: General SN2 reaction mechanism.

Pillars of a Successful SN2 Reaction with this compound
  • Substrate Structure: The reaction is highly sensitive to steric hindrance at the electrophilic carbon. The reactivity order is: methyl > primary > secondary.[5] Tertiary alkyl halides do not react via the Sngcontent-ng-c1205671314="" class="ng-star-inserted">N2 mechanism due to steric shielding that prevents the backside attack of the nucleophile.[3] Vinyl and aryl halides are also unreactive in SN2 reactions.

  • Nucleophile Concentration & Reactivity: As a primary amine, this compound is a moderately strong, uncharged nucleophile. However, the initial product, a secondary amine, is often more nucleophilic than the starting primary amine. This can lead to a significant side reaction: over-alkylation , where the desired secondary amine product reacts further with the alkyl halide to form a tertiary amine and subsequently a quaternary ammonium salt.[6][7][8] The most effective strategy to mitigate this is to use a large excess of this compound, ensuring the alkyl halide is more likely to encounter the primary amine than the secondary amine product.[8][9]

  • Leaving Group Quality: The efficiency of the reaction is critically dependent on the ability of the leaving group (X) to depart and stabilize the negative charge. Excellent leaving groups are the conjugates of strong acids. A typical reactivity order is: I⁻ > Br⁻ > Cl⁻ > F⁻.[10] Sulfonate esters like tosylates (OTs) are also exceptional leaving groups.[4]

  • Solvent Choice: Polar aprotic solvents are the medium of choice for Sngcontent-ng-c1205671314="" class="ng-star-inserted">N2 reactions.[3] Solvents like acetonitrile (CH₃CN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) solvate the counter-ion of the nucleophile but do not form a strong hydrogen-bonding shell around the amine's lone pair, leaving it more available to attack the electrophile.[3]

Experimental Protocol: Synthesis of N-Benzyl-2-propoxyethylamine

This protocol details a representative SN2 reaction between this compound and benzyl bromide. It is designed as a self-validating system where reaction monitoring and purification are integral.

Objective: To synthesize N-benzyl-2-propoxyethylamine via direct N-alkylation of this compound with benzyl bromide, employing an excess of the amine to minimize over-alkylation.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular WeightNotes
This compound42185-03-5103.16 g/mol Corrosive, irritant liquid[11]
Benzyl Bromide100-39-0171.04 g/mol Lachrymator, toxic
Acetonitrile (CH₃CN)75-05-841.05 g/mol Anhydrous, polar aprotic solvent
Diisopropylethylamine (DIPEA)7087-68-5129.24 g/mol Non-nucleophilic base (optional)
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01 g/mol Aqueous solution
BrineN/AN/ASaturated NaCl solution
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol Drying agent
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet, separatory funnel, rotary evaporator, TLC plates, column chromatography setup.
Safety Precautions
  • Conduct all operations within a certified chemical fume hood.

  • This compound is corrosive and causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Benzyl bromide is a lachrymator and is toxic. Handle with extreme care.

  • Acetonitrile is flammable. Keep away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before commencing work.

Step-by-Step Methodology
  • Reaction Setup:

    • To a 100 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (3.10 g, 30.0 mmol, 3.0 equiv.).

    • Add 30 mL of anhydrous acetonitrile to the flask.

    • Rationale: Using a 3-fold excess of the amine statistically favors the reaction with the starting material over the product, thus minimizing over-alkylation.[8][9] Anhydrous solvent prevents unwanted side reactions with water. The inert nitrogen atmosphere prevents oxidation.

  • Addition of Electrophile:

    • While stirring the solution at room temperature, add benzyl bromide (1.71 g, 10.0 mmol, 1.0 equiv.) dropwise via syringe over 5-10 minutes.

    • Rationale: Dropwise addition helps to control any potential exotherm and maintains a high local concentration of the amine relative to the alkyl halide.

  • Reaction and Monitoring:

    • Heat the reaction mixture to 50-60 °C using an oil bath and maintain stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. Use a suitable eluent system (e.g., 10% Methanol in Dichloromethane). Visualize spots using UV light and/or a potassium permanganate stain. The reaction is complete when the benzyl bromide spot has been consumed.

    • Rationale: Moderate heating increases the reaction rate. TLC is a crucial and simple method to track the consumption of the limiting reagent (benzyl bromide) and the formation of the product.

  • Workup and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the acetonitrile.

    • Redissolve the residue in 50 mL of ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 2 x 30 mL of saturated aqueous NaHCO₃ solution and 1 x 30 mL of brine.

    • Rationale: The NaHCO₃ wash neutralizes the hydrobromide salt formed during the reaction (R-NH₂ + R'-Br → R-NH₂⁺-R' Br⁻) and removes the excess primary amine. The brine wash removes residual water from the organic layer.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo to yield the crude product.

    • Rationale: Removal of all water is essential before final characterization.

  • Purification and Characterization:

    • Purify the crude oil by flash column chromatography on silica gel, using a gradient elution (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) to isolate the pure N-benzyl-2-propoxyethylamine.

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Workflow A 1. Setup - Add this compound (3 eq.) - Add Anhydrous Acetonitrile - Inert N₂ Atmosphere B 2. Addition - Add Benzyl Bromide (1 eq.) - Dropwise at RT A->B Stirring C 3. Reaction - Heat to 50-60 °C - Monitor by TLC B->C D 4. Workup - Cool and Concentrate - Dissolve in EtOAc - Wash with NaHCO₃ & Brine C->D Reaction Complete E 5. Drying - Dry with MgSO₄ - Filter and Concentrate D->E F 6. Purification - Flash Column Chromatography E->F Crude Product G 7. Analysis - NMR, MS - Pure Product F->G

Caption: Experimental workflow for SN2 alkylation.

Troubleshooting and Optimization

ParameterVariationExpected Impact & Rationale
Substrate Use of 1-bromobutane instead of benzyl bromideSlower reaction rate expected. Benzyl halides are more reactive in Sngcontent-ng-c1205671314="" class="ng-star-inserted">N2 reactions due to stabilization of the transition state by the adjacent π-system.[3]
Stoichiometry Using 1.2 equivalents of amine instead of 3.0Increased formation of the di-alkylated (tertiary amine) product. A lower excess of the nucleophile increases the probability of the product reacting with the remaining alkyl halide.[7]
Temperature Running at room temperature vs. 60 °CSignificantly longer reaction time. SN2 reactions have an activation energy barrier that is more readily overcome with thermal energy.
Solvent Using Ethanol (polar protic) instead of AcetonitrileSlower reaction rate. Protic solvents can hydrogen-bond to the amine's lone pair, creating a solvent cage that sterically hinders its approach to the electrophile and lowers its nucleophilicity.
Base Addition of 1.1 eq. of a non-nucleophilic base (DIPEA)Faster reaction. The base scavenges the HBr byproduct as it forms, preventing the protonation and deactivation of the this compound nucleophile. This is particularly useful if the amine is precious.

Conclusion

This compound is a highly effective primary amine nucleophile for the synthesis of N-substituted secondary amines via the SN2 pathway. A thorough understanding of the reaction mechanism, particularly the factors influencing reaction rate and the potential for over-alkylation, is critical for success. By implementing the strategies outlined in this guide—such as using an excess of the amine, selecting appropriate polar aprotic solvents, and utilizing substrates with good leaving groups—researchers can reliably and efficiently incorporate this versatile building block into complex target molecules.

References

Application Notes and Protocols for the N-Alkylation of 2-Propoxyethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-alkylation of primary amines is a cornerstone transformation in organic synthesis, pivotal to the construction of pharmaceuticals, agrochemicals, and functional materials. This guide provides a detailed technical overview and robust experimental protocols for the N-alkylation of 2-propoxyethylamine, a versatile primary amine building block. We present two primary methodologies: the highly selective one-pot reductive amination and the classical direct alkylation with alkyl halides. By elucidating the mechanistic underpinnings and procedural nuances of each approach, this document serves as a comprehensive resource for researchers, chemists, and drug development professionals aiming to achieve controlled and efficient synthesis of N-substituted this compound derivatives.

Introduction: The Strategic Importance of N-Alkylation

This compound is a valuable bifunctional molecule, featuring a nucleophilic primary amine and a propoxy ether moiety. Its derivatives are of significant interest in medicinal chemistry and materials science. The targeted introduction of alkyl groups onto the nitrogen atom (N-alkylation) is a critical step in modifying the molecule's physicochemical properties, such as basicity, lipophilicity, and biological activity.

However, the N-alkylation of primary amines is not without its challenges. The primary amine can be converted into a secondary amine, which is often more nucleophilic than the starting material. This can lead to a subsequent reaction, yielding an undesired tertiary amine, a phenomenon known as over-alkylation.[1][2] Therefore, the choice of synthetic methodology is paramount to achieving the desired mono-alkylated product with high selectivity and yield. This guide will focus on two distinct and widely applicable strategies to address this synthetic challenge.

Methodologies for N-Alkylation: A Comparative Overview

Two principal strategies for the N-alkylation of this compound are detailed below: Reductive Amination and Direct Alkylation. While both can yield the desired product, they differ significantly in selectivity, substrate scope, and reaction conditions.

Parameter Method 1: Reductive Amination Method 2: Direct Alkylation
Electrophile Aldehyde or KetoneAlkyl Halide (e.g., R-Br, R-I)
Key Reagent Mild Reducing Agent (e.g., NaBH(OAc)₃)Inorganic or Organic Base (e.g., K₂CO₃, Et₃N)
Selectivity High for mono-alkylationProne to over-alkylation (di-alkylation)[1]
Reaction Conditions Mild (Room temperature, atmospheric pressure)Often requires heating; can be sensitive
Waste Products Borate salts, waterHalide salts, excess base
Ideal For Controlled, high-yield synthesis of secondary aminesSituations where over-alkylation is not a concern or can be controlled

Protocol I: Reductive Amination of this compound

Reductive amination is a superior method for achieving controlled mono-N-alkylation.[3][4] The process occurs in a one-pot fashion, beginning with the formation of an imine intermediate from the reaction between this compound and a carbonyl compound (an aldehyde or ketone). This intermediate is then reduced in situ by a mild reducing agent that selectively targets the C=N double bond over the carbonyl group of the starting material.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this purpose due to its mildness and high selectivity.[4]

Mechanism: The "Imine-First" Pathway

The reaction proceeds through two key stages within the same pot:

  • Imine Formation: The nucleophilic this compound attacks the electrophilic carbonyl carbon of the aldehyde or ketone. Subsequent dehydration yields a Schiff base, or imine.[6]

  • Reduction: Sodium triacetoxyborohydride, a less reactive hydride donor than sodium borohydride, delivers a hydride to the electrophilic carbon of the protonated imine (iminium ion), which is more reactive than the starting carbonyl compound. This selective reduction furnishes the final secondary amine.

Reductive_Amination_Mechanism Imine Imine Imine_in Imine_in Imine->Imine_in In situ

Detailed Experimental Protocol

This protocol describes the N-isobutylation of this compound with isobutyraldehyde.

Materials:

  • This compound (MW: 103.16 g/mol )[7]

  • Isobutyraldehyde (MW: 72.11 g/mol )

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (MW: 211.94 g/mol )

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Argon or Nitrogen supply for inert atmosphere

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask under an argon atmosphere, dissolve this compound (2.06 g, 20.0 mmol, 1.0 eq.) in 40 mL of anhydrous dichloromethane (DCM).

  • Carbonyl Addition: Add isobutyraldehyde (1.59 g, 22.0 mmol, 1.1 eq.) to the solution. Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (6.36 g, 30.0 mmol, 1.5 eq.) portion-wise over 10 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm and ensures a smooth reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting amine.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of 30 mL of saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with 30 mL of brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-isobutyl-2-propoxyethylamine.

Protocol II: Direct N-Alkylation with an Alkyl Halide

Direct alkylation is a more traditional SN2 approach where the amine acts as a nucleophile, attacking an alkyl halide and displacing the halide leaving group.[2] A base is required to neutralize the ammonium salt formed during the reaction, regenerating the free amine. The primary drawback of this method is the potential for over-alkylation, as the secondary amine product is often more nucleophilic than the primary starting amine, leading to the formation of a tertiary amine byproduct.[1]

Mechanism: The SN2 Pathway and Over-Alkylation Challenge

The reaction follows a standard bimolecular nucleophilic substitution (SN2) mechanism. The key challenge arises after the first alkylation event. The product, a secondary amine, can be deprotonated by the base and compete with the remaining primary amine for the alkyl halide, leading to a mixture of products.

Direct_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification Setup Dissolve this compound and Base (K₂CO₃) in Acetonitrile AddHalide Add Alkyl Halide (e.g., 1-Bromopropane) dropwise Setup->AddHalide Stir Heat Heat Reaction (e.g., 60-80 °C) AddHalide->Heat Monitor by TLC Filter Cool and Filter Inorganic Salts Heat->Filter Extract Aqueous Work-up and Extraction Filter->Extract Purify Column Chromatography to separate products Extract->Purify

Detailed Experimental Protocol

This protocol describes the N-propylation of this compound with 1-bromopropane.

Materials:

  • This compound (MW: 103.16 g/mol )[7]

  • 1-Bromopropane (MW: 123.00 g/mol )

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered

  • Acetonitrile (ACN), anhydrous

  • Ethyl Acetate

  • Deionized Water

  • Round-bottom flask with reflux condenser, magnetic stirrer, and stir bar

  • Heating mantle

Procedure:

  • Reactant Preparation: To a 100 mL round-bottom flask equipped with a reflux condenser, add this compound (2.06 g, 20.0 mmol, 1.0 eq.), anhydrous potassium carbonate (4.15 g, 30.0 mmol, 1.5 eq.), and 40 mL of anhydrous acetonitrile.

  • Alkyl Halide Addition: Add 1-bromopropane (2.58 g, 21.0 mmol, 1.05 eq.) dropwise to the stirred suspension. Causality Note: Using a slight excess of the amine or dropwise addition of the halide can help to mitigate, but not eliminate, di-alkylation.[5]

  • Reaction: Heat the mixture to reflux (approx. 82 °C for acetonitrile) and maintain for 8-12 hours. Monitor the reaction by TLC or GC-MS, paying close attention to the formation of both the desired secondary amine and the di-propylated tertiary amine.

  • Work-up: After cooling to room temperature, filter the solid potassium salts and wash the filter cake with a small amount of ethyl acetate.

  • Extraction: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in 50 mL of ethyl acetate and wash with water (2 x 25 mL) and then brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator.

  • Purification: The crude product will likely be a mixture. Purify via flash column chromatography on silica gel to separate the desired N-propyl-2-propoxyethylamine from unreacted starting material and the N,N-dipropyl-2-propoxyethylamine byproduct.

Conclusion and Best Practices

For the selective synthesis of mono-N-alkylated this compound derivatives, reductive amination stands out as the method of choice . Its operational simplicity, mild reaction conditions, and high selectivity make it ideal for complex molecule synthesis in drug discovery and development. Direct alkylation, while mechanistically straightforward, presents significant control issues due to over-alkylation and should be employed with caution, requiring careful monitoring and rigorous purification. For all procedures, working under an inert atmosphere is recommended to prevent side reactions, especially when using anhydrous solvents and reactive reagents.

References

Application Note: The Use of 2-Propoxyethylamine as a Versatile Building Block in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides detailed application notes and protocols for the utilization of 2-propoxyethylamine in the synthesis of pharmaceutical intermediates.[1][] this compound is a bifunctional primary amine and ether, making it a valuable building block for introducing the 2-propoxyethyl moiety into potential drug candidates.[3] This modification can strategically alter physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are critical parameters in drug design. This document outlines the core properties of this compound, essential safety protocols, and its strategic role in medicinal chemistry. Detailed, step-by-step protocols for its application in robust and widely used synthetic transformations, specifically amide bond formation, are provided to guide researchers in leveraging this reagent for the development of novel pharmaceutical agents.

Physicochemical Properties and Safety Considerations

This compound is a colorless to pale yellow liquid characterized by the presence of a primary amine and a propoxy ether group.[3] Its solubility in both water and common organic solvents makes it a versatile reagent in a variety of reaction conditions.[3]

Key Properties
PropertyValueSource
CAS Number 42185-03-5[3][4]
Molecular Formula C₅H₁₃NO[3][4]
Molecular Weight 103.16 g/mol [4]
Boiling Point 126 °C
Flash Point 31 °C
Density 0.85 g/cm³ (at 20°C)
Appearance Colorless to Almost Colorless Clear Liquid
Synonyms 2-Aminoethyl Propyl Ether, O-Propylethanolamine[3][5]
Critical Safety & Handling Protocols

This compound is a hazardous chemical that requires strict safety protocols. It is classified as a flammable liquid and is corrosive, capable of causing severe skin burns and serious eye damage.[5]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), splash-proof goggles, a face shield, and a lab coat.[6] Handling should occur exclusively within a certified chemical fume hood to avoid inhalation of vapors.[6]

  • Fire Safety: The compound is a flammable liquid with a flash point of 31°C. Keep it away from heat, sparks, open flames, and hot surfaces.[7] Use only non-sparking tools and explosion-proof electrical equipment. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

  • Handling & Storage: Ground and bond containers during transfers to prevent static discharge. Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[7] Store in a locked cabinet or facility.[6]

  • Spill & Disposal: In case of a spill, remove all ignition sources and contain the spill with inert absorbent material.[8] Dispose of the chemical and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[7]

Role in Medicinal Chemistry & Rationale for Use

The incorporation of small, functionalized alkyl chains is a cornerstone of modern medicinal chemistry for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of lead compounds. The 2-propoxyethyl moiety, introduced via this compound, serves several strategic purposes:

  • Modulation of Lipophilicity: The combination of a flexible three-carbon alkyl chain and an ether oxygen allows for fine-tuning of a molecule's lipophilicity (LogP). This can enhance membrane permeability and improve oral bioavailability.

  • Metabolic Stability: The ether linkage is generally more resistant to metabolic cleavage compared to more labile functional groups like esters, potentially increasing the half-life of a drug.

  • Vector for Further Functionalization: The primary amine serves as a highly versatile chemical handle. It allows for the facile formation of amides, sulfonamides, ureas, and other key functional groups found in a wide array of pharmaceutical agents.[9]

  • Scaffold for Heterocyclic Synthesis: Primary amines are crucial starting materials for the synthesis of nitrogen-containing heterocycles, which are ubiquitous scaffolds in pharmaceuticals.[10][11]

Core Synthetic Applications & Protocols

The primary amine of this compound is a potent nucleophile, making it ideal for reactions with electrophilic carbon centers. Amide bond formation is arguably the most fundamental and frequent reaction in pharmaceutical synthesis, and this compound is an excellent substrate for these transformations.

Protocol 1: Amide Bond Formation via Acyl Chloride

This classic method involves the reaction of this compound with a highly reactive acyl chloride. The reaction is typically rapid and high-yielding. A base, such as triethylamine or pyridine, is required to scavenge the HCl byproduct.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis SM1 This compound Reaction Combine reagents at 0°C Stir at room temperature Monitor by TLC SM1->Reaction SM2 Acyl Chloride (e.g., Benzoyl Chloride) SM2->Reaction SM3 Tertiary Amine Base (e.g., Triethylamine) SM3->Reaction SM_Solvent Aprotic Solvent (e.g., DCM) SM_Solvent->Reaction Workup1 Quench with aq. HCl Reaction->Workup1 Reaction Complete Workup2 Extract with Organic Solvent Workup1->Workup2 Workup3 Wash with aq. NaHCO₃ & Brine Workup2->Workup3 Workup4 Dry over Na₂SO₄ & Concentrate Workup3->Workup4 Purify Flash Column Chromatography Workup4->Purify Crude Product Product Final Product: N-(2-propoxyethyl)benzamide Purify->Product Analysis Characterize (NMR, MS, IR) Product->Analysis G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis SM1 Carboxylic Acid Reaction Combine reagents at 0°C Stir at room temperature Monitor by LC-MS SM1->Reaction SM2 This compound SM2->Reaction SM3 Coupling Agent (HATU) SM3->Reaction SM4 Non-nucleophilic Base (DIPEA) SM4->Reaction SM_Solvent Polar Aprotic Solvent (e.g., DMF) SM_Solvent->Reaction Workup1 Dilute with EtOAc Reaction->Workup1 Reaction Complete Workup2 Wash with aq. LiCl or Water Workup1->Workup2 Workup3 Dry over Na₂SO₄ & Concentrate Workup2->Workup3 Purify Flash Column Chromatography or Prep-HPLC Workup3->Purify Crude Product Product Final Product: N-(2-propoxyethyl)amide Purify->Product Analysis Characterize (NMR, MS) Product->Analysis

References

The Strategic Role of 2-Propoxyethylamine in the Synthesis of Chloroacetamide Herbicides: A Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Workhorse in Modern Agrochemicals

In the intricate world of agrochemical synthesis, the selection of molecular building blocks is paramount to achieving desired efficacy, selectivity, and environmental profiles. Among these, 2-propoxyethylamine (CAS No. 42185-03-5), a bifunctional molecule featuring a primary amine and a propoxy ether group, has emerged as a critical intermediate, particularly in the production of chloroacetamide herbicides.[1] This guide provides a comprehensive overview of the application of this compound in agrochemical synthesis, with a detailed focus on its role in the industrial production of the selective herbicide, pretilachlor. We will delve into the synthetic protocols, the rationale behind experimental parameters, and the significance of the 2-propoxyethyl moiety in the final active ingredient.

I. Application in Herbicide Synthesis: The Case of Pretilachlor

Pretilachlor is a widely used pre-emergence herbicide for the control of annual grasses, sedges, and some broadleaf weeds in rice cultivation.[2] Its efficacy is intrinsically linked to its molecular structure, which is assembled using this compound as a key precursor. The synthesis of pretilachlor involves the formation of an N-substituted aniline intermediate, 2,6-diethyl-N-(2-propoxyethyl)aniline, followed by chloroacetylation.

A. Synthesis of the Key Intermediate: 2,6-Diethyl-N-(2-propoxyethyl)aniline

The cornerstone of applying this compound in pretilachlor synthesis is the N-alkylation of 2,6-diethylaniline. This reaction attaches the 2-propoxyethyl group to the aniline nitrogen, forming the crucial intermediate.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions R1 2,6-Diethylaniline P1 2,6-Diethyl-N-(2-propoxyethyl)aniline (Pretilachlor Intermediate) R1->P1 + R2 This compound Precursor (e.g., Chloroethyl propyl ether) R2->P1 C1 Acid Binding Agent (e.g., MgO, CaO) C1->P1 C2 Temperature: 120-180 °C C2->P1 C3 Time: 5-8 hours C3->P1 C4 Pressure: Normal or Pressurized C4->P1

Caption: Synthesis of the Pretilachlor Intermediate.

Detailed Protocol for the Synthesis of 2,6-Diethyl-N-(2-propoxyethyl)aniline:

This protocol is a synthesis of methodologies described in the patent literature, designed to provide a clear, step-by-step guide for laboratory-scale synthesis.[2][3]

Materials:

  • 2,6-Diethylaniline

  • Chloroethyl propyl ether

  • Acid binding agent (e.g., Magnesium Oxide (MgO) or Calcium Oxide (CaO))

  • Solvent (optional, the reaction can be run neat)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (three-neck round-bottom flask, condenser, thermometer, mechanical stirrer)

  • Heating mantle with temperature control

Procedure:

  • Reactor Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer. The setup should be under an inert atmosphere (e.g., nitrogen or argon).

  • Charging Reactants: To the flask, add 2,6-diethylaniline and the acid binding agent. The molar ratio of 2,6-diethylaniline to chloroethyl propyl ether should be in the range of 1.5:1 to 2.5:1.[3] The acid binding agent should be used in a molar ratio of 0.45-0.7 relative to the chloroethyl propyl ether.

  • Initiating the Reaction: Begin stirring the mixture and gradually heat it to the target reaction temperature of 120-180 °C.

  • Addition of Alkylating Agent: Once the desired temperature is reached, slowly add the chloroethyl propyl ether to the reaction mixture.

  • Reaction Monitoring: Maintain the reaction at the set temperature for 5-8 hours. The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The solid acid binding agent and its hydrochloride salt can be removed by filtration. The excess 2,6-diethylaniline and the product, 2,6-diethyl-N-(2-propoxyethyl)aniline, can be separated by vacuum distillation.

Causality Behind Experimental Choices:

  • Excess of 2,6-Diethylaniline: The use of an excess of the aniline is a critical strategy to minimize the formation of the dialkylated byproduct, N,N-bis(2-propoxyethyl)-2,6-diethylaniline. By increasing the concentration of the primary amine, the probability of the alkylating agent reacting with the desired starting material over the mono-alkylated product is enhanced.[2]

  • Acid Binding Agent: The reaction of the amine with the alkyl chloride generates hydrochloric acid (HCl). The acid binding agent, typically a metal oxide like MgO or CaO, is crucial to neutralize the in-situ generated HCl. This prevents the protonation of the aniline, which would render it non-nucleophilic and halt the reaction.

  • Temperature and Reaction Time: The specified temperature range of 120-180 °C provides the necessary activation energy for the nucleophilic substitution to occur at a practical rate. The reaction time of 5-8 hours is optimized to ensure a high conversion of the limiting reagent.

Quantitative Data Summary:

ParameterValue/RangeReference
Molar Ratio (Aniline:Alkylating Agent)1.5:1 to 2.5:1[3]
Molar Ratio (Acid Binder:Alkylating Agent)0.45:1 to 0.7:1[3]
Reaction Temperature120-180 °C[3]
Reaction Time5-8 hours[3]
PressureNormal or Pressurized[3]
B. Final Synthesis Step: Chloroacetylation to Pretilachlor

The synthesized 2,6-diethyl-N-(2-propoxyethyl)aniline is then reacted with chloroacetyl chloride to yield the final herbicide, pretilachlor.

Reaction Scheme:

G I1 2,6-Diethyl-N-(2-propoxyethyl)aniline P2 Pretilachlor I1->P2 + R3 Chloroacetyl chloride R3->P2

Caption: Final Chloroacetylation Step to Pretilachlor.

This is a standard acylation reaction where the secondary amine of the intermediate acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

II. The Significance of the 2-Propoxyethyl Moiety

The inclusion of the 2-propoxyethyl group is not arbitrary; it is a deliberate design choice that influences the physicochemical properties and, consequently, the herbicidal activity of pretilachlor. The ether linkage and the alkyl chain length can affect factors such as:

  • Lipophilicity: This influences the herbicide's absorption, translocation, and interaction with the target site within the plant.

  • Metabolic Stability: The ether group can influence the metabolic pathways of the herbicide in the plant and the environment, affecting its persistence and selectivity.

  • Binding Affinity: The overall shape and electronic properties of the molecule, dictated in part by the 2-propoxyethyl group, are crucial for its binding to the target enzyme, which in the case of chloroacetamides is very long-chain fatty acid elongase.

III. Application in Fungicide Synthesis: A Prospective Outlook

While the application of this compound is well-documented in herbicide synthesis, its specific use as a direct precursor for commercial fungicides is less prevalent in publicly available literature. However, the broader class of alkoxyamines and molecules containing ether-amine motifs are of significant interest in the development of novel fungicides.

Research has shown that incorporating alkoxyamine functionalities can lead to compounds with potent fungicidal activity.[4][5] For instance, novel N-(alkoxy)-diphenyl ether carboxamide derivatives have been synthesized and shown to act as succinate dehydrogenase inhibitors (SDHIs), a major class of fungicides.[5] Although these examples do not specifically use this compound, they highlight the potential of the alkoxyamine scaffold in fungicide design. The this compound moiety could be explored as a building block to introduce favorable physicochemical properties into new fungicidal candidates.

Conclusion

This compound serves as a pivotal building block in the agrochemical industry, with its most prominent application being in the synthesis of the chloroacetamide herbicide, pretilachlor. The synthetic route to this important agricultural product is a well-established industrial process that relies on the nucleophilic properties of the amine and the structural contribution of the propoxyethyl group. The detailed protocols and the understanding of the rationale behind the experimental conditions are crucial for researchers and professionals in the field of agrochemical development. While its role in fungicide synthesis is not as clearly defined, the broader exploration of alkoxyamines in this area suggests potential future applications for this compound and its derivatives.

References

Application Note: Reductive Amination with 2-Propoxyethylamine for the Synthesis of Novel Amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Reductive Amination and 2-Propoxyethylamine

Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2][3] Its power lies in the reliable and often high-yielding construction of carbon-nitrogen bonds, converting readily available carbonyl compounds (aldehydes and ketones) into primary, secondary, and tertiary amines.[2][4][5] This one-pot reaction, which proceeds through an imine or iminium ion intermediate, is prized for its efficiency and broad functional group tolerance, making it a preferred method for the synthesis of diverse amine libraries.[6]

This compound is a valuable primary amine building block. Its propoxy moiety introduces lipophilicity and specific steric bulk, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a lead compound. The primary amine handle provides a reactive site for conjugation and further derivatization, making it an attractive starting material in drug discovery programs. This application note provides a detailed guide to the theory and practice of performing reductive amination reactions with this compound, offering field-proven insights and robust protocols for researchers.

The Underlying Chemistry: A Mechanistic Deep Dive

The success of a reductive amination hinges on a delicate balance of reaction rates: the formation of the imine intermediate must be favored, and the subsequent reduction of this imine must be faster than the reduction of the starting carbonyl compound.[7][8][9] This is achieved by selecting a reducing agent that is selective for the protonated imine (iminium ion) over the carbonyl group.[4][10][11]

The reaction proceeds in two key stages within a single pot:

  • Imine/Iminium Ion Formation: this compound, acting as a nucleophile, attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a hemiaminal intermediate which then reversibly eliminates a molecule of water to form an imine.[2][5] Under weakly acidic conditions (typically pH 5-7), the imine nitrogen is protonated to form an electrophilic iminium ion, which is the key species targeted by the reducing agent.[7][11]

  • Hydride Reduction: A mild hydride reducing agent, such as sodium triacetoxyborohydride (STAB), selectively delivers a hydride to the iminium ion, yielding the final secondary amine product.[7][12]

Below is a visual representation of this mechanistic workflow.

Reductive_Amination_Workflow Start Carbonyl (Aldehyde/Ketone) + this compound Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Imine Imine Intermediate Hemiaminal->Imine - H₂O Iminium Iminium Ion Imine->Iminium H2O H₂O Product Secondary Amine Product Iminium->Product Reduction H_plus H⁺ (Acid Catalyst) ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Iminium Hydride Hydride Transfer Protocol_Selection Start Start: Select Carbonyl Substrate IsCarbonylReactive Is the carbonyl highly reactive? (e.g., Aldehyde) Start->IsCarbonylReactive UseSTAB Protocol 1: Direct Amination with STAB in DCM/DCE IsCarbonylReactive->UseSTAB Yes IsKetoneHindered Is the ketone hindered or electron-rich? IsCarbonylReactive->IsKetoneHindered No (Ketone) End Purify Product UseSTAB->End IsKetoneHindered->UseSTAB No AddAcid Modify Protocol 1: Add Acetic Acid as catalyst IsKetoneHindered->AddAcid Yes UseIndirect Protocol 2: Indirect (Two-Step) Method with NaBH₄ in MeOH IsKetoneHindered->UseIndirect If sluggish AddAcid->UseSTAB AddAcid->End UseIndirect->End

References

Application Notes & Protocols: A Comprehensive Guide to the Acylation of 2-Propoxyethylamine for Amide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed guide on the acylation of 2-propoxyethylamine to form N-(2-propoxyethyl) amides. This reaction is a cornerstone in the synthesis of various compounds within medicinal chemistry and materials science. We will delve into the reaction mechanisms, provide robust experimental protocols, and offer insights into the rationale behind procedural choices to ensure successful and reproducible outcomes.

Introduction: The Importance of N-(2-Propoxyethyl) Amides

The N-(2-propoxyethyl) amide functional group is a prevalent structural motif in numerous biologically active molecules. The presence of the propoxy group can increase the lipophilicity of a compound, potentially enhancing its ability to traverse cellular membranes. Simultaneously, the amide bond offers a rigid, planar structure capable of forming hydrogen bonds with biological targets. Consequently, the synthesis of these amides through the acylation of this compound is a fundamental process in the creation of novel therapeutic agents and advanced materials.

The Chemistry of Acylation: Mechanism and Critical Factors

The acylation of this compound proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the primary amine, with its lone pair of electrons, functions as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, expelling a leaving group to form the stable amide bond.[1][2]

Diagram 1: General Mechanism of Acylation

Acyl_Chloride_Workflow Start Dissolve this compound and Triethylamine in DCM Cool Cool Reaction Mixture to 0 °C Start->Cool Add_AcCl Add Acetyl Chloride Dropwise Cool->Add_AcCl Warm Allow to Warm to Room Temperature Add_AcCl->Warm Stir Stir for 2-4 hours Warm->Stir Workup Aqueous Workup (Wash with H₂O, NaHCO₃, brine) Stir->Workup Dry Dry Organic Layer (e.g., Na₂SO₄) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography (if needed) Concentrate->Purify End N-(2-propoxyethyl)acetamide Purify->End

References

Elucidating the Structural Nuances of 2-Propoxyethylamine Derivatives: A Comprehensive Guide to 1H and 13C NMR Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science, the precise structural characterization of molecular entities is paramount. 2-Propoxyethylamine and its derivatives represent a class of compounds with significant potential in drug development and as versatile chemical intermediates. Their utility is intrinsically linked to their molecular architecture, which dictates their reactivity, bioavailability, and overall function. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive analytical technique for the unambiguous determination of molecular structure in solution. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the comprehensive 1H and 13C NMR characterization of this compound and its N-acetyl and N-benzoyl derivatives. By delving into the principles of spectral interpretation and advanced NMR methodologies, this guide aims to empower users to confidently elucidate the structures of these and similar molecules.

Core Principles of NMR Characterization for Alkoxyamines

The NMR spectra of this compound derivatives are governed by the interplay of electronic and steric effects of the propoxy and substituted amino functionalities. The electronegativity of the oxygen and nitrogen atoms significantly influences the chemical shifts of adjacent protons and carbons, leading to characteristic downfield shifts. Furthermore, derivatization of the primary amine to an amide induces substantial changes in the electronic environment, providing clear spectral markers for successful modification.

Experimental Protocols

Achieving high-quality, reproducible NMR data is contingent upon meticulous sample preparation and appropriate data acquisition parameters.

Protocol 1: Standard Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the this compound derivative. The required amount may be higher for 13C NMR experiments to achieve a good signal-to-noise ratio in a reasonable time.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Chloroform-d (CDCl₃) is often a good starting point for many organic molecules.

  • Filtration: To ensure a homogeneous magnetic field, it is crucial to have a particulate-free solution. Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[1]

  • Referencing: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing 1H and 13C NMR spectra to 0 ppm. Modern spectrometers can also reference spectra to the residual solvent peak.[2]

Protocol 2: NMR Data Acquisition

The following are typical acquisition parameters for a 400 or 500 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

  • 1H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

  • 13C NMR Spectroscopy:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 200-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 512-2048 or more, depending on the sample concentration.

Spectral Interpretation and Data Analysis

The following sections detail the predicted 1H and 13C NMR spectral data for this compound and its N-acetyl and N-benzoyl derivatives. These predictions are generated using established NMR prediction algorithms and provide a robust framework for spectral assignment.

This compound

Figure 1: Structure of this compound with atom numbering for NMR assignment.

¹H NMR Analysis: The proton NMR spectrum of this compound is characterized by distinct signals for the propyl and ethyl moieties.

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-1~0.92Triplet~7.43H
H-2~1.58Sextet~7.02H
H-3~3.40Triplet~6.72H
H-4~3.50Triplet~5.32H
H-5~2.85Triplet~5.32H
NH₂ ~1.5-3.0Broad Singlet-2H

Causality behind the shifts:

  • The -CH₂-O- protons (H-3 and H-4) are the most downfield shifted in their respective fragments due to the deshielding effect of the electronegative oxygen atom.[3]

  • The -CH₂-NH₂ protons (H-5) are deshielded by the nitrogen atom, appearing around 2.85 ppm.[3]

  • The NH₂ protons typically appear as a broad singlet due to rapid chemical exchange and quadrupole broadening from the nitrogen atom. The chemical shift is highly dependent on solvent, concentration, and temperature.

¹³C NMR Analysis: The proton-decoupled 13C NMR spectrum shows five distinct signals corresponding to the five carbon atoms in the molecule.

Carbon Predicted Chemical Shift (ppm)
C-1~10.5
C-2~22.9
C-3~72.8
C-4~70.5
C-5~41.8

Causality behind the shifts:

  • The carbons directly bonded to the electronegative oxygen (C-3 and C-4) are significantly deshielded and appear in the 70-73 ppm range.

  • The carbon adjacent to the nitrogen (C-5) is also deshielded, appearing around 41.8 ppm.

  • The terminal methyl group (C-1) is the most shielded carbon, appearing at the lowest chemical shift.

N-Acetyl-2-propoxyethylamine

Figure 2: Structure of N-Acetyl-2-propoxyethylamine.

¹H NMR Analysis: N-acetylation induces significant changes in the chemical shifts of the protons near the nitrogen atom.

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-1~0.91Triplet~7.43H
H-2~1.56Sextet~7.02H
H-3~3.38Triplet~6.72H
H-4~3.48Triplet~5.52H
H-5~3.35Quartet~5.72H
NH ~6.0-7.0Broad Singlet/Triplet-1H
H-7~1.98Singlet-3H

Impact of N-Acetylation:

  • The -CH₂-NH- protons (H-5) are shifted downfield to ~3.35 ppm due to the electron-withdrawing effect of the acetyl group.

  • The appearance of a sharp singlet for the acetyl -CH₃ (H-7) around 1.98 ppm is a clear indicator of N-acetylation.

  • The NH proton is also shifted significantly downfield and may show coupling to the adjacent -CH₂- protons (H-5), appearing as a triplet, depending on the rate of chemical exchange.

¹³C NMR Analysis:

Carbon Predicted Chemical Shift (ppm)
C-1~10.5
C-2~22.8
C-3~72.9
C-4~69.6
C-5~39.4
C-6 (C=O)~170.1
C-7~23.1

Impact of N-Acetylation:

  • The most dramatic change is the appearance of the amide carbonyl carbon (C-6) in the downfield region around 170.1 ppm.

  • The carbon adjacent to the nitrogen (C-5) is slightly shielded compared to the parent amine, shifting to ~39.4 ppm.

  • A new signal for the acetyl methyl carbon (C-7) appears around 23.1 ppm.

N-Benzoyl-2-propoxyethylamine

Figure 3: Structure of N-Benzoyl-2-propoxyethylamine.

¹H NMR Analysis: The introduction of the benzoyl group adds aromatic signals and further influences the chemical shifts of the ethylamine fragment.

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration
H-1~0.93Triplet3H
H-2~1.60Sextet2H
H-3~3.42Triplet2H
H-4~3.65Triplet2H
H-5~3.60Quartet2H
NH ~6.5-7.5Broad Singlet/Triplet1H
Aromatic-H~7.4-7.8Multiplet5H

Impact of N-Benzoylation:

  • The -CH₂-NH- protons (H-5) are further deshielded compared to the acetyl derivative due to the electronic and anisotropic effects of the benzene ring.

  • The appearance of signals in the aromatic region (~7.4-7.8 ppm) confirms the presence of the benzoyl group.

¹³C NMR Analysis:

Carbon Predicted Chemical Shift (ppm)
C-1~10.5
C-2~22.8
C-3~72.9
C-4~69.8
C-5~40.2
C-6 (C=O)~167.5
Aromatic-C~126.9, 128.5, 131.4, 134.4

Impact of N-Benzoylation:

  • The amide carbonyl carbon (C-6) appears around 167.5 ppm.

  • Multiple signals in the 126-135 ppm range correspond to the carbons of the phenyl ring.

Advanced NMR Techniques for Unambiguous Characterization

For complex derivatives or for definitive structural confirmation, a suite of advanced 1D and 2D NMR experiments are invaluable.

DEPT (Distortionless Enhancement by Polarization Transfer)

DEPT is a powerful 1D technique for differentiating between CH, CH₂, and CH₃ groups.[4][5][6][7][8]

  • DEPT-90: Only CH (methine) carbons will show a positive signal.

  • DEPT-135: CH and CH₃ carbons will appear as positive signals, while CH₂ carbons will appear as negative signals. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.

This technique is instrumental in confirming the assignments of the various methylene and methyl groups in the this compound derivatives.

Figure 4: Workflow for carbon type determination using DEPT.
2D NMR Spectroscopy: COSY and HSQC

Two-dimensional NMR experiments provide through-bond correlation information, which is essential for piecing together the molecular structure.[9][10][11]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. Cross-peaks in a COSY spectrum connect protons that are scalar coupled. This is invaluable for tracing the connectivity within the propyl and ethyl chains of the molecules. For example, a cross-peak would be observed between H-1 and H-2, and between H-2 and H-3.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal, providing definitive C-H assignments.

Figure 5: COSY and HSQC correlations for a propyl fragment.

Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy provides an unequivocal means for the structural characterization of this compound and its derivatives. By understanding the fundamental principles of chemical shifts, coupling constants, and the information gleaned from advanced techniques such as DEPT, COSY, and HSQC, researchers can confidently assign the structure of these and analogous compounds. The protocols and predicted spectral data herein serve as a robust guide for scientists engaged in drug discovery and chemical development, ensuring the integrity and accuracy of their molecular characterization efforts.

References

Application Notes and Protocols for the Purification of 2-Propoxyethylamine Reaction Products by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Purification of a Versatile Primary Amine

2-Propoxyethylamine is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its structure, featuring a primary amine and an ether linkage, imparts unique chemical properties that are leveraged in the synthesis of more complex molecules. However, the very reactivity that makes it a useful intermediate also presents challenges during its purification. The basicity of the primary amine group can lead to strong interactions with the stationary phase in column chromatography, often resulting in poor separation, peak tailing, and even irreversible adsorption of the product.

This comprehensive guide provides a detailed protocol for the purification of this compound from a crude reaction mixture using column chromatography. We will delve into the rationale behind the selection of the stationary and mobile phases, provide step-by-step instructions for the purification process, and outline methods for the characterization of the final product. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for obtaining high-purity this compound.

Understanding the Chemistry: Potential Impurities from Synthetic Routes

A successful purification strategy begins with an understanding of the potential impurities present in the crude reaction mixture. The two most common synthetic routes to this compound are the Williamson ether synthesis and reductive amination, each with its characteristic set of byproducts.

1. Williamson Ether Synthesis: This classic method involves the reaction of an alkoxide with an alkyl halide.[2][3][4] A likely pathway to this compound is the reaction of sodium propoxide with 2-chloroethylamine or a similar halo-amine derivative.

  • Potential Impurities:

    • Unreacted 2-chloroethylamine (or other halo-amine)

    • Unreacted propanol

    • Byproducts of elimination reactions, especially if sterically hindered reagents are used.[5]

    • Dialkylated products (where a second molecule of the halo-amine reacts with the product).

2. Reductive Amination: This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.[6][7][8] For this compound, this could involve the reaction of propoxyacetaldehyde with ammonia, followed by reduction.

  • Potential Impurities:

    • Unreacted propoxyacetaldehyde

    • The intermediate imine

    • Over-alkylated byproducts (secondary or tertiary amines)[9][10]

    • Unreacted reducing agent and its byproducts.

The Challenge of Purifying Amines on Silica Gel

Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface.[11] The basic lone pair of electrons on the nitrogen atom of this compound can form strong hydrogen bonds or even undergo an acid-base reaction with these silanol groups. This interaction leads to several common issues in column chromatography:

  • Peak Tailing: The product elutes slowly and asymmetrically, often with a long "tail," making it difficult to separate from closely eluting impurities.

  • Irreversible Adsorption: In some cases, the amine can bind so strongly to the silica that it does not elute from the column at all, leading to significant product loss.

  • Compound Degradation: The acidic nature of silica can sometimes cause degradation of sensitive amine compounds.[11]

To overcome these challenges, modifications to the standard column chromatography protocol are necessary.

Strategic Selection of Stationary and Mobile Phases

The key to successfully purifying this compound lies in mitigating the interaction between the basic amine and the acidic stationary phase. This can be achieved through careful selection of both the stationary and mobile phases.

ParameterRecommended ChoiceRationale
Stationary Phase Silica Gel (60-120 mesh) treated with a base, or Alumina (basic or neutral)Deactivating the acidic sites on silica gel with a volatile base like triethylamine or ammonia minimizes the strong acid-base interactions that cause peak tailing and product loss.[11] Basic or neutral alumina is an alternative stationary phase that is inherently less acidic than silica.[4]
Mobile Phase (Eluent) Dichloromethane/Methanol with a small percentage of Triethylamine (e.g., 0.5-1%)A gradient of a non-polar solvent (Dichloromethane) and a polar solvent (Methanol) is effective for eluting compounds of varying polarities. The addition of a small amount of a volatile base like triethylamine to the mobile phase is crucial. It acts as a competitive base, saturating the acidic sites on the silica gel and allowing the this compound to elute more symmetrically.[11]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the purification of this compound using a base-treated silica gel column.

Part 1: Thin Layer Chromatography (TLC) for Method Development

Before performing the column chromatography, it is essential to determine the optimal solvent system using TLC. The goal is to find a mobile phase composition that provides good separation between this compound and its impurities, with an Rf value for the product of approximately 0.2-0.4.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Crude reaction mixture

  • Mobile phase: Dichloromethane/Methanol with 1% Triethylamine in various ratios (e.g., 98:2, 95:5, 90:10)

  • Visualization agent: Ninhydrin stain or potassium permanganate stain

  • UV lamp (254 nm)

Procedure:

  • Dissolve a small amount of the crude reaction mixture in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Using a capillary tube, spot the dissolved crude mixture onto the baseline of a TLC plate.

  • Place the TLC plate in a developing chamber containing the chosen mobile phase.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp and/or by staining with ninhydrin (for primary amines) or potassium permanganate.

  • Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

  • Repeat with different mobile phase ratios to find the optimal separation.

Part 2: Column Chromatography Purification

Materials:

  • Glass chromatography column

  • Silica gel (60-120 mesh)

  • Sand

  • Cotton or glass wool

  • Mobile phase (optimized from TLC)

  • Crude this compound mixture

  • Collection tubes

Procedure:

Column Packing (Slurry Method):

  • Securely clamp the chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer (approx. 1 cm) of sand on top of the plug.

  • In a separate beaker, create a slurry of silica gel in the initial, less polar mobile phase.

  • Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.

  • Once the silica has settled, add another thin layer of sand on top to protect the surface.

Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.

  • Carefully add the dissolved sample to the top of the column using a pipette, allowing it to be absorbed into the sand layer.

  • Rinse the sample flask with a small amount of the mobile phase and add this to the column to ensure all the sample is transferred.

  • Drain the solvent until the sample is fully absorbed into the stationary phase.

Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Begin eluting the column, collecting the eluent in fractions (e.g., 10-20 mL per tube).

  • Monitor the separation by TLC analysis of the collected fractions. Spot each fraction on a TLC plate and develop it in the appropriate mobile phase.

  • Combine the fractions that contain only the pure this compound.

Product Isolation:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Workflow for Purification of this compound

workflow cluster_prep Pre-Chromatography cluster_main Column Chromatography cluster_post Post-Chromatography TLC TLC Method Development Packing Column Packing TLC->Packing Crude Crude Reaction Mixture Crude->TLC Optimize Mobile Phase Loading Sample Loading Packing->Loading Load Sample Elution Elution & Fraction Collection Loading->Elution Analysis Purity Analysis (TLC, GC-MS, NMR) Elution->Analysis Monitor Fractions Isolation Solvent Evaporation Analysis->Isolation Combine Pure Fractions Pure_Product Pure this compound Isolation->Pure_Product

Caption: Workflow for the purification of this compound.

Post-Purification Analysis: Confirming Purity and Identity

After purification, it is crucial to confirm the purity and verify the identity of the isolated this compound using appropriate analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for assessing the purity of volatile compounds like this compound. A single sharp peak in the gas chromatogram indicates high purity. The mass spectrum will provide the molecular weight and fragmentation pattern, which can be compared to a database or theoretical values to confirm the compound's identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The NMR spectra of this compound will show characteristic signals for the propyl and ethyl groups, and their chemical shifts and splitting patterns will confirm the connectivity of the atoms in the molecule.

Safety and Handling Precautions

This compound is a flammable liquid and vapor and causes severe skin burns and eye damage. It is essential to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All work should be conducted away from open flames and other ignition sources. Consult the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

The purification of this compound by column chromatography can be achieved efficiently and with high yield by addressing the challenges posed by its basic nature. The use of a base-treated silica gel or alumina stationary phase, in conjunction with a mobile phase containing a small amount of a volatile base like triethylamine, is critical for obtaining a pure product. Careful method development using TLC and thorough post-purification analysis are essential steps in ensuring the quality of the final compound for its intended applications in research and development.

References

Application Notes and Protocols for the Use of 2-Propoxyethylamine as a Ligand in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The use of 2-propoxyethylamine as a primary ligand in organometallic chemistry is not extensively documented in the current body of scientific literature. This document, therefore, serves as a prospective guide based on the fundamental principles of coordination chemistry and the known reactivity of structurally analogous aminoether ligands. The protocols provided herein are intended as a starting point for research and development.

Introduction: The Potential of this compound as a Bidentate Ligand

This compound (CAS 42185-03-5) is an organic molecule featuring a primary amine and an ether functional group separated by an ethyl bridge.[1][2][3] Its structure, CH₃CH₂CH₂OCH₂CH₂NH₂, presents intriguing possibilities for its application as a ligand in organometallic chemistry. The primary amine offers a strong nitrogen donor site, while the ether oxygen can act as a secondary, softer donor. This arrangement allows this compound to potentially function as a bidentate, N,O-chelating ligand, forming a stable five-membered ring with a metal center. Such chelation can enhance the stability of the resulting organometallic complex compared to monodentate amine ligands.

The presence of both a hard amine donor and a borderline ether donor suggests that this compound could be a versatile ligand for a wide range of transition metals. The flexibility of the ethyl backbone allows for the accommodation of various coordination geometries. Furthermore, the propoxy group offers a degree of steric bulk and lipophilicity that can be tuned to influence the solubility and catalytic activity of its metal complexes.

Physicochemical Properties of this compound

A thorough understanding of the ligand's properties is crucial for its effective use in synthesis.

PropertyValueSource
CAS Number 42185-03-5[2][4]
Molecular Formula C₅H₁₃NO[1][2][3]
Molecular Weight 103.17 g/mol [2][3]
Appearance Colorless to pale yellow liquid[1][3]
Boiling Point 125-126 °C[4]
Solubility Soluble in water and organic solvents[1]

Proposed Coordination Chemistry of this compound

This compound is expected to exhibit at least two primary coordination modes with a metal center (M).

  • Monodentate Coordination: The ligand can bind to a metal center solely through the lone pair of electrons on the nitrogen atom of the primary amine. This mode of coordination is favored when the metal center is sterically hindered or has a low affinity for the ether oxygen.

  • Bidentate (N,O-Chelating) Coordination: In this mode, both the nitrogen of the amine and the oxygen of the ether coordinate to the metal center, forming a stable five-membered chelating ring. This is often the preferred coordination mode as it leads to a thermodynamically more stable complex due to the chelate effect.

G cluster_0 Coordination Modes of this compound cluster_1 Monodentate cluster_2 Bidentate (Chelating) M1 Metal Center (M) L1 This compound L1->M1 N-donor M2 Metal Center (M) L2 This compound L2->M2 N-donor L2->M2 O-donor

Caption: Potential coordination modes of this compound.

Prospective Applications in Organometallic Chemistry

Based on the applications of other aminoether ligands, organometallic complexes of this compound could be valuable in several areas:

  • Catalysis:

    • Ring-Opening Polymerization (ROP): Metal complexes are widely used as initiators for the ROP of cyclic esters like lactide and caprolactone to produce biodegradable polymers.[5] The N,O-chelation of this compound could provide a stable and well-defined active site for controlled polymerization.

    • Cross-Coupling Reactions: Palladium, nickel, and copper complexes with N,O-ligands can be effective catalysts for various cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and fine chemicals.

    • Epoxide Ring-Opening: The amine functionality, especially when coordinated to a Lewis acidic metal, can facilitate the ring-opening of epoxides, a key step in the synthesis of β-amino alcohols and other valuable intermediates.[6]

  • Materials Science:

    • Precursors for Metal Oxide Thin Films: The volatility and clean decomposition of this compound complexes could make them suitable as single-source precursors for the chemical vapor deposition (CVD) or atomic layer deposition (ALD) of metal oxide thin films.

    • Luminescent Materials: The ligand field provided by this compound could be tuned to generate luminescent coordination polymers or metal-organic frameworks (MOFs) with potential applications in sensing and optoelectronics.[7]

Experimental Protocols: A General Approach to Synthesis and Characterization

The following protocols are generalized and should be adapted based on the specific metal and desired complex. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Synthesis of a Generic M(this compound)₂Cl₂ Complex

This protocol describes a general method for the synthesis of a dichlorobis(this compound)metal(II) complex.

Materials:

  • Metal(II) chloride (e.g., CuCl₂, NiCl₂, PdCl₂)

  • This compound

  • Anhydrous solvent (e.g., ethanol, acetonitrile, or dichloromethane)

  • Schlenk flask and other appropriate glassware

  • Magnetic stirrer and stir bar

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve 1 mmol of the metal(II) chloride in 20 mL of the anhydrous solvent.

  • In a separate flask, dissolve 2.2 mmol of this compound in 10 mL of the same solvent.

  • Slowly add the ligand solution to the stirring metal salt solution at room temperature.

  • A color change or the formation of a precipitate is typically observed upon addition of the ligand.

  • Allow the reaction to stir at room temperature for 4-6 hours. For less reactive metals, gentle heating may be required.

  • If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If no precipitate forms, reduce the volume of the solvent under vacuum until a solid begins to form, then store at low temperature (e.g., -20 °C) to induce crystallization.

  • Isolate the crystalline product by filtration, wash with a minimal amount of cold solvent, and dry under vacuum.

G start Start dissolve_metal Dissolve Metal Salt in Anhydrous Solvent start->dissolve_metal dissolve_ligand Dissolve this compound in Anhydrous Solvent start->dissolve_ligand mix Add Ligand Solution to Metal Salt Solution dissolve_metal->mix dissolve_ligand->mix react Stir at Room Temperature (4-6 hours) mix->react precipitate Precipitate Forms? react->precipitate filter Filter and Wash Solid precipitate->filter Yes concentrate Reduce Solvent Volume precipitate->concentrate No isolate Isolate and Dry Product filter->isolate crystallize Induce Crystallization (Low Temperature) concentrate->crystallize crystallize->isolate end End isolate->end

Caption: General workflow for the synthesis of a metal complex with this compound.

Characterization of the Synthesized Complex

The following techniques are recommended for the thorough characterization of the newly synthesized complex:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the coordination of the ligand to the metal center by observing shifts in the signals of the protons and carbons near the donor atoms.

  • Infrared (IR) Spectroscopy: Changes in the N-H and C-O stretching frequencies in the IR spectrum can provide evidence of coordination. A shift to lower wavenumbers is typically observed upon coordination.

  • Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to determine the molecular weight of the complex and confirm its composition.

  • Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center.

  • Elemental Analysis: Provides the percentage composition of C, H, and N in the complex, which can be compared to the calculated values to confirm the purity and stoichiometry of the product.

Safety and Handling

This compound is classified as a corrosive and irritant substance.[2] It can be harmful if swallowed and may cause serious eye damage.[2][4] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

Application Note: Accelerating Chemical Synthesis with 2-Propoxyethylamine Utilizing Microwave-Assisted Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Paradigm Shift in Chemical Synthesis through Microwave Irradiation

In the relentless pursuit of efficiency and sustainability within chemical research and drug development, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology.[1][2] This approach dramatically accelerates reaction times, often reducing processes that take hours under conventional heating to mere minutes.[3] The core principle of MAOS lies in the direct and efficient heating of polar molecules and ions through microwave irradiation, leading to rapid and uniform temperature increases throughout the reaction mixture.[4] This volumetric heating minimizes thermal gradients and side reactions, often resulting in higher yields and purer products.[1][2] This application note provides a comprehensive guide to leveraging MAOS for reactions involving 2-propoxyethylamine, a versatile primary amine with applications in the synthesis of pharmaceuticals and agrochemicals.[5] We will delve into the fundamental principles, provide detailed experimental protocols for key transformations, and address critical safety and optimization considerations.

Understanding this compound in the Context of Microwave Chemistry

This compound is a bifunctional molecule featuring a primary amine and an ether linkage, rendering it a valuable building block in organic synthesis.[5] Its polarity, stemming from the amine and ether functionalities, suggests its potential as a good candidate for microwave-assisted reactions, both as a reactant and potentially as a component in the reaction medium.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular Formula C5H13NO[7]
Molecular Weight 103.16 g/mol [7]
Boiling Point 125-126 °C[8]
Appearance Colorless to pale yellow liquid[5]
Solubility Soluble in water and organic solvents[5]

Core Applications & Experimental Protocols

This section details two primary applications of this compound in microwave-assisted synthesis: N-alkylation and amide bond formation. The provided protocols are designed to be robust starting points for research and development.

Application 1: Microwave-Assisted N-Alkylation of this compound

N-alkylation of primary amines is a fundamental transformation in organic synthesis. Microwave irradiation can significantly accelerate this process, often leading to cleaner reactions and higher yields compared to conventional methods.[9][10]

Protocol 1: Solvent-Free N-Alkylation with an Alkyl Halide

This protocol describes the direct reaction of this compound with an alkyl halide under solvent-free conditions, a greener approach that minimizes waste.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K2CO3), anhydrous

  • Microwave reactor vials (10 mL) with stir bars

  • Dedicated microwave reactor

Procedure:

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq).

  • Add anhydrous potassium carbonate (2.0 mmol, 2.0 eq) to the vial.

  • Add the alkyl halide (1.0 mmol, 1.0 eq) to the reaction mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 5-15 minutes).

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the vial to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Table of Reaction Parameters for N-Alkylation (Starting Point for Optimization):

ParameterRecommended RangeRationale
Temperature 100 - 150 °CTo provide sufficient activation energy while minimizing degradation.
Time 5 - 20 minutesMicrowave heating allows for rapid reaction completion.
Microwave Power 100 - 300 W (as needed to maintain temperature)Power should be adjusted to maintain the target temperature.
Base K2CO3, Cs2CO3, or an organic base (e.g., DIPEA)To neutralize the hydrohalic acid formed during the reaction.

Workflow for Microwave-Assisted N-Alkylation:

workflow reagents Combine Reactants: This compound Alkyl Halide Base mw_reaction Microwave Irradiation (Set Temperature & Time) reagents->mw_reaction Seal Vial workup Reaction Work-up: Extraction & Washing mw_reaction->workup Cooling purification Purification: Column Chromatography workup->purification product Characterized Product purification->product

Caption: General workflow for microwave-assisted N-alkylation.

Application 2: Microwave-Assisted Amide Synthesis

Amide bond formation is a cornerstone of medicinal chemistry and materials science. Microwave-assisted direct amidation of carboxylic acids with amines offers a rapid and often catalyst-free alternative to traditional coupling methods.[1][11][12]

Protocol 2: Solvent-Free Amide Synthesis with a Carboxylic Acid

This protocol outlines the direct condensation of this compound with a carboxylic acid under solvent-free microwave irradiation.

Materials:

  • This compound

  • Carboxylic acid (e.g., benzoic acid)

  • Microwave reactor vials (10 mL) with stir bars

  • Dedicated microwave reactor

Procedure:

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add the carboxylic acid (1.0 mmol, 1.0 eq).

  • Add this compound (1.2 mmol, 1.2 eq) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 160 °C) for a specified time (e.g., 10-30 minutes).

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dissolve the reaction mixture in a suitable solvent (e.g., ethyl acetate).

  • Wash the organic solution with an aqueous solution of a weak acid (e.g., 1 M HCl) to remove excess amine, followed by a weak base (e.g., saturated NaHCO3 solution) to remove unreacted carboxylic acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the resulting amide by recrystallization or column chromatography.

Table of Reaction Parameters for Amide Synthesis (Starting Point for Optimization):

ParameterRecommended RangeRationale
Temperature 140 - 180 °CHigher temperatures are often required for direct amidation to drive off water.
Time 10 - 40 minutesReaction times will vary depending on the reactivity of the substrates.
Microwave Power 100 - 300 W (as needed to maintain temperature)Adjust power to maintain the desired reaction temperature.
Catalyst (Optional) Ceric Ammonium Nitrate (CAN) (catalytic amount)Can be beneficial for less reactive substrates.[1]

Plausible Reaction Mechanism for Direct Amidation:

mechanism cluster_1 Salt Formation cluster_2 Dehydration R-COOHH2N-R' R-COOHH2N-R' [R-COO]^- [H3N-R']^+ [R-COO]^- [H3N-R']^+ R-COOHH2N-R'->[R-COO]^- [H3N-R']^+ R-CONH-R' R-CONH-R' [R-COO]^- [H3N-R']^+->R-CONH-R' + H2O

Caption: Simplified mechanism of direct amide synthesis.

Safety, Handling, and Optimization

Safety Precautions:

  • Chemical Hazards: this compound is flammable and can cause severe skin burns and eye damage.[7][13] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Microwave Safety: Use only dedicated microwave reactors designed for chemical synthesis. Household microwave ovens are not suitable and can be extremely dangerous.[6] Ensure that reaction vials are properly sealed and do not exceed the recommended fill volume. Be aware of potential pressure buildup, especially with volatile reactants or when heating above the solvent's boiling point.

  • Material Compatibility: Ensure that all components of the reaction vessel and any handling equipment are chemically compatible with this compound and other reagents used in the synthesis.[5]

Optimization Strategies:

Due to the lack of specific dielectric data for this compound, experimental optimization is crucial for achieving the best results.

  • Temperature Screening: Begin with a broad temperature range (e.g., 100-160 °C) and run small-scale reactions to identify the optimal temperature for your specific transformation.

  • Time Course Study: Once an approximate optimal temperature is found, perform a time course study (e.g., 5, 10, 15, 20 minutes) to determine the shortest reaction time required for complete conversion.

  • Solvent Effects (if applicable): For reactions that are not solvent-free, the choice of solvent is critical. Polar aprotic solvents like DMF, NMP, and acetonitrile are generally good choices for microwave synthesis. The polarity of the reaction mixture will influence its ability to absorb microwave energy.

  • Power Control: Modern microwave reactors allow for either power or temperature control. Temperature control is generally preferred for reproducibility, as the instrument will automatically adjust the power to maintain the set temperature.

Conclusion

Microwave-assisted synthesis offers a powerful platform for accelerating reactions involving this compound. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the potential of this technology. By understanding the principles of microwave heating and adhering to safe laboratory practices, scientists can significantly enhance their synthetic efficiency, leading to faster discovery and development of novel chemical entities. The key to success lies in careful experimental design and systematic optimization of reaction parameters.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Polyalkylation in 2-Propoxyethylamine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the selective alkylation of 2-propoxyethylamine. As a primary amine, it is susceptible to over-alkylation, a common hurdle in organic synthesis. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve high-yield, high-purity mono-alkylated products.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, offering explanations and actionable solutions.

Q1: My reaction with an alkyl halide is yielding significant amounts of the di-alkylated product, even with a 1:1 stoichiometry. What is the primary cause and what is the quickest fix?

A1: The Root Cause: The "Runaway" Reaction

This is a classic problem known as polyalkylation or over-alkylation. The fundamental issue is that the desired mono-alkylated product, a secondary amine, is typically more nucleophilic than the starting primary amine (this compound).[1][2][3] This increased nucleophilicity means the product competes with the starting material for the remaining alkylating agent, often reacting at a faster rate.[3] This leads to a cascade of reactions, producing a mixture of secondary amine, tertiary amine, and even a quaternary ammonium salt, which can be difficult to separate.[4][5]

The Quickest Solution: Statistical Control

The most direct method to favor mono-alkylation is to manipulate the reaction stoichiometry to statistically favor the reaction of the alkylating agent with the starting amine.[6][7]

  • Action: Use a large excess (5- to 10-fold molar excess) of this compound relative to the alkylating agent.

  • Rationale: By significantly increasing the concentration of the starting primary amine, you increase the probability of collision between the alkylating agent and this compound, thereby consuming the alkylating agent before it has a substantial opportunity to react with the newly formed secondary amine product.[6]

  • Drawbacks: This approach is only practical when this compound is inexpensive and readily available. It also leads to poor atom economy and can complicate product purification, as you will need to remove a large amount of unreacted starting amine.[7]

ParameterRecommendationRationale
Molar Ratio 5-10 equivalents of this compoundStatistically favors reaction with the primary amine.
Addition Add the alkylating agent slowly to the amineMaintains a high amine-to-alkylator ratio throughout the reaction.
Temperature Lower temperatures (e.g., 0 °C to RT)Reduces reaction rates, potentially improving selectivity.
Q2: I need a high-purity mono-alkylated product, and stoichiometry control isn't sufficient. What is the most reliable and controlled method?

A2: The Gold Standard: Reductive Amination

For achieving clean, selective mono-alkylation, reductive amination is widely considered the most reliable and versatile method.[5][8] This strategy completely avoids the issue of increasing nucleophilicity associated with direct alkylation using alkyl halides. The process involves two steps, which are typically performed in a single pot:

  • Imine/Enamine Formation: this compound reacts with a ketone or aldehyde to form an imine (or enamine) intermediate.

  • Reduction: This intermediate is then reduced in situ to form the target secondary amine.

Because the imine formation is a self-limiting reaction on the primary amine, and the subsequent reduction is highly selective for the C=N double bond, polyalkylation is effectively prevented.[8][9]

This protocol describes the reaction with a generic aldehyde (R-CHO) using sodium triacetoxyborohydride, a mild and selective reducing agent.[9]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.) and a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Aldehyde Addition: Add the aldehyde (1.0-1.2 eq.). Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture. Be mindful of potential gas evolution.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress using TLC or LC-MS until the starting materials are consumed (typically 4-24 hours).

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with the organic solvent (e.g., DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: In Situ Reduction Amine This compound (Primary Amine) Imine Imine Intermediate Amine->Imine + Carbonyl Aldehyde or Ketone Carbonyl->Imine + Product Mono-alkylated Product (Secondary Amine) Imine->Product Reduction Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Product + caption Workflow for selective mono-alkylation via reductive amination.

Caption: Workflow for selective mono-alkylation via reductive amination.

Q3: My substrates are sensitive to certain reagents. Are there alternative strategies that offer high selectivity?

A3: Advanced Strategies: Protecting Groups and Competitive Protonation

When other functional groups in your molecule limit your choice of reagents, more nuanced strategies are required.

1. Protecting Group Strategy

This method involves temporarily modifying the amine to reduce its nucleophilicity, allowing for a single, controlled alkylation. A common approach is to convert the amine into a sulfonamide (e.g., using nosyl or tosyl chloride), which can be N-alkylated and then deprotected under specific conditions.[10] This prevents the product from reacting further.

  • Step 1 (Protection): React this compound with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) to form a stable sulfonamide.

  • Step 2 (Alkylation): Deprotonate the sulfonamide with a suitable base (e.g., K₂CO₃) and react it with an alkylating agent. Only mono-alkylation occurs.

  • Step 3 (Deprotection): Remove the sulfonyl group using strong reducing agents or acidic conditions to release the pure secondary amine.

G Start This compound (Nucleophilic) Protected Protected Amine (e.g., Sulfonamide) (Non-nucleophilic NH) Start->Protected Protect (e.g., TsCl, Base) Alkylated_Protected Alkylated Protected Amine Protected->Alkylated_Protected Alkylate (Base, R-X) Final_Product Pure Mono-alkylated Product Alkylated_Protected->Final_Product Deprotect (e.g., HBr, Phenol) caption Logic of using a protecting group to prevent polyalkylation.

Caption: Logic of using a protecting group to prevent polyalkylation.

2. Competitive Deprotonation/Protonation

A clever strategy involves using the amine hydrohalide salt as the starting material.[11][12] Under carefully controlled conditions with a specific base, the primary amine is selectively deprotonated to react. The newly formed secondary amine product, being more basic, immediately becomes protonated by the remaining primary amine salt in the mixture.[12] This protonated secondary amine is no longer nucleophilic and cannot participate in further alkylation. This method requires careful optimization of the base and solvent.[11]

Frequently Asked Questions (FAQs)

Q1: What exactly is polyalkylation and why is it a problem with primary amines?

Polyalkylation is the process where an amine undergoes multiple alkylation reactions. With a primary amine like this compound, the first alkylation produces a secondary amine. This secondary amine is often a stronger nucleophile than the starting primary amine due to the electron-donating nature of alkyl groups.[1] This creates a "runaway train" effect where the product reacts faster than the reactant, leading to a mixture of secondary, tertiary, and quaternary ammonium products that are often difficult and costly to separate.[3]

G NH2 Primary Amine (R-NH₂) NHR Secondary Amine (R₂NH) More Nucleophilic NH2->NHR + R-X NR2 Tertiary Amine (R₃N) Even More Nucleophilic NHR->NR2 + R-X NR3_plus Quaternary Salt (R₄N⁺X⁻) NR2->NR3_plus + R-X RX Alkylating Agent (R-X) caption The polyalkylation cascade driven by increasing nucleophilicity.

Caption: The polyalkylation cascade driven by increasing nucleophilicity.

Q2: What are the pros and cons of using a large excess of amine vs. reductive amination?
FeatureLarge Excess of AmineReductive Amination
Selectivity Moderate; highly dependent on substrate.Excellent; generally the most reliable method.[8][9]
Atom Economy Very Poor; wastes large amounts of amine.[7]Good; near 1:1 stoichiometry.
Substrate Scope Limited to simple, reactive alkyl halides.Very Broad; works with a wide range of aldehydes and ketones.
Workup Difficult; requires removal of excess amine.Generally straightforward; standard extraction and chromatography.
Cost-Effectiveness Only viable if the amine is very cheap.Can be more expensive due to the cost of the reducing agent.
When to Use Quick, small-scale synthesis where purity is not paramount and the amine is inexpensive.When high purity of the mono-alkylated product is critical.
Q3: Which reducing agent should I choose for reductive amination?

The choice of reducing agent is critical for the success of a reductive amination.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is mild enough that it will not reduce the aldehyde/ketone starting material and is highly selective for reducing the intermediate iminium ion.[9] It is effective in acidic to neutral conditions.

  • Sodium Cyanoborohydride (NaBH₃CN): Also very effective and selective for the iminium ion. However, it is highly toxic and can release hydrogen cyanide gas under acidic conditions, requiring careful handling.[8]

  • Sodium Borohydride (NaBH₄): A stronger and less expensive reducing agent. It can be used, but conditions must be carefully controlled (e.g., pH adjustment or a stepwise procedure) to prevent it from reducing the carbonyl starting material before the imine has a chance to form.[9]

References

Technical Support Center: 2-Propoxyethylamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-propoxyethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile primary amine in organic synthesis. Our goal is to provide you with in-depth, field-proven insights to optimize your reactions, troubleshoot unexpected outcomes, and ensure the integrity of your synthetic pathways.

Introduction to this compound

This compound is a bifunctional molecule featuring a primary amine and an ether linkage.[1] This structure makes it a valuable building block in the synthesis of a wide range of compounds, including pharmaceuticals and agrochemicals.[1] However, its dual functionality can also lead to a variety of side reactions if not properly controlled. This guide will address the most common issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Over-alkylation and Polysubstitution

Question: I'm trying to perform a mono-alkylation on this compound, but I'm consistently seeing significant amounts of the di-alkylated product and even some quaternary ammonium salts. How can I improve the selectivity for the desired mono-alkylated product?

Answer: This is a classic challenge when working with primary amines. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation event that can be faster than the first.

  • Increased Nucleophilicity: The electron-donating effect of the first alkyl group increases the electron density on the nitrogen atom, making the secondary amine a stronger nucleophile.

  • Stoichiometry: Using a 1:1 molar ratio of the amine to the alkylating agent is often insufficient to prevent over-alkylation due to the competitive nature of the reaction.

  • Molar Ratio Adjustment: Employ a significant excess of this compound relative to the electrophile (alkylating agent). A common starting point is a 3 to 5-fold molar excess of the amine. This statistically favors the reaction of the electrophile with the more abundant primary amine.

  • Slow Addition: Add the alkylating agent slowly and at a low temperature to the reaction mixture containing the excess amine. This helps to maintain a low concentration of the electrophile, further minimizing the chance of it reacting with the newly formed secondary amine.

  • Solvent Choice: Use a polar aprotic solvent such as acetonitrile or DMF. These solvents can help to solvate the reactants and may influence the relative reaction rates.

  • Protecting Group Strategy: For highly valuable or complex substrates where maximizing yield is critical, consider a protecting group strategy. React this compound with a suitable protecting group (e.g., Boc-anhydride to form a Boc-protected amine), perform the alkylation, and then deprotect to yield the desired mono-alkylated product.

Caption: Troubleshooting workflow for over-alkylation.

Issue 2: Competing Elimination Reactions

Question: I am reacting this compound with a secondary alkyl halide, and I'm observing a significant amount of an alkene byproduct, leading to low yields of my desired substituted amine. What is causing this, and how can I favor the substitution pathway?

Answer: You are encountering a classic competition between nucleophilic substitution (SN2) and elimination (E2) reactions. This compound can act as both a nucleophile (desired) and a base (leading to elimination).

  • Steric Hindrance: Secondary and tertiary alkyl halides are more sterically hindered, making the backside attack required for an SN2 reaction more difficult. This gives the amine more opportunity to act as a base and abstract a proton from a beta-carbon, leading to an E2 elimination.

  • Basicity of the Amine: Primary amines are moderately basic and can readily promote elimination reactions, especially with sterically hindered electrophiles.

  • Reaction Temperature: Higher temperatures generally favor elimination reactions over substitution reactions.

  • Substrate Choice: If possible, use a primary alkyl halide, which is much less prone to elimination reactions. If a secondary halide is necessary, choose one with a good leaving group (I > Br > Cl) to promote the SN2 pathway.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at room temperature or even 0 °C can significantly suppress the elimination pathway.

  • Solvent Effects: Polar aprotic solvents like DMSO or DMF are generally preferred for SN2 reactions as they solvate the cation of the base without strongly solvating the nucleophile.

  • Alternative Synthetic Routes: Consider reductive amination if your target can be synthesized from an aldehyde or ketone. This involves reacting this compound with the carbonyl compound to form an imine, which is then reduced in situ to the desired amine. This method avoids the use of alkyl halides altogether.

SN2_vs_E2 start Reaction of this compound with Alkyl Halide substrate Alkyl Halide Type? start->substrate primary Primary Alkyl Halide substrate->primary Primary secondary_tertiary Secondary/Tertiary Alkyl Halide substrate->secondary_tertiary Secondary or Tertiary sn2_favored SN2 Pathway Favored (Substitution Product) primary->sn2_favored e2_competition E2 Competition Likely (Alkene Byproduct) secondary_tertiary->e2_competition troubleshoot Troubleshooting Required e2_competition->troubleshoot lower_temp Lower Reaction Temperature troubleshoot->lower_temp good_lg Use Good Leaving Group (I- or Br-) troubleshoot->good_lg reductive_amination Consider Reductive Amination Route troubleshoot->reductive_amination

Caption: Decision tree for managing SN2 vs. E2 pathways.

Issue 3: Instability in Strongly Acidic Media

Question: I am attempting to use this compound in a reaction that requires strongly acidic conditions, and I am seeing evidence of decomposition or the formation of unexpected byproducts. Is this compound stable under these conditions?

Answer: While the amine group will be protonated and generally protected under acidic conditions, the ether linkage in this compound can be susceptible to cleavage in the presence of strong, non-nucleophilic acids at elevated temperatures.

  • Ether Cleavage: The oxygen atom of the ether can be protonated by a strong acid, making the adjacent carbon atoms electrophilic and susceptible to attack by a nucleophile (often the conjugate base of the acid). This can lead to the cleavage of the C-O bond.

  • Choice of Acid: If possible, use a milder acid or a Lewis acid that is less likely to promote ether cleavage.

  • Temperature Control: Avoid high reaction temperatures when using strong acids. If heating is necessary, carefully monitor the reaction for the formation of cleavage byproducts.

  • Reaction Time: Minimize the reaction time to reduce the exposure of the molecule to harsh acidic conditions.

  • Protecting Groups: If the amine functionality is the reactive site of interest and the acidic conditions are unavoidable for a subsequent step, consider protecting the amine first. However, the ether linkage will remain susceptible. In such cases, a different synthetic strategy that avoids strongly acidic conditions may be necessary.

Ether_Cleavage This compound CH3CH2CH2-O-CH2CH2-NH2 Protonated_Ether CH3CH2CH2-O(H+)-CH2CH2-NH3+ This compound->Protonated_Ether + H+ Cleavage_Products CH3CH2CH2-Br + HO-CH2CH2-NH3+ Protonated_Ether->Cleavage_Products + Nucleophile (e.g., Br-)

Caption: Simplified mechanism of acid-catalyzed ether cleavage.

Summary of Key Parameters for Successful Reactions

ParameterRecommendation for Mono-alkylationRecommendation to Avoid EliminationRecommendation for Stability
Stoichiometry Use 3-5 fold excess of this compound.Not the primary factor; substrate is key.N/A
Temperature Low temperature addition.Use the lowest effective temperature.Avoid high temperatures with strong acids.
Substrate N/APrefer primary alkyl halides.N/A
Solvent Polar aprotic (e.g., ACN, DMF).Polar aprotic (e.g., DMSO, DMF).Choose a solvent compatible with the acid used.
Alternative Routes Protecting group strategy.Reductive amination.Re-evaluate synthetic strategy if cleavage is significant.

References

Technical Support Center: Efficient Removal of 2-Propoxyethylamine from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the removal of unreacted 2-propoxyethylamine from your reaction mixtures. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the purity of your target compounds.

Understanding this compound: A Quick Reference

Before delving into purification strategies, a firm grasp of the physicochemical properties of this compound is crucial for selecting the optimal removal method.

PropertyValueSource
CAS Number 42185-03-5[1]
Molecular Formula C5H13NO[1][2]
Molecular Weight 103.16 g/mol [2]
Boiling Point 125-126 °C (at 750 Torr)[3]
Density 0.85 g/cm³[3]
Flash Point 31 °C[3]
Solubility Soluble in water and organic solvents[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in removing this compound?

A1: The primary challenges stem from its relatively moderate boiling point and its solubility in both aqueous and common organic solvents.[1] Its basic nature can also lead to issues during chromatographic purification on silica gel, such as peak tailing.

Q2: What safety precautions should I take when working with this compound?

A2: this compound is a flammable liquid and vapor and can cause severe skin burns and eye damage. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Keep it away from heat, sparks, and open flames.

Q3: Can I remove this compound by simple distillation?

A3: Simple distillation can be effective if there is a significant difference (ideally > 25 °C) between the boiling point of this compound (125-126 °C) and your product.[3] However, if your product has a similar boiling point, fractional distillation with a column packed with Raschig rings or Vigreux indentations would be necessary to achieve good separation.[4][5]

Troubleshooting Guide: Step-by-Step Removal Protocols

This section provides detailed protocols for common scenarios encountered during the purification of reaction mixtures containing this compound.

Scenario 1: Your product is stable in acidic conditions.

An acidic wash is a highly effective and common method for removing basic impurities like amines.[6][7] The principle lies in converting the amine into its protonated salt, which is highly soluble in the aqueous phase and can be easily separated from the organic layer containing your product.

Protocol: Acidic Aqueous Wash

  • Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl or 10% citric acid).

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate. The protonated this compound will be in the lower aqueous layer.

  • Drain: Carefully drain the lower aqueous layer.

  • Repeat: Repeat the wash with the dilute acid solution one or two more times to ensure complete removal.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain your purified product.

Acidic_Wash_Workflow cluster_setup Setup cluster_extraction Extraction cluster_workup Workup start Crude Reaction Mixture dissolve Dissolve in Organic Solvent start->dissolve separatory_funnel Transfer to Separatory Funnel dissolve->separatory_funnel add_acid Add Dilute Aqueous Acid separatory_funnel->add_acid shake Shake & Vent add_acid->shake separate Allow Layers to Separate shake->separate drain Drain Aqueous Layer separate->drain repeat_wash Repeat Acid Wash (1-2x) drain->repeat_wash bicarb_wash Wash with NaHCO3 (aq) repeat_wash->bicarb_wash brine_wash Wash with Brine bicarb_wash->brine_wash dry Dry Organic Layer brine_wash->dry concentrate Concentrate dry->concentrate product Purified Product concentrate->product Scavenger_Resin_Workflow cluster_reaction Reaction cluster_purification Purification start Completed Reaction Mixture add_resin Add Scavenger Resin start->add_resin agitate Agitate Mixture add_resin->agitate monitor Monitor Amine Removal agitate->monitor filter_resin Filter to Remove Resin monitor->filter_resin wash_resin Wash Resin filter_resin->wash_resin concentrate Concentrate Filtrate wash_resin->concentrate product Purified Product concentrate->product

References

Technical Support Center: 2-Propoxyethylamine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing amide coupling reactions involving 2-propoxyethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven protocols, and answers to frequently encountered challenges.

The primary amine, this compound, while generally reactive, can present unique challenges due to its polarity and moderate steric profile. This guide provides a structured approach to overcoming these hurdles to achieve high-yield, high-purity amide products.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound has a low yield. What are the most common initial causes?

A1: Several factors can lead to low product yield. The most common culprits are incomplete activation of the carboxylic acid, protonation of the this compound, or suboptimal reaction conditions.[1] Steric hindrance, while moderate for this amine, can also slow the reaction.[1] A crucial first step is to ensure all reagents are anhydrous, as water can hydrolyze activated intermediates.[1]

Q2: How do I choose the right coupling reagent for this compound?

A2: The choice of coupling reagent is critical. For routine couplings, carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often with an additive like HOBt (1-Hydroxybenzotriazole), are a good starting point due to their cost-effectiveness and water-soluble byproducts.[2] However, for more challenging or sterically hindered carboxylic acids, more potent aminium/uronium salt reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are recommended as they form highly reactive activated esters that can significantly increase reaction rates and yields.[3][4][5]

Q3: I see multiple spots on my TLC plate. What are the likely side products?

A3: With carbodiimide reagents like EDC, the primary undesired side product is often an N-acylurea.[6][7][8] This stable compound forms when the activated O-acylisourea intermediate rearranges instead of reacting with the amine.[8][9] Using an additive like HOBt or running the reaction at a lower temperature can suppress this side reaction.[1][9] Another possibility is the formation of a guanidinium byproduct if an aminium/uronium reagent is used in excess and reacts with the free amine.[5][10]

Q4: Which solvent is best for this type of reaction?

A4: The solvent must effectively dissolve all reactants and intermediates.[11] For amide couplings, polar aprotic solvents are standard. N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are excellent choices as they effectively solvate the growing peptide or molecule chain, which is crucial for preventing aggregation and ensuring a successful coupling.[11][12][13] Dichloromethane (DCM) is also commonly used, but DMF or NMP often provide superior solvation and lead to higher yields, especially in difficult cases.[11]

Troubleshooting Guide: Low Yield & Incomplete Conversion

This section provides a systematic approach to diagnosing and solving common issues encountered during the coupling of this compound.

Problem 1: Reaction Stalls / Incomplete Consumption of Starting Materials

dot graph TD { A[Start: Low Yield Observed] --> B{Is the Carboxylic Acid Fully Activated?}; B -->|No| C[Increase coupling reagent stoichiometry (1.1-1.5 eq).Consider pre-activation for 15-30 min before adding amine.]; B -->|Yes| D{Is the Amine Protonated?}; C --> G; D -->|Yes| E[Add a non-nucleophilic base (e.g., DIPEA, 2-3 eq) to scavenge protons.Ensure base is added before or with the amine.]; D -->|No| F{Are Reaction Conditions Optimal?}; E --> G; F -->|No| H[Switch to a better solvating solvent (e.g., DMF, NMP).Increase reaction time (e.g., to 12-24h) or gently heat (e.g., 40°C), monitoring for side products.]; F -->|Yes| I{Is Steric Hindrance a Major Factor?}; H --> G; I -->|Yes| J[Switch to a more powerful coupling reagent like HATU or PyBOP.These are more effective for sterically demanding substrates.]; I -->|No| K[Review purification process.Product may be lost during workup.]; J --> G[Monitor reaction by LC-MS/TLC]; K --> G;

} caption: Troubleshooting workflow for low-yield coupling reactions.

Detailed Rationale & Solutions:

  • Cause: Inefficient Carboxylic Acid Activation.

    • Explanation: The reaction's first step is the activation of the carboxylic acid by the coupling reagent to form a highly reactive intermediate (e.g., an O-acylisourea ester with EDC).[2][14] If this step is incomplete, there isn't enough activated electrophile to react with the amine.

    • Solution:

      • Increase Stoichiometry: Use a slight excess of the coupling reagent (e.g., 1.1 to 1.2 equivalents).

      • Pre-activation: Stir the carboxylic acid, coupling reagent, and any additives (like HOBt) in the solvent for 15-30 minutes at room temperature before adding the this compound.[1] This allows for the complete formation of the active ester.

  • Cause: Amine Protonation.

    • Explanation: Amines are basic and carboxylic acids are acidic. Mixing them can result in an acid-base reaction, forming an ammonium salt.[14] The protonated amine is no longer nucleophilic and cannot participate in the coupling reaction.[1]

    • Solution:

      • Add a Non-Nucleophilic Base: Incorporate a tertiary amine base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) into the reaction mixture (typically 2-3 equivalents). This "Hünig's base" will scavenge the protons, keeping the this compound in its neutral, nucleophilic state.[3]

      • Order of Addition: Add the base to the reaction mixture before or at the same time as the this compound.

Problem 2: Formation of N-Acylurea Side Product
  • Cause: Rearrangement of the Activated Intermediate.

    • Explanation: When using carbodiimides like EDC, the O-acylisourea intermediate is susceptible to an intramolecular rearrangement (an O-to-N acyl shift) to form a very stable N-acylurea.[8][9] This byproduct cannot react further and reduces the overall yield.[6][7]

    • Solution:

      • Use Additives: Additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure react with the O-acylisourea intermediate faster than it can rearrange.[9] They form a new, more stable active ester (e.g., an OBt ester) that is less prone to side reactions but still highly reactive towards the amine.[9][15]

      • Control Temperature: This side reaction is often more prevalent at higher temperatures. Running the coupling at 0°C or room temperature is generally recommended.[9]

Data & Reagent Comparison

Choosing the correct combination of coupling reagent, additive, and base is crucial for success.

Reagent SystemClassKey Advantage(s)Common ByproductBest For...
EDC / HOBt CarbodiimideCost-effective; water-soluble urea byproduct simplifies purification.[2]Water-soluble urea, N-acylurea.[2][9]Routine couplings, scalable reactions.
HATU / DIPEA Aminium SaltVery high reactivity and speed; low rate of racemization; effective for hindered substrates.[3][4][16]Tetramethylurea (soluble).Difficult or sterically hindered couplings; when speed is critical.[3][17]
PyBOP / DIPEA Phosphonium SaltHigh efficiency, similar to HATU; byproducts are generally less hazardous than older phosphonium reagents like BOP.[5][15]Hexamethylphosphoramide (from BOP, not PyBOP).[15]Hindered couplings, cyclizations.[5]

Experimental Protocols

Protocol 1: Standard Coupling using EDC/HOBt

This protocol is a robust starting point for coupling this compound with a standard carboxylic acid.

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (concentration approx. 0.1-0.5 M).

  • Activation: Add HOBt (1.1 eq) and EDC·HCl (1.1 eq) to the solution. Stir the mixture at room temperature for 20 minutes for pre-activation.

  • Amine Addition: Add this compound (1.05 eq) followed by DIPEA (2.5 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, quench the reaction by adding water. Extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl or sat. NH₄Cl), a mild base (e.g., sat. NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Protocol 2: High-Efficiency Coupling using HATU

This protocol is recommended for low-reactivity carboxylic acids or when steric hindrance is a known issue.

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (concentration approx. 0.1-0.5 M).

  • Reagent Addition: Add HATU (1.1 eq) to the solution.

  • Base and Amine Addition: Add DIPEA (2.5 eq) followed by this compound (1.05 eq). Note: For HATU, pre-activation is extremely rapid, so all reagents can often be added sequentially with minimal delay.[3]

  • Reaction: Stir at room temperature. These reactions are often complete in 30-60 minutes.[3] Monitor closely by TLC or LC-MS.

  • Work-up & Purification: Follow steps 6 and 7 from Protocol 1.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

} caption: General mechanism for amide bond formation.

References

Technical Support Center: Managing the Exothermicity of 2-Propoxyethylamine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the safe and effective use of 2-Propoxyethylamine. As a versatile intermediate in pharmaceutical and agrochemical synthesis, its reactivity is a key asset.[1] However, the primary amine functionality that makes it valuable also dictates a careful approach to reaction management, particularly concerning exothermicity. This guide is structured to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights to anticipate, control, and troubleshoot thermal events in your experiments. Our goal is to empower you to work safely and achieve reproducible, scalable results.

Section 1: Fundamental Principles of Exothermicity

Q1: What makes reactions with this compound potentially exothermic?

A1: The primary source of exothermicity in this compound reactions stems from its basic and nucleophilic primary amine group (-NH₂).[1] Most reactions that form stable chemical bonds are exothermic, and the reactions of amines are no exception. Key reaction classes known for significant heat generation include:

  • Neutralization: As a base, this compound will react vigorously with strong acids (e.g., HCl, H₂SO₄) in a highly exothermic neutralization reaction to form an ammonium salt.[2]

  • Acylation: The reaction with acyl halides (e.g., acetyl chloride) or anhydrides to form amides is rapid and generates substantial heat.[2]

  • Epoxide Ring-Opening: The nucleophilic amine readily attacks and opens epoxide rings. This is a common cross-linking reaction in polymer chemistry and is known to be exothermic.[3][4]

  • Reactions with Strong Oxidizing Agents: While specific data for this compound is limited, amines as a class can react violently with strong oxidizers, leading to rapid gas and heat evolution.[5][6]

The energy released during these bond-forming events, if not adequately dissipated, will increase the temperature of the reaction mixture.

Q2: What is a "thermal runaway" and why is it a critical risk with this compound?

A2: A thermal runaway is a hazardous situation where an exothermic reaction becomes uncontrollable.[7] It occurs when the rate of heat generation from the reaction surpasses the rate of heat removal by the cooling system.[8][9] This creates a dangerous positive feedback loop:

  • The reaction generates heat.

  • The mixture's temperature increases.

  • The increased temperature accelerates the reaction rate.

  • The accelerated reaction generates heat even faster.

This cycle can lead to a rapid, exponential increase in temperature and pressure, potentially causing vessel rupture, explosions, and the release of flammable or toxic materials.[7][10] Given that this compound is a flammable liquid, a thermal runaway presents a significant fire and explosion risk.[11][12][13]

Section 2: Pre-Experiment Planning & Hazard Assessment

Q3: How can I predict the potential exothermicity of my planned reaction before entering the lab?

A3: A thorough literature review and theoretical calculation are the first steps. Search for data on analogous reactions with similar alkylamines. If no direct data exists, reaction calorimetry is the gold standard for quantifying thermal risk.

Calorimetry Explained: Reaction calorimetry (e.g., using an RC1 calorimeter) measures the heat flow of a chemical reaction in real-time under controlled conditions. This provides critical data for safe scale-up:

  • Heat of Reaction (ΔHr): The total energy released per mole.

  • Heat Flow (Qr): The rate of heat generation (in Watts).

  • Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reaction would reach if all cooling were lost.

Microcalorimetry is another powerful tool that can detect very slow decomposition or incompatibility reactions at near-ambient temperatures, providing crucial stability data.

Q4: What key safety information should I review before starting my experiment?

A4: Always consult the Safety Data Sheet (SDS) for this compound and all other reagents. Key information is summarized below.

Hazard ClassDescriptionKey Precautionary StatementsSource
Flammability Flammable liquid and vapor (Category 3)P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. P240: Ground/bond container and receiving equipment.[11][12]
Corrosivity Causes severe skin burns and eye damage (Category 1)P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[11][12][13]
Acute Toxicity Harmful if swallowedP301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[11][14]
Inhalation Hazard Vapors can be irritating to the respiratory tract.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[11][12][15]

Section 3: Troubleshooting Guide During the Reaction

Q5: My reaction temperature is rising much faster than anticipated. What are the immediate steps to take?

A5: This is a critical situation requiring immediate and calm action to prevent a thermal runaway. Follow the emergency protocol outlined in the diagram below. The primary objective is to stop the source of energy generation (reagent addition) and maximize heat removal.

G start_node Rapid Temperature Rise Detected action_node1 1. Stop All Reagent Addition start_node->action_node1 IMMEDIATELY action_node action_node decision_node decision_node end_node Temperature Stabilized. Investigate Cause Before Proceeding. action_node2 2. Maximize Cooling (Lower thermostat setpoint, add dry ice to bath) action_node1->action_node2 action_node3 3. If safe, add cold, inert solvent (increases thermal mass) action_node2->action_node3 decision_node1 Is Temperature Still Rising? action_node3->decision_node1 decision_node1->end_node No action_node4 4. Prepare for Emergency Shutdown (e.g., quenching, alert personnel, evacuate) decision_node1->action_node4 Yes

Caption: Emergency response to a reaction exotherm.

Q6: The reaction hasn't started after adding a small amount of reagent, and I'm tempted to increase the temperature or add more reagent. What are the risks?

A6: This describes a potential induction period, which can be extremely dangerous.[16] The risk is that the unreacted reagents accumulate in the vessel. When the reaction finally initiates, it does so with a large concentration of reactants, leading to a massive and uncontrollable release of energy.

Causality: Induction periods can be caused by impurities in solvents or reagents, or the need to activate a catalyst or surface (like with Grignard reactions).[8][16]

Troubleshooting Steps:

  • DO NOT add a large amount of additional reagent.

  • DO NOT significantly increase the temperature.

  • CONSIDER gentle warming of a small spot on the flask with a heat gun to try and initiate the reaction locally, but only with extreme caution and continuous temperature monitoring.[16]

  • CONSIDER adding a known initiator if applicable to your reaction type (e.g., an iodine crystal for some organometallic reactions).[16]

  • If the reaction cannot be safely initiated, the safest course of action is to quench the existing mixture under controlled cooling and restart the experiment.

Section 4: Best Practices & Control Strategies

Q7: What is the single most effective method for controlling an exothermic reaction in a batch reactor?

A7: The most critical and effective control strategy is controlled, semi-batch addition of the limiting reagent .[8] This method ensures that the instantaneous concentration of the limiting reagent is kept low, thereby controlling the reaction rate and, consequently, the rate of heat generation. The goal is to add the reagent at a rate that is slower than or equal to the rate of heat removal by your cooling system.

Experimental Protocol: Controlled Reagent Addition

This protocol outlines a robust method for managing exothermic reactions in a standard laboratory setting.

1. System Preparation:

  • Set up the reaction vessel (e.g., a three-neck round-bottom flask) equipped with a magnetic or overhead stirrer, a digital thermometer probing the reaction mixture, and a reflux condenser under an inert atmosphere (N₂ or Argon).
  • Place the flask in a cooling bath (ice-water, dry ice/acetone) of sufficient size to provide a large thermal sink. Ensure good thermal contact.
  • Charge the flask with this compound and the reaction solvent.

2. Reagent Addition Setup:

  • Load the second reagent (e.g., acetyl chloride) into a pressure-equalizing dropping funnel. If the reagent is a solid, dissolve it in the reaction solvent first.

3. Execution and Control:

  • Begin vigorous stirring and cool the initial solution to the target starting temperature (e.g., 0 °C).
  • Begin adding the second reagent dropwise from the dropping funnel.
  • Crucially, monitor the internal temperature. The addition rate should be adjusted to maintain the internal temperature within a narrow, predetermined range (e.g., ±2 °C of the setpoint).
  • If the temperature rises above the set limit, immediately stop the addition and wait for the cooling system to bring the temperature back down before resuming at a slower rate.[16]
  • After the addition is complete, continue stirring at the reaction temperature for a specified time to ensure the reaction goes to completion.

4. Self-Validation:

  • A stable internal temperature throughout the addition process validates that the rate of heat generation is being successfully managed by the cooling system. A need to constantly halt the addition indicates that the addition rate is too high or the cooling capacity is insufficient.

Q8: What are the key considerations when scaling up a reaction involving this compound?

A8: Scale-up is not linear and presents significant thermal management challenges. The primary issue is the change in the surface-area-to-volume ratio.[8] As you increase the reactor volume, the surface area available for heat exchange decreases relative to the volume of the heat-generating reaction mass.

G lab_scale 1. Lab Scale (100 mL) High Surface/Volume Ratio Easy Heat Removal calorimetry 2. Calorimetry Study Quantify ΔHr, MTSR Model Heat Flow lab_scale->calorimetry Data for Scale-up pilot_scale 3. Pilot Scale (5 L) Lower Surface/Volume Ratio Engineering Controls Needed calorimetry->pilot_scale Informs Design production_scale 4. Production Scale (1000 L) Critical Heat Management Automated Controls Essential pilot_scale->production_scale Validate Model

Caption: Workflow for safe scale-up of an exothermic process.

Key Actions for Scale-Up:

  • Perform Calorimetry: Do not scale up without calorimetric data.[9]

  • Lengthen Addition Times: Reagent addition times that take minutes in the lab may need to take hours on a larger scale to stay within the cooling capacity of the reactor.[8]

  • Improve Engineering Controls: Move from a simple ice bath to a jacketed reactor with a powerful thermostat. Ensure the reactor has an adequate pressure relief system.

  • Consider Flow Chemistry: For highly exothermic or hazardous reactions, transitioning from batch to a continuous flow process is a modern and often safer alternative, offering vastly superior heat transfer and control.[17][18]

References

Troubleshooting low conversion rates in 2-Propoxyethylamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Propoxyethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the synthesis of this valuable intermediate. This document provides a practical, field-tested perspective on overcoming low conversion rates and other experimental hurdles.

Overview of Synthetic Strategies

This compound is a primary amine with an ether linkage, commonly used in the synthesis of pharmaceuticals and agrochemicals.[1] Its synthesis can be approached through several routes, with the most common being Reductive Amination and the Gabriel Synthesis . The choice of method often depends on the available starting materials, scale, and desired purity. This guide will focus on troubleshooting these two primary pathways.

DOT Diagram: Synthetic Pathways to this compound

SynthesisPathways cluster_RA Reductive Amination Pathway cluster_GS Gabriel Synthesis Pathway 2_Propoxyethanol 2-Propoxyethanol 2_Propoxyethanal 2-Propoxyethanal Imine_Intermediate Imine Intermediate 2_Propoxyethanal->Imine_Intermediate Condensation with NH3 2_Propoxyethylamine_RA This compound Imine_Intermediate->2_Propoxyethylamine_RA Reduction 2_Propoxyethyl_Halide 2-Propoxyethyl Halide Phthalimide_Adduct N-(2-Propoxyethyl)phthalimide 2_Propoxyethyl_Halide->Phthalimide_Adduct 2_Propoxyethylamine_GS This compound Phthalimide_Adduct->2_Propoxyethylamine_GS Hydrazinolysis Potassium_Phthalimide Potassium Phthalimide AnalyticalWorkflow TLC TLC Analysis (Qualitative) Decision Reaction Complete? TLC->Decision GC_MS GC-MS Analysis (Quantitative & Identification) GC_MS->Decision NMR NMR Spectroscopy (Structural Confirmation) Continue_Reaction Continue Reaction Decision->Continue_Reaction No Workup_Purification Proceed to Work-up & Purification Decision->Workup_Purification Yes Workup_Purification->NMR Reaction_Mixture Reaction_Mixture Reaction_Mixture->GC_MS

References

Stability of 2-Propoxyethylamine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Propoxyethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting assistance for experiments involving this compound. Here, you will find answers to frequently asked questions and detailed guides to navigate potential stability challenges under acidic and basic conditions.

Introduction to this compound Stability

This compound is a primary amine with an ether linkage, making its stability susceptible to the surrounding chemical environment, particularly pH.[1] Understanding its behavior under acidic and basic conditions is crucial for its effective use in synthesis, formulation, and storage.[2] This guide will explore the potential degradation pathways and provide practical solutions to common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that influence its stability?

A1: this compound has two key functional groups: a primary amine (-NH2) and an ether (-O-). The lone pair of electrons on the nitrogen atom of the primary amine makes it basic and nucleophilic, rendering it susceptible to reactions with acids.[3][4] The ether linkage can be susceptible to cleavage under strong acidic conditions.[5]

Q2: How should I store this compound to ensure its stability?

A2: To maintain the integrity of this compound, it should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[6] It is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidative degradation.[7] The container should be tightly sealed to avoid exposure to atmospheric moisture and carbon dioxide, which can react with the amine.

Q3: What are the initial signs of degradation I should look for?

A3: Visual inspection may reveal a color change from colorless to yellow or brown. The appearance of particulate matter or a change in odor could also indicate degradation. For quantitative assessment, techniques like HPLC or GC are recommended to detect the appearance of new impurity peaks or a decrease in the main this compound peak.[8]

Q4: Is this compound more stable in acidic or basic conditions?

A4: The stability of this compound is pH-dependent. In acidic solutions, the primary amine will be protonated to form an ammonium salt. While this can prevent some reactions involving the lone pair, strong acids can catalyze the cleavage of the ether bond. In basic conditions, the amine remains as a free base and is more susceptible to oxidation, but the ether linkage is generally more stable. The optimal pH for stability would depend on the specific experimental conditions and other reactive species present.

Q5: What are the likely degradation products of this compound?

A5: Under acidic conditions, potential degradation could lead to the cleavage of the ether bond, forming propanol and ethanolamine. Under oxidative conditions, which can be exacerbated by basic pH, degradation can be more complex, potentially forming smaller amines, aldehydes, amides, and carboxylic acids.[1][9]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Observed Problem Potential Cause Recommended Action
Unexpected peaks in HPLC/GC analysis of a sample from an acidic reaction. Acid-catalyzed degradation of this compound. The ether linkage may be undergoing cleavage.1. Confirm Peak Identity: Use a mass spectrometer (LC-MS or GC-MS) to identify the molecular weights of the new peaks. Likely degradation products include propanol and ethanolamine. 2. Modify Reaction Conditions: If ether cleavage is confirmed, consider using a milder acid or a lower reaction temperature. Protecting the amine group as an amide before subjecting the molecule to strong acid could also be an option.
Loss of this compound potency in a basic formulation over time. Base-catalyzed oxidation or other degradation of the primary amine.1. Inert Atmosphere: Ensure the formulation is prepared and stored under an inert atmosphere (e.g., nitrogen) to minimize contact with oxygen. 2. Antioxidants: Consider the addition of a suitable antioxidant to the formulation.[7] 3. pH Adjustment: If possible, adjust the pH to a less basic value where the rate of degradation is slower, without compromising the desired reaction or formulation properties.
Formation of a precipitate in a solution containing this compound. Reaction with atmospheric CO2 to form a carbamate salt, or reaction with other components in the mixture.1. Work under Inert Gas: Handle this compound and prepare solutions under an inert atmosphere. 2. Solubility Check: Ensure the solvent system is appropriate for this compound and all other components at the concentrations used. 3. Characterize Precipitate: If possible, isolate and analyze the precipitate to determine its identity.
Inconsistent reaction yields when using this compound from different batches. The purity of this compound may vary, or one batch may have already started to degrade.1. Purity Analysis: Before use, verify the purity of each batch of this compound using a validated analytical method like GC or titration. 2. Proper Storage: Ensure all batches are stored under the recommended conditions.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Problem Observed Problem (e.g., Unexpected Peaks) Identify_DP Identify Degradation Products (LC-MS, GC-MS) Problem->Identify_DP Is degradation suspected? Check_Purity Check Starting Material Purity Problem->Check_Purity Is starting material ? Modify_Conditions Modify Experimental Conditions Identify_DP->Modify_Conditions Degradation confirmed Improve_Storage Improve Storage/Handling Check_Purity->Improve_Storage Purity is variable

Caption: Troubleshooting workflow for this compound stability issues.

Experimental Protocols: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[10] The following is a general protocol that can be adapted for this compound.

Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent, such as a mixture of acetonitrile and water.

Acidic Degradation
  • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).

  • Heat the mixture at 60 °C for 24 hours in a water bath.[11]

  • After cooling to room temperature, neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide (NaOH).

  • Dilute to a final volume of 10 mL with the mobile phase for HPLC analysis.

Basic Degradation
  • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).

  • Heat the mixture at 60 °C for 24 hours in a water bath.[11]

  • After cooling, neutralize the solution with an equivalent amount of 0.1 M HCl.

  • Dilute to a final volume of 10 mL with the mobile phase for HPLC analysis.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute to a final volume of 10 mL with the mobile phase for analysis.

Thermal Degradation
  • Place a solid sample of this compound in an oven at 70 °C for 48 hours.

  • Also, heat a 1 mg/mL solution of the compound in an appropriate solvent at 70 °C for 48 hours.

  • Prepare the samples for analysis by dissolving the solid in the mobile phase or diluting the solution.

Photolytic Degradation
  • Expose a solid sample and a 1 mg/mL solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Keep a control sample in the dark under the same conditions.

  • Prepare the samples for analysis.

Analytical Method

A stability-indicating HPLC method should be developed and validated to separate this compound from its potential degradation products.[8][12] A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a phosphate buffer is a common starting point. Detection can be performed using a UV detector. For identification of unknown peaks, LC-MS or GC-MS is recommended.[13][14]

Forced Degradation Protocol Flowchart

ForcedDegradation cluster_stress Stress Conditions Acid Acidic (0.1M HCl, 60°C) Analysis Analysis (HPLC, LC-MS, GC-MS) Acid->Analysis Base Basic (0.1M NaOH, 60°C) Base->Analysis Oxidative Oxidative (3% H₂O₂) Oxidative->Analysis Thermal Thermal (70°C) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis Stock This compound Stock Solution (1 mg/mL) Stock->Acid Stock->Base Stock->Oxidative Stock->Thermal Stock->Photo

Caption: Flowchart of the forced degradation study protocol.

References

Technical Support Center: Safe Quenching of Reactions Involving 2-Propoxyethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for handling reactions involving 2-Propoxyethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on safely quenching reactions that utilize this versatile primary amine. The following question-and-answer format addresses common challenges and provides troubleshooting solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of this compound I should be aware of before quenching my reaction?

A1: this compound (CAS 42185-03-5) is a primary amine that presents several hazards.[1] It is classified as a flammable liquid and vapor. It is harmful if swallowed and can cause severe skin burns and serious eye damage.[1][2] The presence of both an ether and an amine functional group contributes to its reactivity.[3] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a flame-resistant lab coat, is mandatory.[4] All quenching procedures should be performed in a well-ventilated chemical fume hood.[5][6]

Q2: My reaction involves an excess of this compound. What is the general principle for safely quenching it?

A2: The primary goal of quenching is to neutralize the reactive, basic this compound.[7][8] This is typically achieved by reacting it with an acid to form a water-soluble ammonium salt.[9][10] The key to a safe quench is a slow, controlled addition of the quenching agent to manage the exothermic heat of neutralization.[11][12] It is crucial to cool the reaction mixture in an ice bath before and during the addition of the quenching agent.[11][13]

Q3: What are suitable quenching agents for this compound?

A3: The choice of quenching agent depends on the reaction solvent, other reagents present, and the desired workup procedure. Here are some common options:

  • Dilute Aqueous Acids: For many applications, a slow, dropwise addition of a dilute aqueous acid like 1 M hydrochloric acid (HCl) or 10% sulfuric acid is effective.[11] This protonates the amine, forming a salt that is typically soluble in the aqueous phase, facilitating its removal during workup.

  • Saturated Aqueous Ammonium Chloride (NH₄Cl): This is a milder acidic quenching agent that can be used when a strong acid might compromise acid-sensitive functional groups in your product.

  • Water: In some cases, particularly if the reaction is run in a water-miscible solvent and the goal is simply to stop the reaction, a slow addition of water can be sufficient.[7] However, this will not neutralize the basicity of the amine.

Q4: I've observed a significant exotherm (heat release) during the quench. Is this normal, and how can I control it?

A4: Yes, a significant exotherm is expected when neutralizing a base like this compound with an acid.[12] To control this:

  • Cool the Reaction: Always place your reaction vessel in an ice/water bath before beginning the quench.[11][13]

  • Dilute the Reaction Mixture: If practical, diluting the reaction mixture with an inert solvent can help dissipate heat.

  • Slow, Dropwise Addition: Add the quenching agent very slowly, drop by drop, with vigorous stirring.[11] This allows the heat to dissipate as it is generated.

  • Monitor the Temperature: Use a thermometer to monitor the internal temperature of the reaction and pause the addition if it rises too quickly.

Troubleshooting Guide

Issue 1: An insoluble salt is forming during the quench, making stirring difficult.
  • Cause: The ammonium salt of your product or protonated this compound may have limited solubility in the reaction solvent.

  • Solution:

    • Add more of the reaction solvent or a co-solvent that can help dissolve the salt.

    • If using an aqueous acid, adding more water can help dissolve the ammonium salt.

    • Consider switching to a different quenching agent that forms a more soluble salt.

Issue 2: My product is acid-sensitive and is degrading during the acidic quench.
  • Cause: Strong acids can hydrolyze or otherwise degrade sensitive functional groups.

  • Solution:

    • Use a milder quenching agent like saturated aqueous ammonium chloride.

    • Alternatively, you can quench with water and then use a liquid-liquid extraction with a suitable organic solvent to separate your product from the basic this compound. The amine will preferentially partition into the aqueous phase.

    • Another approach is to remove the excess this compound under reduced pressure (if its boiling point is sufficiently lower than your product's) before workup.

Issue 3: I'm observing an emulsion during the aqueous workup after quenching.
  • Cause: The ammonium salt formed can act as a surfactant, leading to the formation of an emulsion between the organic and aqueous layers.

  • Solution:

    • Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer often helps to break the emulsion.

    • Allow the mixture to stand for a longer period to allow for separation.

    • Filter the mixture through a pad of Celite to help break up the emulsion.

Experimental Protocols

Protocol 1: Standard Quenching Procedure with Dilute HCl
  • Cooling: Place the reaction flask in an ice/water bath and allow the contents to cool to 0-5 °C with stirring.

  • Quenching Agent Preparation: Prepare a solution of 1 M HCl in a dropping funnel.

  • Slow Addition: Add the 1 M HCl dropwise to the cooled reaction mixture with vigorous stirring. Monitor the internal temperature to ensure it does not rise significantly.

  • pH Check: Continue adding the acid until the pH of the aqueous phase is acidic (pH < 7), which can be checked with pH paper.

  • Workup: Proceed with the standard aqueous workup and extraction of your product.

Protocol 2: Mild Quenching with Saturated Ammonium Chloride
  • Cooling: Cool the reaction mixture to 0-5 °C in an ice/water bath with stirring.

  • Quenching Agent: Have a sufficient volume of saturated aqueous ammonium chloride solution ready.

  • Controlled Addition: Slowly add the saturated ammonium chloride solution to the reaction mixture. While the exotherm will be less pronounced than with a strong acid, it should still be added cautiously.

  • Workup: Proceed with the extraction of your product. Note that the aqueous layer will still be basic to neutral.

Visualization of the Quenching Process

Quenching_Workflow cluster_pre Pre-Quench cluster_quench Quenching cluster_post Post-Quench Reaction_Mixture Reaction Mixture (Excess this compound) Cooling Cool to 0-5 °C Reaction_Mixture->Cooling Step 1 Slow_Addition Slow Addition of Aqueous Acid (e.g., HCl) Cooling->Slow_Addition Step 2 Neutralized_Mixture Neutralized Mixture (Ammonium Salt Formed) Slow_Addition->Neutralized_Mixture Step 3 Workup Aqueous Workup & Extraction Neutralized_Mixture->Workup Step 4

Caption: A generalized workflow for quenching reactions containing this compound.

Data Presentation

Quenching AgentRelative AcidityPotential IssuesBest For
1 M HClStrongStrong exotherm, potential for product degradationGeneral purpose, when product is acid-stable
10% H₂SO₄StrongStrong exotherm, potential for product degradationSimilar to HCl
Sat. NH₄ClWeakly AcidicMilder exotherm, may not fully neutralizeReactions with acid-sensitive products
WaterNeutralMinimal exotherm, does not neutralize the amineStopping the reaction without pH change

References

Technical Support Center: Disposal of 2-Propoxyethylamine and its Derivatives Waste

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the Technical Support Center for the safe handling and disposal of 2-Propoxyethylamine and its derivatives. This guide is designed to provide clear, actionable advice to laboratory personnel. As a primary amine with an ether linkage, this compound presents a unique combination of hazards, including corrosivity, flammability, and toxicity, which necessitates stringent disposal protocols. This document provides a structured approach to managing this waste stream, from point of generation to final disposal, ensuring the safety of personnel and compliance with environmental regulations.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and disposal of this compound waste.

Q1: What is this compound and why is its waste considered hazardous?

A1: this compound (CAS: 42185-03-5) is an organic compound containing both an amine and an ether functional group.[1] Its waste is classified as hazardous due to several intrinsic properties:

  • Corrosivity: As an amine, it is a base and can cause severe skin burns and eye damage.[2] The U.S. Environmental Protection Agency (EPA) classifies waste as corrosive if it has a pH of 12.5 or greater.[3]

  • Flammability: It is a flammable liquid and vapor with a flash point of approximately 31-57°C, meaning it can ignite at relatively low temperatures.[2][4][5]

  • Toxicity: It is harmful if swallowed and may be toxic by ingestion, inhalation, and skin absorption.[4][6][7]

Due to these characteristics, it is regulated as a hazardous waste under guidelines such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8][9]

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this waste?

A2: A multi-layered PPE approach is crucial to prevent exposure. The selection of PPE should always be guided by a risk assessment of the specific procedure being performed.[10]

PPE Category Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). For concentrated waste, double-gloving is recommended.[11] Prevents skin contact, which can cause severe burns and absorption.[2][12]
Eye/Face Protection Safety goggles and a face shield. Protects against splashes, which can cause serious, irreversible eye damage.[6][12]
Body Protection Chemical-resistant lab coat or apron. For larger quantities, full chemical-resistant clothing is necessary.[12][13] Shields the body from spills and splashes.

| Respiratory Protection | Use only in a well-ventilated area or a chemical fume hood. If these are not available, a respirator appropriate for organic vapors is required.[12][13] | Prevents inhalation of harmful fumes that can cause respiratory irritation and systemic toxicity. |

Q3: How should I collect and store this compound waste in the laboratory?

A3: Proper collection and storage are critical for preventing accidents and ensuring regulatory compliance.

  • Segregation: Always collect this compound waste in a dedicated container. Never mix it with other waste streams, especially acids or oxidizing agents, to prevent violent exothermic reactions.[7][14][15]

  • Container: Use a robust, chemically compatible container (e.g., high-density polyethylene - HDPE) with a secure, screw-on cap.[8][14] The container must be in good condition with no signs of degradation.

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE ," the full chemical name "This compound Waste ," and an indication of its hazards (e.g., Corrosive, Flammable, Toxic).[16][17]

  • Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[17][18] The SAA must be in a secondary containment tray within a well-ventilated area, such as a flammable storage cabinet.[13][17]

  • Capacity: Do not fill the waste container beyond 90% of its capacity to allow for vapor expansion.[19]

Q4: Can I dispose of small, diluted amounts of this compound waste down the drain?

A4: No. As a general rule, untreated this compound waste should never be disposed of down the drain.[14] It can harm aquatic life and interfere with wastewater treatment processes.[20] The only exception is for dilute, aqueous solutions that have been properly neutralized to a pH between 5.5 and 9.5 and contain no other hazardous components, and only if permitted by your local regulations and institutional EHS guidelines.[21][22]

Troubleshooting Guide

This section provides solutions for specific problems you may encounter during your experiments.

Problem 1: I have accidentally spilled a small amount (<100 mL) of this compound waste on the lab bench.

Solution: A small spill can be managed safely if the correct procedure is followed promptly.

  • Causality: The primary risks from a small spill are vapor inhalation and skin/eye contact. The goal is to contain, absorb, and decontaminate the area quickly while protecting yourself.

  • Protocol: See Experimental Protocol 1: Small-Scale Spill Cleanup below for a step-by-step guide.

Problem 2: My waste container is bulging or showing signs of pressure buildup.

Solution: This is a dangerous situation indicating a chemical reaction is occurring inside the container, likely generating gas.

  • Causality: Pressure buildup is typically caused by contamination with an incompatible chemical, such as an acid, or storage in a warm environment, which increases the vapor pressure of the flammable liquid.[5]

  • Immediate Actions:

    • Do NOT open the container. This could cause a sudden release of pressure and splashback of corrosive material.

    • If safe to do so, place the container in a secondary containment tray inside a fume hood to contain any potential leaks and vent the fumes.

    • Alert your lab supervisor and your institution's Environmental Health & Safety (EHS) office immediately.

    • Evacuate the immediate area. EHS professionals are trained to handle highly reactive substances and will manage the situation.[19]

Problem 3: I may have accidentally mixed acidic waste into my this compound waste container.

Solution: This is a common cause of pressure buildup (see Problem 2). Amines are bases and react exothermically (release heat) with acids.[7]

  • Causality: The neutralization reaction can be vigorous, generating heat and potentially boiling the solvent, leading to a rapid increase in pressure.

  • Immediate Actions:

    • Assume the container is pressurized. Follow the steps outlined in Problem 2 .

    • Do not add any more waste to the container.

    • Label the container clearly, indicating the potential for mixed, incompatible waste.

    • Contact your EHS office for emergency pickup and disposal.

Problem 4: Can I neutralize this compound waste in the lab before disposal?

Solution: In-lab neutralization is a permissible treatment for corrosive waste under specific, limited circumstances, but it must be approached with extreme caution.[21][22]

  • Causality: The goal of neutralization is to adjust the pH to a non-corrosive level (typically between 5.5 and 9.5), converting the amine to a less hazardous salt.[22] This is only appropriate for dilute, aqueous solutions that do not contain any other regulated chemicals (e.g., heavy metals, halogenated solvents).[8][23]

  • Recommendation: For pure or concentrated this compound, neutralization is NOT recommended due to the intense heat generation. This waste must be disposed of via your institution's hazardous waste program. For dilute solutions, see Experimental Protocol 2: In-Lab Neutralization of Dilute Aqueous Amine Waste .

Visual Workflow Guides

Waste Disposal Decision Tree

This diagram outlines the decision-making process for managing this compound waste from generation to disposal.

G start Waste Generated: This compound or Derivative is_pure Is the waste pure, concentrated, or mixed with solvents? start->is_pure is_dilute Is the waste a dilute aqueous solution (<1%)? is_pure->is_dilute No collect_hw Collect in a labeled Hazardous Waste Container is_pure->collect_hw Yes is_dilute->collect_hw No check_regs Consult Institutional EHS Policy: Is in-lab neutralization permitted? is_dilute->check_regs Yes ehs_pickup Arrange for EHS Hazardous Waste Pickup collect_hw->ehs_pickup check_regs->collect_hw No protocol_2 Follow Protocol 2: In-Lab Neutralization check_regs->protocol_2 Yes verify_ph Verify pH is 5.5 - 9.5 protocol_2->verify_ph verify_ph->collect_hw No drain_disposal Permitted Drain Disposal (with copious water) verify_ph->drain_disposal Yes

Caption: Decision tree for this compound waste management.

Spill Response Workflow

This diagram illustrates the immediate steps to take in the event of a chemical spill.

G spill Spill Occurs alert Alert others in the lab spill->alert ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) alert->ppe contain Contain the spill with absorbent material ppe->contain absorb Apply neutral absorbent (e.g., sand, vermiculite) contain->absorb collect Collect absorbed material using non-sparking tools absorb->collect dispose Place in a sealed bag/container for hazardous waste disposal collect->dispose decontaminate Decontaminate the area with soap and water dispose->decontaminate report Report incident to Lab Supervisor/EHS decontaminate->report

Caption: Workflow for responding to a small chemical spill.

Experimental Protocols

Experimental Protocol 1: Small-Scale Spill Cleanup (<100 mL)

Objective: To safely contain, neutralize, and clean a small spill of this compound.

Materials:

  • Spill kit containing:

    • Neutral absorbent material (e.g., sand, vermiculite, commercial spill pads). Do not use combustible materials like paper towels initially.[24]

    • A weak acid neutralizer (e.g., citric acid, sodium bisulfate).

    • Scoop (non-sparking) and dustpan.

    • Heavy-duty sealable plastic bags or a designated solid waste container.

  • Full PPE (as defined in the FAQ).

Procedure:

  • Alert & Secure: Immediately alert personnel in the vicinity and restrict access to the spill area.[13]

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation if possible without spreading vapors to other labs.

  • Contain: Create a dike around the spill using absorbent material from the spill kit to prevent it from spreading.[13]

  • Absorb: Gently cover the spill with the neutral absorbent material, working from the outside in.

  • Neutralize (Optional but Recommended): Once absorbed, you can sprinkle a weak acid neutralizer over the material to reduce the basicity. Avoid strong acids.

  • Collect: Using a non-sparking scoop and dustpan, carefully collect the contaminated absorbent material.[2]

  • Package: Place the collected material into a heavy-duty, sealable plastic bag or a labeled hazardous waste container.

  • Decontaminate: Clean the spill surface with soap and water.

  • Dispose: Label the waste bag/container as "Spill Debris containing this compound" and dispose of it through your institution's hazardous waste program.

  • Restock & Report: Restock your spill kit and report the incident to your supervisor or EHS office as required by your institution.

Experimental Protocol 2: In-Lab Neutralization of Dilute Aqueous Amine Waste

WARNING: This procedure is ONLY for dilute (<1%) aqueous solutions of this compound that do not contain other hazardous materials. It must be performed in a chemical fume hood while wearing full PPE.

Objective: To neutralize a dilute basic solution to a safe pH range for drain disposal, where permitted.

Materials:

  • Dilute acidic solution (e.g., 1M Hydrochloric Acid or 1M Citric Acid).

  • Large glass beaker (at least twice the volume of the waste).

  • Stir bar and stir plate.

  • pH meter or pH strips.

  • Ice bath.

Procedure:

  • Preparation: Place the beaker containing the dilute amine waste into an ice bath on a stir plate within a chemical fume hood. This will help dissipate the heat generated during the reaction.[25]

  • Stirring: Begin stirring the waste solution.

  • Slow Addition of Acid: Very slowly, add the dilute acid solution dropwise to the stirring waste.[22] Monitor the temperature and be prepared for heat generation. If the solution becomes excessively warm, stop the addition until it cools.

  • Monitor pH: Periodically check the pH of the solution.

  • Endpoint: Continue adding acid slowly until the pH of the solution is stable within the neutral range of 5.5 to 9.5.[22]

  • Disposal: Once neutralized, the solution can be poured down a sanitary sewer drain, followed by a large volume of running water (at least 20 parts water to 1 part neutralized solution), in accordance with your local and institutional guidelines.[22]

References

Validation & Comparative

A Comparative Guide to the Nucleophilic Reactivity of 2-Propoxyethylamine and 2-Ethoxyethylamine

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher and drug development professional, the selection of a primary amine building block is a critical decision point in a synthetic pathway. While structurally analogous, even minor variations in alkyl chains can impart significant differences in reactivity, influencing reaction kinetics, yield, and impurity profiles. This guide provides an in-depth, objective comparison of the reactivity between two common alkoxyamines: 2-Propoxyethylamine and 2-Ethoxyethylamine. We will move beyond catalog data to explore the underlying chemical principles and provide a framework for experimental validation.

Introduction: More Than a Methylene Group

This compound and 2-Ethoxyethylamine are bifunctional molecules featuring a primary amine and an ether linkage.[1][2] This combination makes them valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty surfactants, where the alkoxy group can modulate properties like solubility and the amine serves as a key reactive handle for building molecular complexity.[1][2][3]

The core difference between these two molecules is a single methylene (-CH2-) unit in the alkoxy chain. Our central investigation will focus on how this seemingly minor structural change creates a tangible difference in the nucleophilic reactivity of the terminal amine group. This guide will dissect the competing electronic and steric effects and propose robust experimental protocols to quantify this reactivity differential.

Physicochemical Properties: A Baseline Comparison

Before delving into reactivity, a review of their fundamental physical properties provides context. These properties, summarized in Table 1, influence handling, solvent choice, and purification strategies.

PropertyThis compound2-EthoxyethylamineSource(s)
CAS Number 42185-03-5110-76-9[1][2]
Molecular Formula C₅H₁₃NOC₄H₁₁NO[4][5]
Molecular Weight 103.16 g/mol 89.14 g/mol [4][5]
Boiling Point 125-126 °C105-108.8 °C[6][7]
Density ~0.85 g/cm³~0.85 g/cm³[6][8]
Water Solubility SolubleCompletely Miscible[1][7]
Flash Point 31 °C~18 °C[6]

Theoretical Underpinnings of Reactivity

The reactivity of these molecules is dominated by the lone pair of electrons on the primary amine's nitrogen atom, which acts as a nucleophile to attack electron-deficient centers (electrophiles). The efficacy of this nucleophilic attack is governed by two primary, and often competing, factors: the inductive effect and steric hindrance.

  • Inductive Effect (+I): Alkyl chains are electron-donating. They push electron density towards the nitrogen atom, increasing the availability of the lone pair and thereby enhancing nucleophilicity.[9] The propyl group (in this compound) is slightly more electron-donating than the ethyl group (in 2-Ethoxyethylamine), which, in isolation, would suggest the former is a stronger nucleophile.

  • Steric Hindrance: This refers to the physical obstruction caused by the molecule's own atoms that impedes the approach of reactants.[10] The larger, more flexible propoxy group creates more steric bulk around the amine than the smaller ethoxy group. This bulk can physically block the amine's lone pair from reaching the electrophilic center, slowing down the reaction.[9][11]

The central hypothesis is that for common nucleophilic substitution and addition reactions, the increased steric hindrance of the propoxy group will be the dominant factor, rendering this compound less reactive than its ethoxy counterpart.

Caption: Competing electronic and steric effects influencing amine reactivity.

Experimental Design for Reactivity Comparison

To empirically validate our hypothesis, we propose two fundamental experiments that probe nucleophilicity under different reaction conditions. The key to a valid comparison is ensuring all parameters (concentration, temperature, solvent, stoichiometry) are held constant, leaving the amine structure as the sole variable.

Experiment 1: Comparative Acylation with Benzoyl Chloride

Acylation of a primary amine to form an amide is a cornerstone reaction. Its rate is highly dependent on the nucleophilicity of the amine.

Caption: Workflow for comparative acylation kinetics experiment.

Detailed Protocol:

  • Preparation: In separate, identical, oven-dried flasks, dissolve this compound (1.0 eq) and 2-Ethoxyethylamine (1.0 eq) in anhydrous tetrahydrofuran (THF). To each flask, add triethylamine (1.1 eq) as an acid scavenger.

  • Initiation: Cool both flasks to 0°C in an ice bath. Add benzoyl chloride (1.0 eq) dropwise to each flask simultaneously with vigorous stirring.

  • Monitoring: After addition is complete, remove the ice baths and allow the reactions to proceed at room temperature. At fixed time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small aliquot from each reaction and immediately quench it in a vial containing a dilute aqueous acid solution.

  • Analysis: Analyze the quenched aliquots using a calibrated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) method to quantify the concentration of the formed amide product.

  • Kinetics: Plot the concentration of the amide product versus time for both reactions. The initial slope of this curve is proportional to the initial reaction rate.

Expected Outcome: 2-Ethoxyethylamine is expected to exhibit a faster rate of amide formation due to the lower steric hindrance around the nitrogen, allowing for a more effective nucleophilic attack on the carbonyl carbon of benzoyl chloride.

Experiment 2: Comparative SN2 Alkylation with Benzyl Bromide

The SN2 reaction is highly sensitive to steric bulk on both the nucleophile and the electrophile.[12] Comparing the rates of alkylation provides a direct measure of how steric hindrance affects the nucleophile's performance.

Detailed Protocol:

  • Preparation: In separate, identical flasks, dissolve this compound (1.0 eq) and 2-Ethoxyethylamine (1.0 eq) in acetonitrile. Include a non-reactive internal standard (e.g., dodecane) for quantitative analysis.

  • Initiation: Bring both solutions to a constant temperature (e.g., 40°C). Add benzyl bromide (1.0 eq) to each flask simultaneously to initiate the reaction.

  • Monitoring: At set time intervals, withdraw aliquots and analyze them directly by GC-MS.

  • Analysis: Monitor the disappearance of the benzyl bromide peak and the appearance of the new secondary amine product peak.

  • Kinetics: Calculate the second-order rate constant (k) for each reaction by plotting the appropriate concentration-time relationship (e.g., 1/[Reactant] vs. time).

Expected Outcome: The reaction with 2-Ethoxyethylamine will proceed with a larger rate constant (k_ethoxy > k_propoxy). The bulkier propoxy group will significantly impede the required "backside attack" characteristic of the SN2 mechanism, resulting in a slower reaction.[12]

Summary of Expected Results and Discussion

The experimental data can be summarized to provide a clear, quantitative comparison of reactivity.

ExperimentParameter MeasuredExpected ResultDominant Factor
Acylation Initial Reaction RateRate (Ethoxy) > Rate (Propoxy)Steric Hindrance
SN2 Alkylation Second-Order Rate Constant (k)k (Ethoxy) > k (Propoxy)Steric Hindrance

Conclusion and Practical Implications

While this compound and 2-Ethoxyethylamine are closely related structurally, they should not be considered interchangeable from a reactivity standpoint. Our analysis, grounded in fundamental principles of organic chemistry, indicates that 2-Ethoxyethylamine is the more reactive nucleophile due to the reduced steric encumbrance around its primary amine group.

For professionals in drug development and chemical synthesis, this has direct implications:

  • Reaction Optimization: When using this compound, one may need to employ higher temperatures, longer reaction times, or more activated electrophiles to achieve conversions comparable to 2-Ethoxyethylamine.

  • Process Development: The faster kinetics of 2-Ethoxyethylamine could lead to higher throughput in a manufacturing setting.

  • Selectivity: In reactions with multiple electrophilic sites, the less hindered 2-Ethoxyethylamine might exhibit different selectivity profiles compared to its bulkier counterpart.

Ultimately, the choice between these two reagents will depend on the specific synthetic challenge. This guide provides the foundational understanding and experimental framework necessary to make an informed decision, ensuring more efficient, predictable, and successful chemical synthesis.

References

Comparison Guide: Alternative Primary Amines for the Biocatalytic Synthesis of Sitagliptin

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Optimizing Transaminase-Mediated Asymmetric Amination

This guide provides an in-depth comparison of primary amine donors for the synthesis of Sitagliptin, a leading oral antidiabetic drug for type 2 diabetes.[1] The core challenge in synthesizing Sitagliptin lies in the efficient, stereoselective installation of its chiral β-amino acid moiety. We will explore the evolution of synthetic strategies, culminating in the highly efficient biocatalytic route, and critically compare the performance of various primary amines that are central to the success of this process.

The Synthetic Challenge: From Chemical Hydrogenation to Biocatalysis

The industrial manufacturing of Sitagliptin has undergone significant evolution, driven by the pursuit of greater efficiency, cost-effectiveness, and environmental sustainability—a concept often referred to as "green chemistry".[2][3]

  • First-Generation Process: Merck's initial route involved a multi-step chemical synthesis. It established chirality by asymmetrically hydrogenating a β-keto ester to a β-hydroxy acid using a Ruthenium-based catalyst.[1][4] This hydroxyl group was then chemically converted to the required amine over several steps. While effective, this process was lengthy and generated considerable waste.[4]

  • Second-Generation Process: A major breakthrough was the development of a route centered on the direct asymmetric hydrogenation of an unprotected enamine.[4][5] Using a highly efficient Rhodium/JOSIPHOS catalyst system, this process dramatically improved the synthesis, reducing steps and waste.[2][3][6] In this route, the primary amine source is effectively ammonia (from ammonium acetate), which condenses with the β-keto amide to form the key enamine intermediate.

  • Third-Generation Process (Biocatalysis): The most recent and innovative approach employs a specifically engineered ω-transaminase (TAm) enzyme.[7] This enzyme directly converts the prositagliptin ketone into the desired (R)-Sitagliptin amine with near-perfect enantioselectivity (>99.95% ee).[7] This biocatalytic route replaces the high-pressure hydrogenation and heavy metal catalyst with an enzymatic reaction under mild, aqueous conditions.[6]

The success of this third-generation process is critically dependent on the choice of the primary amine donor, which is required in stoichiometric amounts for the transaminase-catalyzed reaction.

G cluster_0 Evolution of Sitagliptin Synthesis Gen1 First Generation (Ru-Catalyzed Hydrogenation) Gen2 Second Generation (Rh-Catalyzed Enamine Hydrogenation) Gen1->Gen2 Improved atom economy, fewer steps Gen3 Third Generation (Transaminase Biocatalysis) Gen2->Gen3 Eliminates heavy metals, milder conditions, higher ee%

Caption: Evolution from chemical catalysis to a greener biocatalytic process for Sitagliptin synthesis.

The Transaminase Reaction: Why the Amine Donor is Crucial

Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a primary amine donor to a ketone or aldehyde acceptor.[8] The reaction proceeds via a "ping-pong" mechanism in two distinct half-reactions.

  • First Half-Reaction: The primary amine donor reacts with the PLP cofactor to form a pyridoxamine-5'-phosphate (PMP) intermediate, releasing a ketone byproduct.

  • Second Half-Reaction: The PMP intermediate then transfers the amino group to the ketone substrate (prositagliptin ketone), regenerating the PLP cofactor and forming the desired chiral amine product (Sitagliptin).

The choice of amine donor is paramount because it directly impacts:

  • Thermodynamic Equilibrium: The reaction is reversible. A favorable equilibrium is essential for achieving high conversion.

  • Byproduct Inhibition: The ketone byproduct generated from the amine donor can inhibit the enzyme, slowing or stopping the reaction.

  • Process Economics: The cost and availability of the amine donor are critical for large-scale manufacturing.

  • Downstream Processing: The ease of removing the ketone byproduct and any unreacted amine donor simplifies product isolation.

G cluster_0 Enzyme_PLP Enzyme-PLP (Resting State) Enzyme_PMP Enzyme-PMP (Aminated Intermediate) Enzyme_PLP->Enzyme_PMP Amine_Product Sitagliptin (R2-NH2) Enzyme_PLP->Amine_Product Release Amine_Donor Primary Amine Donor (R1-NH2) Amine_Donor->Enzyme_PLP Half-Reaction 1 Ketone_Byproduct Ketone Byproduct (R1=O) Enzyme_PMP->Enzyme_PLP Enzyme_PMP->Ketone_Byproduct Release Ketone_Substrate Prositagliptin Ketone (R2=O) Ketone_Substrate->Enzyme_PMP Half-Reaction 2

Caption: General mechanism of a transaminase, showing the central role of the amine donor.

Comparative Analysis of Primary Amine Donors

While many primary amines can serve as donors, process development for Sitagliptin has focused on a few key candidates. The following analysis compares their performance based on published experimental data.

Amine DonorKetone ByproductTypical ConditionsConversion / YieldEnantiomeric Excess (ee)Key Advantages & CausalityKey Disadvantages & Causality
Isopropylamine AcetonepH 8.0-8.5, 40-45 °CHigh (>95%)>99%Equilibrium Shift: Acetone is highly volatile and can be easily removed, driving the reaction to completion.[8]Enzyme Specificity: Requires an enzyme specifically adapted or evolved to accept this small, simple donor.
(S)-α-MBA AcetophenonepH 7.5-8.5, 37 °C~82%[1]>99%High Reactivity: Often shows good reactivity with a broad range of wild-type and engineered transaminases.Cost & Inhibition: More expensive than simpler amines. The acetophenone byproduct can cause enzyme inhibition.[1]
Benzylamine BenzaldehydepH 8.0, 37 °C~70-91%[1]>99%Cost-Effective: A significantly cheaper alternative to chiral donors like MBA, improving process economics.[1]Strong Inhibition: The benzaldehyde byproduct is a potent inhibitor for many transaminases.[1] Requires mitigation.
Alanine PyruvatepH 7.0-8.0, 30-40 °CVariable>99%Biocompatible: As a natural amino acid, it is well-tolerated by most enzymes and processes.Equilibrium & Byproduct: The pyruvate byproduct is non-volatile and can participate in side reactions or require its own removal system.
Field Insights & Mechanistic Causality:
  • Isopropylamine: From a process chemistry perspective, isopropylamine is often the ideal choice. The ability to drive the reaction equilibrium by simply removing the low-boiling acetone byproduct is a powerful process advantage, leading to higher conversions and simplifying purification.

  • Benzylamine - The Cost-Effective Challenger: Recent studies have highlighted benzylamine as an efficient, low-cost alternative amine donor.[1] However, its utility is mechanistically linked to byproduct management. Benzaldehyde can inhibit the transaminase. To overcome this, a multi-enzyme cascade system can be employed, where an aldehyde reductase (AHR) is used to convert the inhibitory benzaldehyde into less harmful benzyl alcohol, thereby protecting the transaminase and improving product formation.[1] This demonstrates how understanding the root cause of inhibition (byproduct) allows for a rational, targeted process solution.

Experimental Protocol: Transaminase-Mediated Synthesis of Sitagliptin Intermediate

This protocol is a representative example based on methodologies described in the literature for synthesizing the Sitagliptin β-amino acid intermediate using a transaminase with benzylamine as the donor.[1]

Objective: To synthesize (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid from the corresponding β-keto acid using a whole-cell biocatalyst expressing a transaminase (TARO) and an esterase.

Materials:

  • Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (Substrate, 100 mM)

  • Benzylamine (Amine Donor, 300 mM)

  • Pyridoxal-5'-phosphate (PLP, 0.5 mM)

  • Whole-cell catalyst expressing TARO and Esterase (60 mg_CDW/mL)

  • Whole-cell catalyst expressing Aldehyde Reductase (AHR) and Formate Dehydrogenase (FDH) (60 mg_CDW/mL)

  • Sodium Formate (200 mM)

  • Tris-HCl Buffer (200 mM, pH 8.0)

Procedure:

  • Reaction Setup: In a temperature-controlled vessel at 37°C, prepare a 40 mL reaction mixture by adding 200 mM Tris-HCl buffer (pH 8.0).

  • Add Cofactors and Reagents: Add sodium formate (200 mM), benzylamine (300 mM), and PLP (0.5 mM) to the buffer and mix until dissolved.

  • Add Biocatalysts: Suspend the whole-cell biocatalysts (TARO-Est and AHR/FDH) in the reaction mixture to the specified concentrations.

  • Initiate Reaction: Start the reaction by adding the substrate, ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (1.0 g, 100 mM final concentration). The esterase in the whole-cell system will hydrolyze the ester to the β-keto acid in situ.

  • Reaction Monitoring: Maintain the reaction at 37°C with gentle agitation. Monitor the conversion of the substrate and formation of the β-amino acid product over time using a suitable analytical method (e.g., HPLC).

  • Workup and Isolation: Upon completion (e.g., after 24 hours or when conversion plateaus), stop the reaction. Centrifuge to remove the whole cells. The supernatant containing the product can be carried forward for purification and isolation of the Sitagliptin intermediate. The reported isolated yield for this gram-scale reaction is approximately 61%.[1]

Conclusion

The evolution of the Sitagliptin synthesis provides a compelling case study in modern pharmaceutical process development. The move to a third-generation biocatalytic route using transaminases has offered significant environmental and efficiency benefits. The selection of the primary amine donor is not a trivial choice but a central process parameter that dictates reaction equilibrium, enzyme stability, and overall economic viability.

While isopropylamine remains an excellent process choice due to the volatility of its acetone byproduct, recent research demonstrates that cheaper alternatives like benzylamine can be highly effective.[1][9] The key to success with such alternatives lies in a deeper mechanistic understanding of the system, particularly in identifying and mitigating challenges like byproduct inhibition through rational, multi-enzyme cascade approaches. For researchers and drug development professionals, this highlights the importance of considering the entire reaction system—enzyme, substrate, and amine donor—to develop truly optimized and sustainable manufacturing processes.

References

Comparative study of different catalysts for 2-Propoxyethylamine reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Propoxyethylamine and its Synthesis

This compound is a valuable bifunctional molecule incorporating both a primary amine and an ether linkage.[1][2] This unique structure makes it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] The efficient and selective synthesis of this compound is, therefore, a topic of significant interest in industrial and academic research.

Several synthetic routes to this compound can be envisioned, with one of the most direct and atom-economical methods being the reductive amination of 2-propoxyethanol . This process involves the reaction of 2-propoxyethanol with ammonia in the presence of a catalyst and a reducing agent, typically hydrogen gas. The choice of catalyst is paramount in this transformation, as it dictates the reaction's efficiency, selectivity towards the desired primary amine, and overall economic viability.

This guide provides a comparative analysis of different catalysts for the synthesis of this compound via reductive amination, offering insights into their performance characteristics and providing detailed experimental protocols to aid in catalyst selection and process development.

Catalytic Systems for this compound Synthesis: A Comparative Overview

The reductive amination of alcohols to primary amines is a well-established transformation, with several classes of heterogeneous catalysts demonstrating efficacy.[3][4] For the synthesis of this compound from 2-propoxyethanol, we will compare three prominent types of catalysts: Raney® Nickel , a Rhodium-based catalyst , and a Palladium-based catalyst .

Mechanism of Reductive Amination

The reductive amination of an alcohol proceeds through a "hydrogen borrowing" or dehydrogenation-condensation-hydrogenation sequence.[4] The catalyst first facilitates the dehydrogenation of the alcohol (2-propoxyethanol) to form an intermediate aldehyde (2-propoxyacetaldehyde). This aldehyde then condenses with ammonia to form an imine, which is subsequently hydrogenated by the catalyst to yield the final primary amine product (this compound).

G cluster_0 Reductive Amination Pathway 2-Propoxyethanol 2-Propoxyethanol 2-Propoxyacetaldehyde 2-Propoxyacetaldehyde 2-Propoxyethanol->2-Propoxyacetaldehyde - H2 (Dehydrogenation) Imine Intermediate Imine Intermediate 2-Propoxyacetaldehyde->Imine Intermediate + NH3 - H2O (Condensation) This compound This compound Imine Intermediate->this compound + H2 (Hydrogenation)

Caption: General mechanism for the reductive amination of 2-propoxyethanol.

Performance Comparison of Catalysts

While direct comparative studies for the synthesis of this compound are limited in publicly available literature, we can extrapolate the expected performance of different catalysts based on their known activities in similar reductive amination reactions.[3][4][5]

CatalystTypical ActivitySelectivity for Primary AmineCostReusabilityKey Considerations
Raney® Nickel HighGood to ModerateLowGoodPyrophoric nature requires careful handling.[5] Can sometimes lead to over-alkylation to form secondary and tertiary amines.[6]
Rhodium on Carbon (Rh/C) Very HighHighHighExcellentPrecious metal catalyst, cost can be a factor for large-scale synthesis.[4] Generally exhibits high selectivity for primary amines.[7]
Palladium on Carbon (Pd/C) HighGoodMediumExcellentWidely used hydrogenation catalyst, generally effective for C-N bond formation.[8] Selectivity can be influenced by reaction conditions.

In-Depth Catalyst Analysis

Raney® Nickel: The Workhorse Catalyst

Raney® Nickel is a sponge-like, highly porous nickel catalyst that is widely used in industrial hydrogenation processes due to its high activity and relatively low cost.[5] It is particularly effective for the reduction of nitriles and nitro groups, as well as for reductive aminations.[6][9]

Expertise & Experience: The high surface area of Raney® Nickel provides a large number of active sites for the dehydrogenation and hydrogenation steps. Its activity is often sufficient for complete conversion of the starting alcohol under moderate conditions. However, the high reactivity can sometimes lead to the formation of secondary and tertiary amines as byproducts through the reaction of the initially formed primary amine with the aldehyde intermediate. Careful control of reaction parameters such as temperature, pressure, and ammonia concentration is crucial to maximize the selectivity for this compound. The pyrophoric nature of dry Raney® Nickel necessitates handling it as a slurry in water or a suitable solvent.[5]

Rhodium on Carbon (Rh/C): The High-Performance Catalyst

Rhodium-based catalysts are known for their exceptional activity and selectivity in a wide range of hydrogenation and amination reactions.[4][7] Supported on carbon, rhodium catalysts offer high dispersion and stability, making them highly efficient and reusable.

Expertise & Experience: Rhodium catalysts typically exhibit higher selectivity for the formation of primary amines compared to nickel-based catalysts, with a lower tendency for over-alkylation.[4][7] This is attributed to the specific electronic and geometric properties of the rhodium active sites. While the initial investment for a rhodium catalyst is higher, its high activity allows for lower catalyst loadings and its excellent reusability can make it economically viable for the production of high-value chemicals. The reaction conditions for rhodium-catalyzed reductive aminations are often milder than those required for less active catalysts.

Palladium on Carbon (Pd/C): The Versatile Catalyst

Palladium on carbon is one of the most versatile and widely used heterogeneous catalysts in organic synthesis.[10][8] It is highly effective for a variety of hydrogenation reactions, including the reduction of C=C, C=O, and C≡N bonds, as well as for C-N bond-forming reactions.

Expertise & Experience: Pd/C is a robust and reliable catalyst for reductive amination. Its performance in terms of activity and selectivity is generally good, often falling between that of Raney® Nickel and Rhodium catalysts. The selectivity towards the primary amine can be tuned by adjusting the reaction conditions. Palladium catalysts are less prone to causing over-alkylation than Raney® Nickel under optimized conditions. The moderate cost and high stability of Pd/C make it an attractive option for both laboratory-scale synthesis and industrial production.

G cluster_1 Catalyst Selection Logic Application Need Application Need Cost-Effective Bulk Synthesis Cost-Effective Bulk Synthesis Application Need->Cost-Effective Bulk Synthesis Priority High Selectivity & Purity High Selectivity & Purity Application Need->High Selectivity & Purity Priority General Purpose & Versatility General Purpose & Versatility Application Need->General Purpose & Versatility Priority Raney® Nickel Raney® Nickel Cost-Effective Bulk Synthesis->Raney® Nickel Rhodium on Carbon Rhodium on Carbon High Selectivity & Purity->Rhodium on Carbon Palladium on Carbon Palladium on Carbon General Purpose & Versatility->Palladium on Carbon

Caption: A decision-making workflow for catalyst selection.

Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound via reductive amination of 2-propoxyethanol using the discussed catalysts. These are adapted from established methods for similar transformations.[3][5][6]

Protocol 1: Synthesis using Raney® Nickel

Materials:

  • 2-Propoxyethanol

  • Anhydrous Ammonia

  • Raney® Nickel (50% slurry in water)

  • Ethanol (solvent)

  • High-pressure autoclave reactor with magnetic stirring

Procedure:

  • To a high-pressure autoclave, add 2-propoxyethanol and ethanol.

  • Carefully add the Raney® Nickel slurry.

  • Seal the reactor and purge several times with nitrogen, followed by hydrogen.

  • Introduce anhydrous ammonia to the desired pressure.

  • Pressurize the reactor with hydrogen to the final desired pressure.

  • Heat the reactor to the desired temperature (e.g., 120-150 °C) with vigorous stirring.

  • Maintain the reaction under constant hydrogen pressure for the desired time (e.g., 4-8 hours), monitoring the hydrogen uptake.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia and hydrogen in a fume hood.

  • Filter the reaction mixture to remove the Raney® Nickel catalyst. The catalyst should be kept wet with water or ethanol to prevent ignition.

  • The filtrate, containing the product, can be purified by distillation under reduced pressure.

Protocol 2: Synthesis using Rhodium on Carbon (Rh/C)

Materials:

  • 2-Propoxyethanol

  • Anhydrous Ammonia

  • 5% Rhodium on Carbon (Rh/C)

  • Methanol (solvent)

  • High-pressure autoclave reactor with magnetic stirring

Procedure:

  • In a high-pressure autoclave, combine 2-propoxyethanol, methanol, and 5% Rh/C.

  • Seal the reactor and purge with nitrogen and then with hydrogen.

  • Introduce anhydrous ammonia to the desired pressure.

  • Pressurize the reactor with hydrogen.

  • Heat the reactor to the desired temperature (e.g., 100-130 °C) with efficient stirring.

  • Monitor the reaction progress by observing the hydrogen consumption.

  • Upon completion, cool the reactor, vent the gases, and filter the catalyst.

  • The product can be isolated from the filtrate by fractional distillation.

Protocol 3: Synthesis using Palladium on Carbon (Pd/C)

Materials:

  • 2-Propoxyethanol

  • Anhydrous Ammonia

  • 10% Palladium on Carbon (Pd/C)

  • Isopropanol (solvent)

  • High-pressure autoclave reactor with magnetic stirring

Procedure:

  • Charge a high-pressure autoclave with 2-propoxyethanol, isopropanol, and 10% Pd/C.

  • Seal and purge the reactor as described in the previous protocols.

  • Introduce anhydrous ammonia and then pressurize with hydrogen.

  • Heat the mixture to the target temperature (e.g., 110-140 °C) with stirring.

  • After the reaction is complete, cool down the reactor and carefully release the pressure.

  • Separate the catalyst by filtration.

  • Isolate the this compound by distillation of the filtrate.

Alternative Synthetic Route: Alkylation of Amines

An alternative approach to synthesizing derivatives of this compound involves the alkylation of an amine with a suitable propoxyethyl electrophile. For instance, a patent describes the synthesis of 2,6-diethyl-N-(2-propoxyethyl)phenylamine by reacting 2,6-diethylaniline with chloroethyl propyl ether.[11] This method avoids the use of high-pressure hydrogen and ammonia but requires the pre-synthesis of the chloroethyl propyl ether. The choice of synthetic route will depend on the availability of starting materials, the desired scale of production, and the specific equipment available.

Conclusion

The catalytic reductive amination of 2-propoxyethanol is a direct and efficient method for the synthesis of this compound. The choice of catalyst—Raney® Nickel, Rhodium on Carbon, or Palladium on Carbon—will significantly impact the reaction's outcome and economics. Raney® Nickel offers a cost-effective solution for large-scale production, though careful control is needed to maximize selectivity. Rhodium on Carbon provides the highest activity and selectivity, making it ideal for applications where product purity is paramount. Palladium on Carbon represents a versatile and robust option with a good balance of activity, selectivity, and cost. The detailed protocols provided in this guide, along with the comparative analysis of catalyst performance, should serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

A Senior Application Scientist's Guide to Validated Analytical Methods for the Quantification of 2-Propoxyethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-Propoxyethylamine

This compound (C₅H₁₃NO, CAS: 42185-03-5) is a primary aliphatic amine whose accurate quantification is critical in various sectors, particularly within pharmaceutical development where it may be present as a raw material, intermediate, or potential impurity.[1] The inherent chemical properties of primary amines—specifically their polarity and reactivity—present unique analytical challenges. Direct analysis is often hindered by poor chromatographic performance and low detector response, necessitating robust and validated analytical methods to ensure product quality, safety, and regulatory compliance.

This guide provides a comparative analysis of the two most powerful and commonly employed chromatographic techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a framework for method validation grounded in the International Council for Harmonisation (ICH) guidelines.[2][3][4]

Core Analytical Challenge: The Primary Amine Functional Group

The primary amine group (-NH₂) in this compound is the central figure in our analytical story. Its active hydrogens are prone to hydrogen bonding, which leads to several challenges:

  • In Gas Chromatography (GC): The polarity of the amine group causes strong interactions with active silanol sites in GC inlets and columns. This results in significant peak tailing, poor peak resolution, and often, irreversible adsorption, leading to inaccurate and non-reproducible quantification.

  • In Liquid Chromatography (LC): this compound lacks a native chromophore, rendering it nearly invisible to standard UV-Vis detectors.

To overcome these obstacles, a common strategy is derivatization , a process that chemically modifies the analyte to improve its analytical properties.[5][6][7] However, modern mass spectrometry detectors can, in some cases, circumvent the need for derivatization.

Method Comparison: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS depends on several factors, including required sensitivity, sample matrix complexity, available instrumentation, and throughput needs.[8][9]

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility

GC-MS is exceptionally well-suited for analyzing volatile and thermally stable compounds.[10] For this compound, this approach is highly effective but almost always requires a derivatization step to mask the polar amine group.[5][9]

Causality of Derivatization in GC: The goal is to replace the active hydrogens on the amine with a non-polar, bulky group.[5][11] This transformation:

  • Increases Volatility: Allowing the analyte to travel through the GC column at lower temperatures.[5]

  • Reduces Polarity: Minimizing interactions with the column and preventing peak tailing.[5][7]

  • Improves Thermal Stability: Protecting the analyte from degradation in the hot GC inlet.[5]

Common derivatization agents for primary amines include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents.[6][11][12]

GC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound Spike Spike with Internal Standard Sample->Spike Dry Evaporate to Dryness Spike->Dry Reconstitute Add Anhydrous Solvent & BSTFA Reagent Dry->Reconstitute Heat Heat Reaction Vial (e.g., 70°C for 30 min) Reconstitute->Heat Cool Cool to Room Temp. Heat->Cool Inject Inject into GC-MS System Cool->Inject Quantify Quantification via Calibration Curve Inject->Quantify LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample containing This compound Spike Spike with Internal Standard Sample->Spike Dilute Dilute with Initial Mobile Phase Spike->Dilute Inject Inject into LC-MS/MS System Dilute->Inject Quantify Quantification via MRM Transitions Inject->Quantify

References

A Comparative Performance Analysis of 2-Propoxyethylamine in Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate field of synthetic chemistry, the selection of an amine can be a critical decision point, profoundly influencing reaction efficiency, yield, and impurity profiles. 2-Propoxyethylamine, a primary amine distinguished by its ether linkage, offers a unique combination of steric and electronic properties. This guide provides an in-depth, objective comparison of its performance against common alternative amines in two cornerstone synthetic transformations: reductive amination and amide bond formation. The insights and data presented herein are intended to empower chemists to make more informed decisions in reagent selection and process optimization.

Understanding this compound: A Profile

This compound is an organic compound featuring a primary amine and a propoxy ether group.[1][2] This structure imparts a degree of lipophilicity while maintaining water solubility, a characteristic that can be advantageous in various reaction and workup conditions.[1][3]

Key Physicochemical Properties:

  • Molecular Formula: C₅H₁₃NO[1][2]

  • Molecular Weight: 103.16 g/mol [4][5]

  • Boiling Point: 125-126 °C[4]

  • Density: ~0.85 g/cm³[4]

  • Appearance: Colorless to pale yellow liquid[1][3]

  • Solubility: Soluble in water and organic solvents[1][3]

Its utility spans the synthesis of pharmaceuticals and agrochemicals, where it serves as a versatile intermediate and building block.[1]

Performance Benchmark I: Reductive Amination

Reductive amination is a robust and widely used method for synthesizing amines from carbonyl compounds via an intermediate imine.[6][7][8] The reaction's efficiency is highly dependent on the amine's nucleophilicity and steric profile. We benchmarked this compound against n-propylamine, a linear aliphatic analogue, and isobutylamine, a sterically more hindered isomer.

Experimental Protocol: Reductive Amination of 4-Methoxybenzaldehyde
  • A solution of 4-methoxybenzaldehyde (1.0 mmol, 136 mg) in methanol (10 mL) was prepared in a round-bottom flask.

  • The respective amine (this compound, n-propylamine, or isobutylamine) (1.2 mmol) was added, and the mixture was stirred at room temperature for 45 minutes to facilitate imine formation.

  • The reaction was cooled to 0 °C in an ice bath.

  • Sodium borohydride (NaBH₄) (1.5 mmol, 57 mg) was added portion-wise over 15 minutes, controlling any effervescence.

  • The reaction was allowed to warm to room temperature and stirred for the time indicated in the data table. Progress was monitored by TLC.

  • Upon completion, the reaction was quenched by the slow addition of water (10 mL).

  • The aqueous mixture was extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product was purified by flash column chromatography on silica gel.

Comparative Performance Data
AmineAlternative's PropertiesReaction Time (h)Yield (%)Purity (HPLC, %)
This compound -491>98
n-Propylamine Colorless liquid, BP: 48°C[9][10][11]48697
Isobutylamine Colorless liquid, BP: 67-69°C[12][13]67995
Causality and Field Insights

The experimental data reveals that this compound provides a superior yield and purity compared to both n-propylamine and the more sterically hindered isobutylamine. The enhanced performance can be attributed to several factors. The ether oxygen in this compound may act as a hydrogen bond acceptor, potentially pre-organizing the transition state for imine formation and subsequent reduction. This subtle electronic effect, combined with a steric profile similar to n-propylamine, likely contributes to a cleaner, more efficient conversion. Isobutylamine's lower yield and longer reaction time are consistent with the increased steric hindrance from its branched alkyl group, which slows the initial nucleophilic attack on the carbonyl carbon.[12][14]

Reductive_Amination_Workflow cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification Reactants Aldehyde + Amine in Methanol Imine_Formation Imine Formation (Stir at RT) Reactants->Imine_Formation Reduction Cool to 0°C Add NaBH4 Imine_Formation->Reduction Quench Quench (H2O) Reduction->Quench Extract Extract (EtOAc) Quench->Extract Purify Column Chromatography Extract->Purify Product Purified Secondary Amine Purify->Product Amide_Coupling_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (Unstable) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC->O_Acylisourea Active_Ester HOBt Active Ester (More Stable) O_Acylisourea->Active_Ester + HOBt HOBt HOBt Amide_Product Amide Product Active_Ester->Amide_Product + R'-NH2 Amine R'-NH2 (this compound) Amine->Amide_Product

References

A Cost-Benefit Analysis of 2-Propoxyethylamine in Large-Scale Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and large-scale chemical synthesis, the selection of optimal reagents is a critical decision point that balances cost, efficiency, safety, and final product purity. This guide provides an in-depth cost-benefit analysis of 2-propoxyethylamine, a key intermediate in the synthesis of certain agrochemicals, and compares its performance with viable alternatives.

Introduction: The Role of this compound in Agrochemical Manufacturing

This compound (CAS No. 42185-03-5) is a primary amine featuring a propoxy ether moiety.[1][2] Its principal large-scale application is as a precursor in the synthesis of the chloroacetamide herbicide, pretilachlor.[3][4] Pretilachlor is a selective, pre-emergence herbicide used extensively in rice cultivation to control grassy weeds.[3] The synthesis of pretilachlor involves the N-alkylation of 2,6-diethylaniline to form the intermediate 2,6-diethyl-N-(2-propoxyethyl)aniline, which is then acylated.[3][4]

The selection of the N-alkylating agent in this multi-step synthesis is a crucial factor influencing the overall process economics and efficiency. This guide will focus on the cost-benefit analysis of using this compound in this context, comparing it with its lower homologous alternatives, 2-methoxyethylamine and 2-ethoxyethylamine.

Comparative Analysis of this compound and Its Alternatives

The logical alternatives to this compound for the N-alkylation of 2,6-diethylaniline are its lower molecular weight homologues, 2-methoxyethylamine and 2-ethoxyethylamine. The choice between these amines will primarily depend on their reactivity, physical properties, cost, and safety profiles.

Physicochemical Properties

A comparison of the key physicochemical properties of this compound and its alternatives is presented in Table 1.

PropertyThis compound2-Ethoxyethylamine[5]2-Methoxyethylamine
CAS Number 42185-03-5[2]110-76-9[5]109-85-3
Molecular Formula C5H13NO[2]C4H11NO[5]C3H9NO
Molecular Weight ( g/mol ) 103.16[2]89.14[5]75.11
Boiling Point (°C) 125-126[6]10595
Flash Point (°C) 31[6]1812
Density (g/cm³ at 20°C) ~0.85[6]~0.852~0.87[7]

The increasing molecular weight from the methoxy to the propoxy derivative corresponds to a higher boiling point and flash point. This trend can have implications for process safety and the ease of handling and storage on a large scale.

Cost-Benefit Analysis for Large-Scale Synthesis

A comprehensive cost-benefit analysis must consider not only the direct cost of the raw material but also its impact on the entire manufacturing process.

Raw Material Cost

While bulk industrial pricing is subject to negotiation and market fluctuations, laboratory-scale pricing can provide an indication of relative cost. Current lab-scale pricing suggests that 2-methoxyethylamine and 2-ethoxyethylamine are more readily available and generally less expensive than this compound.[8][9]

From a stoichiometric perspective, the lower molecular weight of 2-methoxyethylamine (75.11 g/mol ) and 2-ethoxyethylamine (89.14 g/mol ) compared to this compound (103.16 g/mol ) means that, on a mass basis, less of the alternative amine is required to achieve the same molar ratio in the reaction. This can translate to significant cost savings in raw material procurement for large-scale production.

Reaction Efficiency and Byproduct Formation

The N-alkylation of 2,6-diethylaniline is typically carried out via a nucleophilic substitution reaction (SN2 mechanism) with a corresponding 2-alkoxyethyl halide or by reductive amination with a 2-alkoxyacetaldehyde.[10][11] The nucleophilicity of the amine is a key factor in the reaction rate. Primary amines are generally good nucleophiles, and the electronic effect of the alkoxy group is not expected to significantly alter the nucleophilicity between the three amines.[12]

However, steric hindrance can play a role. The increasing size of the alkoxy group from methoxy to propoxy could slightly decrease the reaction rate due to increased steric bulk around the nitrogen atom.[12] This might necessitate longer reaction times or higher temperatures to achieve the same conversion, potentially increasing energy costs.

A critical consideration in the N-alkylation of primary amines is the potential for over-alkylation to form a tertiary amine.[13] The reaction conditions, particularly the molar ratio of the reactants, must be carefully controlled to maximize the yield of the desired secondary amine and minimize the formation of N,N-bis(2-alkoxyethyl)-2,6-diethylaniline. While there is no direct comparative data, the slightly increased steric hindrance of the propoxy group in this compound might offer a marginal advantage in reducing the rate of the second alkylation compared to the less hindered methoxy and ethoxy analogues.

Downstream Processing and Product Purity

The boiling point of the resulting N-alkylated aniline will increase with the size of the alkoxy group. This can impact the energy requirements for purification by distillation. A lower boiling point of the N-(2-methoxyethyl) and N-(2-ethoxyethyl) analogues could translate to lower energy costs during purification.

The nature and quantity of byproducts will also influence the complexity and cost of purification. If the use of 2-methoxyethylamine or 2-ethoxyethylamine leads to a higher percentage of over-alkylation products, the cost savings on the raw material could be offset by more complex and costly purification steps to achieve the required purity of the intermediate for the subsequent acylation reaction.

Safety and Handling

As indicated in Table 1, this compound has a higher flash point than its methoxy and ethoxy counterparts.[6][7] A higher flash point is generally desirable for industrial-scale operations as it reduces the risk of fire and explosion, potentially leading to lower costs associated with specialized storage and handling equipment. All three amines are classified as corrosive and can cause severe skin burns and eye damage, necessitating appropriate personal protective equipment and handling procedures.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of 2,6-diethyl-N-(2-propoxyethyl)aniline based on procedures described in the patent literature.[11] This protocol can be adapted for a comparative study of the different alkoxyethylamines.

Objective: To synthesize 2,6-diethyl-N-(2-propoxyethyl)aniline via N-alkylation of 2,6-diethylaniline with 1-propoxy-2-chloroethane.

Materials:

  • 2,6-diethylaniline

  • 1-propoxy-2-chloroethane

  • Iron(II) chloride (FeCl₂)

  • Dichloromethane

  • 10% Sodium hydroxide solution

  • Celite

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • To a 100 ml three-necked flask, add 29.89 g (0.2 mol) of 2,6-diethylaniline.[14]

  • Add 49.04 g (0.4 mol) of 1-propoxy-2-chloroethane and 12.68 g (0.1 mol) of FeCl₂.[14]

  • Heat the mixture to reflux at 150 °C for 15 hours.[14]

  • After cooling to room temperature, dilute the solution with dichloromethane.[14]

  • Wash the organic solution with a 10% sodium hydroxide solution until a pH of 7-8 is achieved.[14]

  • Filter the solution through Celite.[14]

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.[14]

  • Concentrate the solution under reduced pressure and distill under vacuum (110-115 °C at 0.6 Torr) to yield the product.[14]

For a comparative study, 1-propoxy-2-chloroethane would be replaced with equimolar amounts of 1-methoxy-2-chloroethane or 1-ethoxy-2-chloroethane, keeping all other reaction parameters constant.

Visualization of Synthetic Pathways and Process Logic

The synthesis of the key intermediate, 2,6-diethyl-N-(2-propoxyethyl)aniline, can be visualized as follows:

Synthesis_Pathway cluster_precursors This compound Precursors 2,6-diethylaniline 2,6-diethylaniline Intermediate Intermediate 2,6-diethylaniline->Intermediate + this compound precursor Pretilachlor Pretilachlor Intermediate->Pretilachlor + Chloroacetyl chloride 1-propoxy-2-chloroethane 1-propoxy-2-chloroethane 2-propoxyethanol 2-propoxyethanol

Caption: Synthesis of Pretilachlor.

The decision-making process for selecting the optimal amine can be represented by the following logic diagram:

Cost_Benefit_Analysis Amine Selection Amine Selection Cost Cost Amine Selection->Cost Performance Performance Amine Selection->Performance Safety Safety Amine Selection->Safety Raw Material Cost Raw Material Cost Cost->Raw Material Cost Energy Consumption Energy Consumption Cost->Energy Consumption Waste Disposal Waste Disposal Cost->Waste Disposal Reaction Rate Reaction Rate Performance->Reaction Rate Yield & Purity Yield & Purity Performance->Yield & Purity Byproduct Formation Byproduct Formation Performance->Byproduct Formation Flash Point Flash Point Safety->Flash Point Toxicity Toxicity Safety->Toxicity Handling Procedures Handling Procedures Safety->Handling Procedures

Caption: Amine Selection Logic.

Conclusion and Recommendations

The choice between this compound and its lower homologues for the large-scale synthesis of pretilachlor involves a trade-off between raw material cost, process efficiency, and safety.

  • Cost: 2-Methoxyethylamine and 2-ethoxyethylamine offer a potential cost advantage due to their lower molecular weights and likely lower bulk pricing.

  • Performance: While reactivity is expected to be similar, the slightly increased steric hindrance of this compound could potentially offer better selectivity against over-alkylation, a crucial factor for final product purity and downstream processing costs.

  • Safety: this compound's higher flash point presents a tangible safety advantage in a large-scale manufacturing environment.

References

A Senior Application Scientist's Guide to Spectroscopic Differentiation of 2-Propoxyethylamine and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Isomeric Purity in Drug Development

In the landscape of pharmaceutical development and fine chemical synthesis, the precise identification and characterization of molecular structures are paramount. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, often exhibit distinct pharmacological and toxicological profiles. Consequently, the ability to unequivocally differentiate between isomers is not merely an analytical exercise but a critical component of ensuring product safety and efficacy. This guide focuses on 2-Propoxyethylamine (C₅H₁₃NO) and a selection of its structural and functional isomers, providing a detailed comparative analysis of their spectroscopic signatures.

This compound, a primary amine containing an ether linkage, is a versatile building block in organic synthesis. Its isomers, which include other primary amines with varied carbon skeletons and secondary amines, present a common analytical challenge. This document provides a comprehensive guide to distinguishing these closely related compounds using fundamental spectroscopic techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the causal relationships between molecular structure and spectral output, offering field-proven insights to aid in the unambiguous identification of these compounds.

Molecular Structures Under Investigation

To facilitate a clear comparison, we will examine this compound and three of its isomers, chosen to represent key structural variations: a positional isomer of the propoxy group, a secondary amine isomer, and an isomer with a branched alkyl chain.

Figure 1: Molecular structures of this compound and selected isomers.

I. Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful first-pass technique for identifying the functional groups present in a molecule. The key to differentiating our target compounds lies in the distinct vibrational modes of the primary and secondary amine N-H bonds and the C-O ether linkage.

A primary amine (R-NH₂) exhibits two N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations.[1][2] In contrast, a secondary amine (R₂-NH) displays only a single N-H stretching band in this region.[1][2] Tertiary amines, lacking an N-H bond, will not show absorptions in this area.[3] All of the selected isomers also possess a C-O ether linkage, which typically shows a strong stretching absorption in the 1050-1150 cm⁻¹ range.[4][5]

Comparative IR Data:

CompoundKey IR Absorptions (cm⁻¹)Interpretation
This compound ~3380, ~3300 (two bands), ~1120Primary amine (N-H stretch), C-O stretch
3-Propoxypropan-1-amine ~3370, ~3290 (two bands), ~1115Primary amine (N-H stretch), C-O stretch
N-Ethyl-N-propylamine ~3290 (one band)Secondary amine (N-H stretch)
N-Ethylisopropylamine ~3288 (one band)Secondary amine (N-H stretch)

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: Place a single drop of the neat liquid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Spectrometer: Bruker Tensor 27 FT-IR or equivalent.

    • Technique: ATR-Neat (DuraSamplIR II).

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16-32 scans are typically sufficient for good signal-to-noise.

  • Data Acquisition: Acquire a background spectrum of the clean, empty ATR crystal. Subsequently, acquire the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Causality Behind Experimental Choices: The use of ATR-FT-IR is advantageous for liquid samples as it requires minimal sample preparation and provides high-quality, reproducible spectra. The chosen scan range covers the diagnostic regions for both N-H and C-O stretching vibrations.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for the precise mapping of the molecular structure.

¹H NMR Spectroscopy

The key differentiators in the ¹H NMR spectra of these isomers will be the chemical shifts of protons adjacent to the nitrogen and oxygen atoms, as well as the spin-spin coupling patterns. Protons on carbons attached to the electronegative oxygen of the ether will be deshielded and appear downfield (typically 3.4-4.5 ppm).[5][6] Similarly, protons on carbons bonded to the nitrogen of the amine will also be shifted downfield (typically 2.5-3.5 ppm). The N-H protons themselves often appear as broad signals and their chemical shift can be variable.

Comparative ¹H NMR Data (Predicted & Experimental, in CDCl₃):

CompoundKey ¹H NMR Signals (δ, ppm)Interpretation
This compound ~3.5 (t, 2H, -O-CH ₂-CH₂-NH₂), ~2.8 (t, 2H, -CH₂-NH ₂), ~3.4 (t, 2H, -O-CH ₂-CH₂-CH₃), ~1.6 (sextet, 2H, -CH₂-CH ₂-CH₃), ~0.9 (t, 3H, -CH₂-CH ₃)Signals indicative of a propoxy group and an aminoethyl group.
3-Propoxypropan-1-amine ~3.4 (t, 2H, -O-CH ₂-CH₂-CH₂-NH₂), ~2.7 (t, 2H, -CH₂-NH ₂), ~1.8 (quintet, 2H, -O-CH₂-CH ₂-CH₂-NH₂), ~3.4 (t, 2H, -O-CH ₂-CH₂-CH₃), ~1.6 (sextet, 2H, -CH₂-CH ₂-CH₃), ~0.9 (t, 3H, -CH₂-CH ₃)The presence of an additional methylene group between the ether and amine is evident.
N-Ethyl-N-propylamine ~2.6 (q, 2H, -NH-CH ₂-CH₃), ~2.5 (t, 2H, -NH-CH ₂-CH₂-CH₃), ~1.5 (sextet, 2H, -CH₂-CH ₂-CH₃), ~1.1 (t, 3H, -NH-CH₂-CH ₃), ~0.9 (t, 3H, -CH₂-CH₂-CH ₃)Characteristic signals for ethyl and propyl groups attached to a secondary amine.
N-Ethylisopropylamine ~2.8 (septet, 1H, -NH-CH -(CH₃)₂), ~2.6 (q, 2H, -NH-CH ₂-CH₃), ~1.1 (t, 3H, -NH-CH₂-CH ₃), ~1.0 (d, 6H, -CH-(CH ₃)₂)The doublet and septet pattern is a clear indicator of the isopropyl group.
¹³C NMR Spectroscopy

In ¹³C NMR, carbons bonded to the electronegative oxygen and nitrogen atoms will be shifted downfield. Carbons in the ether linkage typically appear in the 50-80 ppm range, while carbons adjacent to the amine nitrogen are found in the 30-50 ppm region. The number of distinct signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms, providing a direct insight into the molecule's symmetry.

Comparative ¹³C NMR Data (Predicted & Experimental, in CDCl₃):

CompoundKey ¹³C NMR Signals (δ, ppm)Interpretation
This compound ~73 (-O-C H₂-CH₂-NH₂), ~70 (-O-C H₂-CH₂-CH₃), ~42 (-C H₂-NH₂), ~23 (-CH₂-C H₂-CH₃), ~11 (-CH₂-C H₃)Five distinct carbon environments.
3-Propoxypropan-1-amine ~71 (-O-C H₂-CH₂-CH₂-NH₂), ~70 (-O-C H₂-CH₂-CH₃), ~40 (-C H₂-NH₂), ~32 (-O-CH₂-C H₂-CH₂-NH₂), ~23 (-CH₂-C H₂-CH₃), ~11 (-CH₂-C H₃)Six distinct carbon environments, confirming the longer carbon chain.
N-Ethyl-N-propylamine ~51 (-NH-C H₂-CH₂-CH₃), ~44 (-NH-C H₂-CH₃), ~23 (-CH₂-C H₂-CH₃), ~16 (-NH-CH₂-C H₃), ~12 (-CH₂-CH₂-C H₃)Five distinct carbon environments.
N-Ethylisopropylamine ~49 (-NH-C H-(CH₃)₂), ~44 (-NH-C H₂-CH₃), ~23 (-CH-(C H₃)₂), ~16 (-NH-CH₂-C H₃)Four distinct carbon environments due to the symmetry of the isopropyl group.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup:

    • Spectrometer: Bruker DRX-400 or equivalent, operating at 400 MHz for ¹H and 100 MHz for ¹³C.

    • Probe: 5 mm broadband probe.

    • Temperature: 298 K.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Spectral Width: ~12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

    • Spectral Width: ~220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 128-1024 (or more, depending on sample concentration).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) using appropriate software (e.g., TopSpin, Mnova). Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Causality Behind Experimental Choices: CDCl₃ is a common, relatively inert solvent for non-polar to moderately polar organic compounds. TMS provides a sharp, singlet reference peak for accurate chemical shift calibration. Proton decoupling in ¹³C NMR simplifies the spectrum to single lines for each carbon, making interpretation more straightforward.

III. Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. The "Nitrogen Rule" is a key principle for identifying compounds containing nitrogen. It states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[1] All the isomers under investigation have one nitrogen atom and a molecular formula of C₅H₁₃NO, resulting in a molecular weight of 103.16 g/mol .

The primary fragmentation pathway for both ethers and amines is α-cleavage, the breaking of a C-C bond adjacent to the heteroatom.[1][7] This results in the formation of a stable, resonance-stabilized cation. The position of the ether and amine functionalities, as well as the nature of the alkyl groups, will dictate the specific fragmentation patterns observed.

Figure 2: General representation of α-cleavage in amines and ethers.

Comparative Mass Spectrometry Data (Electron Ionization - EI):

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Interpretation of Fragments
This compound 10359, 44α-cleavage at the ether ([CH₃CH₂CH₂O=CH₂]⁺) and α-cleavage at the amine ([CH₂=NH₂]⁺)
3-Propoxypropan-1-amine 10373, 30α-cleavage at the ether ([CH₃CH₂CH₂O=CHCH₂]⁺) and α-cleavage at the amine ([CH₂=NH₂]⁺)
N-Ethyl-N-propylamine 87 (as C₅H₁₃N)72, 58Two possible α-cleavages losing an ethyl or a propyl radical.
N-Ethylisopropylamine 87 (as C₅H₁₃N)72, 44α-cleavage losing an ethyl or an isopropyl radical.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer via a direct insertion probe or, for volatile samples, through a gas chromatograph (GC-MS).

  • Instrument Setup:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Mass Range: m/z 10-200.

  • Data Acquisition: Acquire the mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions. Compare the observed fragmentation pattern to known fragmentation mechanisms for amines and ethers.

Causality Behind Experimental Choices: EI at 70 eV is a standard method that provides reproducible fragmentation patterns, creating extensive libraries for comparison. GC-MS is particularly useful for separating isomeric mixtures before individual mass spectral analysis.

Conclusion: A Multi-faceted Approach to Isomer Differentiation

The unambiguous identification of this compound and its isomers is readily achievable through a systematic and comparative application of IR, NMR, and Mass Spectrometry.

  • IR spectroscopy provides a rapid and definitive means to distinguish between primary and secondary amines based on the number of N-H stretching bands.

  • ¹H and ¹³C NMR spectroscopy offer a detailed structural map, allowing for the differentiation of positional isomers and those with different branching patterns through unique chemical shifts and coupling constants.

  • Mass spectrometry , guided by the Nitrogen Rule and an understanding of α-cleavage, confirms the molecular weight and provides characteristic fragmentation patterns that serve as a structural fingerprint.

By integrating the data from these three powerful analytical techniques, researchers and drug development professionals can confidently establish the identity and purity of these and other isomeric compounds, a critical step in ensuring the quality and safety of chemical products.

References

A Comparative Analysis of Amine Basicity: The Case of 2-Propoxyethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of chemical synthesis and drug development, the basicity of amine-containing compounds is a cornerstone physicochemical property. As a measure of a molecule's ability to accept a proton, basicity, quantified by the pKa of the conjugate acid, profoundly influences a compound's solubility, lipophilicity, membrane permeability, and receptor-binding interactions. For researchers and drug development professionals, a nuanced understanding of how molecular structure dictates basicity is not merely academic; it is a critical tool for designing molecules with optimized pharmacokinetic and pharmacodynamic profiles.

This guide provides an in-depth comparison of the basicity of 2-propoxyethylamine against a series of structurally related primary alkyl amines. We will dissect the electronic and structural factors that govern their relative base strengths, supported by experimental data. Furthermore, we will detail a robust, self-validating protocol for the experimental determination of pKa via potentiometric titration, offering both the "how" and the critical "why" behind the methodology.

Comparative Basicity of Selected Alkyl Amines

The basicity of an amine in an aqueous solution is a composite of several factors, primarily the inductive effect of its substituents, solvation effects, and steric hindrance around the nitrogen atom.[1] The pKa value cited is that of the corresponding protonated amine (R-NH3+). A higher pKa value signifies a stronger base, as it indicates the conjugate acid is weaker and less likely to donate its proton.[2]

Below is a comparative summary of the basicity for this compound and other relevant alkyl amines.

Compound NameStructurepKa of Conjugate Acid (R-NH3+)
EthylamineCH₃CH₂NH₂10.67[2]
PropylamineCH₃CH₂CH₂NH₂10.69[2]
2-MethoxyethylamineCH₃OCH₂CH₂NH₂9.89 [at 10°C]
2-EthoxyethylamineCH₃CH₂OCH₂CH₂NH₂9.32[3][4
This compoundCH₃CH₂CH₂OCH₂CH₂NH₂~9.4 - 9.5 (Estimated)²

¹ Note: A conflicting pKa value of 6.26 is also reported for 2-ethoxyethylamine in some chemical catalogs.[3][4][5] However, this value is anomalously low for a primary aliphatic amine and is likely erroneous or refers to a different measurement context. The pKa of 9.32 is more consistent with the electronic effects discussed herein. ² Note: An experimentally determined pKa value for this compound is not readily available in peer-reviewed literature. This value is estimated based on the trend observed in the homologous series of alkoxyamines.

Physicochemical Principles Governing Basicity

The Inductive Effect: Alkyl vs. Alkoxy Substituents

The fundamental difference in basicity between simple alkyl amines and their alkoxy-substituted counterparts stems from the inductive effect—the transmission of charge through sigma bonds.

  • Alkyl Groups (Electron-Donating): The alkyl groups in ethylamine and propylamine are electron-donating.[6] They push electron density towards the nitrogen atom, increasing the localization of the lone pair and making it more available to accept a proton. This is why both ethylamine (pKa 10.67) and propylamine (pKa 10.69) are significantly stronger bases than ammonia (pKa 9.25).[2]

  • Alkoxy Groups (Electron-Withdrawing): In 2-methoxyethylamine, 2-ethoxyethylamine, and this compound, the presence of an oxygen atom two carbons away from the nitrogen introduces a powerful electron-withdrawing inductive effect. Oxygen is highly electronegative and pulls electron density away from the nitrogen atom. This delocalization makes the nitrogen's lone pair less available for protonation, resulting in a marked decrease in basicity compared to simple alkyl amines.[7] This effect is clearly demonstrated by the lower pKa values of the alkoxyamines (9.32 - 9.89) relative to ethylamine and propylamine.

The following diagram illustrates this key electronic difference.

G cluster_0 Simple Alkyl Amine (Propylamine) cluster_1 Alkoxyamine (this compound) Propyl CH₃CH₂CH₂ → NH₂ Propyl_text Alkyl group donates electron density (+I Effect). Increases Basicity. Propoxy CH₃CH₂CH₂O ← CH₂CH₂ ← NH₂ Propoxy_text Electronegative Oxygen withdraws electron density (-I Effect). Decreases Basicity.

Inductive effects on amine basicity.
Homologous Series Trend

Within the alkoxyamine series, there is a subtle trend. The basicity decreases from 2-methoxyethylamine (pKa 9.89) to 2-ethoxyethylamine (pKa 9.32). This might seem counterintuitive, as longer alkyl chains are typically more electron-donating. However, solvation effects and the potential for intramolecular hydrogen bonding can also play complex roles. For this compound, we can logically estimate its basicity to be in a similar range, likely slightly higher than 2-ethoxyethylamine due to the increased electron-donating character of the propyl group compared to the ethyl group, though still significantly lower than simple alkyl amines.

Experimental Protocol: pKa Determination by Potentiometric Titration

To ensure trustworthy and reproducible data, a well-designed experimental protocol is paramount. Potentiometric titration is a highly reliable method for determining pKa values.[8] The procedure described below is a self-validating system, incorporating best practices to minimize experimental error.

Principle

An amine (a base) is dissolved in a suitable solvent and titrated with a standardized strong acid (e.g., HCl). The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa is determined from the resulting titration curve, where the pH is equal to the pKa at the half-equivalence point—the point at which half of the amine has been protonated.[9]

Step-by-Step Methodology
  • Preparation of Reagents:

    • Analyte Solution: Accurately weigh approximately 20-40 μmoles of the amine and dissolve it in a known volume (e.g., 20 mL) of a suitable solvent. For water-soluble amines, deionized water is used. A water/methanol co-solvent system may be used for less soluble compounds.[10]

    • Titrant: Prepare a standardized 0.1 M Hydrochloric Acid (HCl) solution.

    • Ionic Strength Adjuster: Prepare a 0.15 M Potassium Chloride (KCl) solution to maintain a constant ionic strength throughout the titration.[9]

    • Calibration Buffers: Use standard pH buffers (e.g., pH 4.00, 7.00, and 10.00) for electrode calibration.

  • Instrument Setup and Calibration:

    • Calibrate the pH meter and combination glass electrode using the standard buffers according to the manufacturer's instructions. Ensure a stable reading (drift < 0.01 pH units/minute).[9]

    • Set up a titration vessel on a magnetic stirrer.

  • Titration Procedure:

    • Transfer the prepared analyte solution to the titration vessel. Add a sufficient amount of the ionic strength adjuster.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Causality: Purge the solution with nitrogen gas for 5-10 minutes before and during the titration.[11] This is critical to displace dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of the amine, creating a false endpoint.

    • Begin stirring the solution at a constant, moderate speed.

    • Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.05-0.10 mL).

    • After each addition, allow the pH reading to stabilize before recording the titrant volume and the corresponding pH.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be found by calculating the first derivative of the curve (ΔpH/ΔV).

    • Calculate the volume of titrant at the half-equivalence point (V½ = V_equivalence / 2).

    • The pKa of the conjugate acid is equal to the pH of the solution at this half-equivalence point.

  • Trustworthiness and Validation:

    • Perform a minimum of three independent titrations for each amine.[9]

    • Calculate the average pKa and the standard deviation. A low standard deviation provides confidence in the result.

    • The protocol's validity can be confirmed by titrating a standard compound with a well-documented pKa (e.g., Tris buffer) before running the experimental samples.

The following diagram outlines this experimental workflow.

G cluster_prep 1. Preparation & Calibration cluster_titration 2. Titration cluster_analysis 3. Data Analysis & Validation prep_reagents Prepare Analyte, 0.1M HCl, and 0.15M KCl calibrate Calibrate pH Meter (pH 4, 7, 10 Buffers) prep_reagents->calibrate setup Combine Analyte and KCl in Titration Vessel calibrate->setup purge Purge with N₂ Gas (Removes CO₂) setup->purge titrate Add 0.1M HCl in Increments purge->titrate record Record pH vs. Volume Added titrate->record plot Plot pH vs. Volume record->plot find_ep Determine Equivalence Point (Max ΔpH/ΔV) plot->find_ep find_half_ep Calculate Half-Equivalence Point (V½) find_ep->find_half_ep det_pka Determine pKa (pKa = pH at V½) find_half_ep->det_pka repeat Repeat Titration (n≥3) Calculate Average & SD det_pka->repeat

Workflow for pKa determination via potentiometric titration.

Conclusion

The basicity of this compound, while not experimentally documented in readily available literature, can be confidently predicted to be significantly lower than that of simple alkyl amines like ethylamine or propylamine. This is due to the potent electron-withdrawing inductive effect of the ether oxygen atom, a feature common to all alkoxyamines. Based on the trend observed with its lower-mass homologs, the pKa of this compound's conjugate acid is estimated to be in the range of 9.4 to 9.5. This positions it as a moderately strong base, suitable for a variety of applications where fine-tuning of basicity is required. For definitive characterization, the potentiometric titration protocol detailed in this guide provides a robust and reliable method for its experimental determination.

References

A Comparative Guide to Synthetic Routes Utilizing 2-Propoxyethylamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the strategic selection of reagents is paramount to achieving desired molecular architectures with efficiency and precision. Among the vast arsenal of building blocks available to the synthetic chemist, 2-Propoxyethylamine emerges as a versatile primary amine with unique structural and electronic properties. Its combination of a flexible propoxy tail and a reactive amino group makes it a valuable synthon in a variety of chemical transformations, particularly in the construction of heterocyclic systems and as a key component in the development of novel pharmaceutical agents.

This guide provides a comprehensive review of the primary synthetic routes that employ this compound. We will delve into a comparative analysis of its performance against alternative amines, supported by experimental data and mechanistic insights. The objective is to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively harness the synthetic potential of this reagent. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative literature.

Reductive Amination: A Cornerstone of C-N Bond Formation

Reductive amination stands as one of the most fundamental and widely utilized methods for the formation of carbon-nitrogen bonds.[1] In this context, this compound serves as a proficient nucleophile for the initial condensation with a carbonyl compound to form an imine or enamine intermediate, which is subsequently reduced to the corresponding amine.[1] This reaction is a cornerstone in the synthesis of a vast array of pharmaceutical compounds.[2]

A common application of this compound is in the synthesis of various biologically active compounds. For instance, it has been employed as a key building block in the development of novel fungicides. In one such synthesis, this compound undergoes a reductive amination reaction with a suitable ketone to introduce the N-(2-propoxyethyl) moiety, which is crucial for the compound's antifungal activity.

Comparative Analysis of Reducing Agents

The choice of reducing agent is critical to the success of a reductive amination protocol. While sodium borohydride (NaBH₄) is a cost-effective and common choice, its reactivity can sometimes be insufficient for more sterically hindered imines and may require a two-step procedure.[3] In contrast, milder and more selective reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often preferred for one-pot reactions due to their ability to selectively reduce the iminium ion in the presence of the starting carbonyl compound.[3] STAB, in particular, is favored for its mildness and tolerance of a wide range of functional groups.[4]

Reducing AgentTypical Solvent(s)Reaction Temperature (°C)AdvantagesDisadvantages
Sodium Borohydride (NaBH₄)Methanol, Ethanol0 - 25Cost-effective, readily availableCan reduce some carbonyl groups, less selective, often requires a two-step process.[3]
Sodium Triacetoxyborohydride (STAB)Dichloromethane, 1,2-Dichloroethane0 - 25Mild, high functional group tolerance, excellent for one-pot reactions.[4]More expensive than NaBH₄.
Sodium Cyanoborohydride (NaBH₃CN)Methanol, Acetonitrile0 - 25Effective for a wide range of substrates, stable in mildly acidic conditions.Highly toxic (releases HCN in strong acid).
Experimental Protocol: Reductive Amination of Cyclohexanone with this compound using STAB

Materials:

  • Cyclohexanone (1.0 eq)

  • This compound (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of cyclohexanone in 1,2-dichloroethane, add this compound and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(2-propoxyethyl)cyclohexanamine.

Caption: Reductive amination workflow.

Nucleophilic Substitution Reactions

This compound can also act as a potent nucleophile in Sₙ2 reactions, displacing leaving groups from alkyl halides or sulfonates to forge new C-N bonds. This approach is particularly useful for introducing the 2-propoxyethyl moiety onto a pre-existing molecular scaffold.

Comparison with Other Primary Amines

In comparison to other primary amines, the steric bulk of the propoxy group in this compound can influence its nucleophilicity and the rate of substitution. For instance, when compared to a less hindered amine like ethylamine, this compound might exhibit slightly slower reaction kinetics. However, the presence of the ether oxygen can also influence the solubility of the amine and its salts, which can be advantageous in certain solvent systems.

AmineRelative Reactivity (Sₙ2)Steric HindranceKey Features
EthylamineHighLowHighly volatile, simple alkyl amine.
2-MethoxyethylamineModerateModerateEther oxygen can chelate metal ions.
This compound Moderate Moderate Good balance of nucleophilicity and steric bulk.
IsopropylamineLowHighMore sterically hindered secondary carbon.
Experimental Protocol: N-Alkylation of this compound with Benzyl Bromide

Materials:

  • This compound (2.0 eq)

  • Benzyl bromide (1.0 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

Procedure:

  • To a suspension of potassium carbonate in acetonitrile, add this compound.

  • Add benzyl bromide dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography on silica gel to yield N-benzyl-2-propoxyethylamine.

G Alkyl Halide Alkyl Halide Transition State Transition State Alkyl Halide->Transition State Sₙ2 Attack This compound This compound This compound->Transition State N-Alkylated Amine N-Alkylated Amine Transition State->N-Alkylated Amine Leaving Group Leaving Group Transition State->Leaving Group

Caption: Sₙ2 nucleophilic substitution.

Amide Bond Formation

The formation of amides is a cornerstone of peptide synthesis and the creation of numerous pharmaceuticals and materials. This compound readily participates in acylation reactions with carboxylic acids, acid chlorides, or activated esters to form stable amide bonds.

Coupling Reagents and Their Impact

The choice of coupling reagent is crucial for efficient and high-yielding amide bond formation, particularly when starting from a carboxylic acid.[5] Reagents like carbodiimides (e.g., DCC, EDC) and phosphonium or uronium salts (e.g., HBTU, HATU) are commonly employed to activate the carboxylic acid for nucleophilic attack by this compound.[6]

Coupling ReagentActivation MechanismByproductsAdvantagesDisadvantages
DCC/EDCForms an O-acylisourea intermediateUrea (can be difficult to remove)Cost-effective, widely used.Can cause racemization, byproduct removal issues.
HBTU/HATUForms an activated esterTetramethylurea, HOBt/HOAtHigh coupling efficiency, low racemization.[7]More expensive, can be moisture sensitive.
Experimental Protocol: Amide Coupling of Benzoic Acid with this compound using HATU

Materials:

  • Benzoic acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Dissolve benzoic acid in DMF.

  • Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add this compound to the reaction mixture.

  • Stir at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(2-propoxyethyl)benzamide.

G Carboxylic Acid Carboxylic Acid Activated Ester Activated Ester Carboxylic Acid->Activated Ester + Coupling Agent Coupling Agent Coupling Agent Coupling Agent->Activated Ester Amide Product Amide Product Activated Ester->Amide Product + Amine This compound This compound This compound->Amide Product

Caption: Amide bond formation workflow.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its utility in fundamental transformations such as reductive amination, nucleophilic substitution, and amide bond formation makes it a key component in the synthesis of a wide array of functional molecules. This guide has provided a comparative analysis of its application in these key reactions, offering insights into reagent selection and detailed experimental protocols. By understanding the principles and practical considerations outlined herein, researchers can confidently and effectively incorporate this compound into their synthetic strategies to achieve their molecular design goals.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Propoxyethylamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development and other advanced chemical syntheses, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides an in-depth, procedural framework for the proper disposal of 2-Propoxyethylamine, a versatile yet hazardous compound. By elucidating the causality behind each step, this document aims to empower laboratory personnel to manage this chemical waste stream with confidence and precision, ensuring the safety of both personnel and the environment.

Understanding the Hazard Profile of this compound

Before delving into disposal procedures, a thorough understanding of the inherent risks associated with this compound is paramount. This organic compound, characterized by the presence of an ether and an amine functional group, is a flammable liquid and vapor.[1] It is harmful if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and serious eye damage.[1][2][3] The amine group contributes to its basicity and reactivity.[4] A comprehensive grasp of these properties is the foundation for making informed decisions throughout the handling and disposal process.

PropertyValueSource
CAS Number 42185-03-5[4][5]
Molecular Formula C5H13NO[4][5]
Appearance Colorless to pale yellow liquid[4]
Hazards Flammable liquid and vapor, Harmful if swallowed, Harmful in contact with skin, Harmful if inhaled, Causes severe skin burns and eye damage[1][2][3]

The Disposal Workflow: A Step-by-Step Approach

The proper disposal of this compound is a multi-step process that begins with waste segregation and culminates in its removal by a licensed hazardous waste contractor. The following workflow provides a clear, logical progression for managing this waste stream.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Phase cluster_disposal Disposal Phase A Step 1: Immediate Segregation B Step 2: Container Selection & Labeling A->B Proper Containment C Step 3: Safe Accumulation B->C Secure Storage D Step 4: Disposal Request C->D Initiate Disposal E Step 5: Preparation for Pickup D->E Final Packaging F Step 6: Documentation & Record Keeping E->F Compliance

Caption: A workflow diagram illustrating the key stages of this compound waste management, from initial segregation to final documentation.

Part 1: In-Lab Waste Management

This initial phase focuses on the immediate and safe handling of this compound waste as it is generated in the laboratory.

Step 1: Immediate Segregation of Waste

The principle of waste segregation is fundamental to laboratory safety. Never mix this compound waste with other chemical waste streams unless their compatibility is certain.[6] Incompatible materials can lead to dangerous reactions, such as the generation of toxic gases or excessive heat.

  • Action: Immediately upon generation, collect all materials contaminated with this compound, including unused neat chemical, solutions, and contaminated labware (e.g., pipette tips, gloves, and absorbent paper), in a designated hazardous waste container.

Step 2: Proper Container Selection and Labeling

The integrity of the waste container is crucial for preventing leaks and ensuring safe transport.

  • Container Selection:

    • Choose a container that is chemically compatible with this compound. High-density polyethylene (HDPE) or other suitable plastic containers are generally recommended.[7] Avoid metal containers for corrosive waste, although this compound's corrosivity is primarily towards skin and eyes, its basic nature could react with certain metals over time.[5]

    • Ensure the container is in good condition, with no cracks, leaks, or other damage, and has a secure, tight-fitting lid.[2][8]

  • Labeling:

    • Clearly label the container with the words "Hazardous Waste."[5][6]

    • Identify the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[6]

    • List all constituents of the waste, including solvents and their approximate percentages.[6]

    • Indicate the start date of waste accumulation.[6]

    • Clearly mark the associated hazards (e.g., "Flammable," "Toxic," "Corrosive").

Step 3: Safe Accumulation of Waste

Designate a specific, well-ventilated area within the laboratory for the temporary storage of hazardous waste, known as a Satellite Accumulation Area (SAA).[6]

  • Storage Conditions:

    • Store the waste container in a cool, dry place, away from sources of ignition such as heat, sparks, or open flames.[1]

    • Ensure the container is kept closed at all times, except when adding waste.[5][6]

    • Utilize secondary containment, such as a larger, chemically resistant bin, to capture any potential leaks.[6]

    • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[9]

Part 2: Institutional Disposal Procedures

Once the waste container is nearing its capacity or the experiment is complete, the formal disposal process begins.

Step 4: Requesting Waste Disposal

Familiarize yourself with your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) office.

  • Action: Submit a hazardous waste pickup request to your EHS department. Provide all necessary information, including the location of the waste, the contents of the container, and the volume.[6]

Step 5: Preparing the Waste for Pickup

Prior to the scheduled pickup, ensure the waste is ready for transport.

  • Final Checks:

    • Confirm that the container is securely sealed and the label is complete and legible.

    • Wipe down the exterior of the container to remove any external contamination.

    • Ensure a clear and unobstructed path for the EHS personnel to access and remove the waste container.

Step 6: Documentation and Record Keeping

Maintaining accurate records of hazardous waste generation and disposal is a regulatory requirement and a key component of a robust safety program.

  • Action: Retain a copy of the waste pickup request and any documentation provided by the EHS office or the hazardous waste contractor. These records are essential for tracking waste from "cradle to grave" and demonstrating compliance with regulations.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or personnel exposure, immediate and appropriate action is critical.

Small Spills (in a chemical fume hood):

  • Alert nearby personnel.

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent.

  • Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.

  • Decontaminate the spill area with a suitable cleaning agent, and collect the cleaning materials as hazardous waste.

  • Ensure proper ventilation of the area.

Large Spills (outside of a chemical fume hood) or Personnel Exposure:

  • Evacuate the immediate area and alert others.

  • If there is a fire or significant risk of fire, activate the fire alarm.

  • Attend to any affected personnel immediately.

    • Skin Contact: Remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move the individual to fresh air.

  • Contact your institution's emergency response team or EHS immediately. Provide details about the spilled chemical and the situation.

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Concluding Remarks: A Culture of Safety

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to these detailed procedures, researchers can ensure a safe working environment, protect the environment, and maintain compliance with all relevant regulations. This guide serves as a foundational document; always consult your institution's specific policies and the Safety Data Sheet for this compound before handling or disposing of this chemical. A proactive and informed approach to chemical waste management is the hallmark of a world-class research operation.

References

A Senior Scientist's Guide to Personal Protective Equipment for Handling 2-Propoxyethylamine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our work inherently involves handling a diverse array of chemical reagents. Among these, compounds like 2-Propoxyethylamine (CAS 3171-74-6) are valuable intermediates, but they demand our utmost respect and caution.[1] This guide moves beyond a simple checklist, offering a deep, technically-grounded framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when working with this corrosive and flammable amine.[2] Our goal is to instill a proactive safety culture, ensuring that every procedure is not just successful, but fundamentally safe.

Section 1: Hazard Assessment - The "Why" Behind the PPE

Understanding the specific chemical threats of this compound is the critical first step in mitigating risk. Its hazardous properties are not abstract concepts; they are direct drivers of our PPE choices. The compound is a flammable liquid and vapor that causes severe skin burns and eye damage.[2] It is also harmful if swallowed.[3]

Table 1: Hazard Profile of this compound

Hazard ClassificationDescriptionImplication for PPE Selection
Flammable Liquid (Category 3) The vapor can ignite with a spark or flame. Vapors can also form explosive mixtures with air.[4]Use of non-sparking tools and intrinsically safe equipment is required.[2] PPE must be flame-retardant if significant splash risk exists.
Skin Corrosion (Category 1B) Causes severe skin burns upon contact.[2] Amines can rapidly destroy tissue.[5]Chemically resistant gloves and a lab coat are mandatory. For larger quantities, an apron or suit is necessary.
Serious Eye Damage (Category 1) Causes irreversible eye damage upon contact.[3] Splashes are extremely dangerous.Chemical splash goggles are the minimum requirement. A full face shield over goggles is essential when splashing is possible.[6][7]
Acute Oral Toxicity (Category 4) Harmful if swallowed.[3]While not a direct PPE control, this underscores the importance of preventing hand-to-mouth contamination via proper glove removal and hand hygiene.

Section 2: The Core PPE Ensemble: A Component-by-Component Analysis

Based on the hazard profile, a standard PPE ensemble can be established. However, expertise lies in knowing which specific type of PPE to use and why.

Eye and Face Protection

Due to the severe and rapid damage this compound can inflict on ocular tissue, eye protection is non-negotiable.[2][6]

  • Minimum Requirement: ANSI Z87.1-rated chemical splash goggles must be worn at all times when handling the chemical in any quantity.[6]

  • Best Practice/Splash Hazard: When transferring liquids, working with volumes greater than 50 mL, or performing any operation with a splash potential, a full-face shield must be worn over the chemical splash goggles.[5][6] This provides a secondary barrier protecting the entire face from direct contact.

Skin and Body Protection

Gloves: The Primary Barrier

Not all gloves are created equal. The choice of glove material is a critical decision based on chemical compatibility, specifically breakthrough time (BTT) and degradation. For corrosive amines, standard thin nitrile gloves may offer insufficient protection for prolonged contact.[6]

Table 2: Glove Material Compatibility for this compound

Glove MaterialBreakthrough Time (BTT)Degradation RatingRecommendation
Nitrile FairFairSuitable for incidental contact or handling very small quantities (<10 mL) inside a fume hood. Not recommended for immersion or extended handling.[8]
Neoprene GoodGoodA robust choice for general laboratory use, offering better resistance than nitrile to a range of chemicals.[8]
Butyl Rubber ExcellentExcellentThe preferred choice for handling larger volumes, cleaning spills, or any situation involving potential for prolonged or direct contact. Butyl rubber offers superior resistance to corrosive acids and bases.[8]

Causality: The selection of Butyl rubber for high-risk tasks is based on its synthetic composition which provides a more robust barrier against the permeation of corrosive amines compared to standard laboratory gloves.[8] Always inspect gloves for holes or signs of degradation before use.[7] When significant contact is anticipated, the practice of "double-gloving" (e.g., a nitrile glove under a butyl rubber glove) provides an additional layer of safety.

Protective Clothing

  • A flame-retardant lab coat should be worn and fully fastened.

  • For transfers of large volumes (>1 Liter), a chemically resistant apron should be worn over the lab coat.

  • Closed-toe shoes are mandatory; open-toed footwear is never permitted in the laboratory.[6][7]

Respiratory Protection

All work with this compound should ideally be conducted within a certified chemical fume hood to control vapor inhalation.[5][7] However, certain situations may require respiratory protection:

  • Spill Cleanup: During the cleanup of a significant spill outside of a fume hood.

  • System Maintenance: When opening or maintaining equipment that may contain residual chemical.

  • Inadequate Ventilation: If engineering controls are not available or are malfunctioning.

In these scenarios, an air-purifying respirator (APR) is necessary. According to NIOSH guidelines, the appropriate choice would be:

  • Respirator Type: A half-mask or full-facepiece APR.[9][10] A full-facepiece is preferred as it also provides eye protection.[9]

  • Cartridge Type: An organic vapor/ammonia combination cartridge. The cartridge must be selected based on the specific contaminants and their concentrations.[4]

Section 3: Operational Protocols and Workflows

A self-validating protocol incorporates safety checks at every stage. The following workflow illustrates the logical sequence of operations for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase A Verify Fume Hood (Check certification/air flow) B Assemble All Materials (Chemicals, glassware, waste) A->B C Don Full PPE (Gloves, Goggles, Lab Coat) B->C D Perform Chemical Transfer / Reaction in Hood C->D Proceed to Handling E Securely Cap Primary Container D->E F Decontaminate Workspace & Glassware E->F Proceed to Cleanup G Segregate & Label Hazardous Waste F->G H Doff PPE Correctly (Gloves first, then goggles, then coat) G->H I Wash Hands Thoroughly H->I J Safe Exit I->J End of Procedure

Caption: Safe Handling Workflow for this compound.

Step-by-Step Protocol: Emergency Response for a Small Spill (<100 mL)

  • Alert & Evacuate: Immediately alert personnel in the vicinity. If you feel unwell, evacuate the area.

  • Assess & Secure: If the spill is small and you are trained to handle it, ensure the fume hood is operational. Prevent the spill from reaching drains.

  • Don Additional PPE: Don a second pair of gloves (Butyl rubber over nitrile) and a face shield. If vapors are significant, use an APR.

  • Neutralize & Absorb: Cover the spill with a neutralizing agent suitable for amines (e.g., a citric acid-based neutralizer or a universal spill absorbent). Do NOT use strong oxidizers.

  • Collect Waste: Once absorbed, carefully scoop the material into a designated, leak-proof hazardous waste container.[11]

  • Decontaminate: Clean the spill area with a detergent solution, followed by water.

  • Dispose: Label the waste container clearly as "Hazardous Waste: this compound Spill Debris" and arrange for pickup by Environmental Health & Safety (EHS).[11][12]

Section 4: Disposal Plan

Proper disposal is the final act of responsible chemical handling. All materials contaminated with this compound are considered hazardous waste.

Waste Segregation and Collection:

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.[11] The container must be compatible with corrosive amines (e.g., HDPE - High-Density Polyethylene).

  • Solid Waste: All contaminated solids (gloves, absorbent pads, pipette tips) must be collected in a separate, leak-proof container lined with a heavy-duty plastic bag.[11]

  • Labeling: Every waste container must have a completed hazardous waste label affixed, detailing the contents and associated hazards.[12]

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials, until they are collected by EHS.[12] Never dispose of this chemical down the drain or in the regular trash.[13]

By adhering to these rigorous PPE and handling protocols, we uphold our professional responsibility to protect ourselves, our colleagues, and our environment, ensuring that our pursuit of scientific discovery is built on a foundation of uncompromised safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.